molecular formula C10H8ClNO B1587447 4-Chloromethyl-2-phenyl-oxazole CAS No. 30494-97-4

4-Chloromethyl-2-phenyl-oxazole

Cat. No.: B1587447
CAS No.: 30494-97-4
M. Wt: 193.63 g/mol
InChI Key: ANSKJZIDWXDAJW-UHFFFAOYSA-N
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Description

4-Chloromethyl-2-phenyl-oxazole is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(chloromethyl)-2-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSKJZIDWXDAJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393562
Record name 4-chloromethyl-2-phenyl-oxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30494-97-4
Record name 4-chloromethyl-2-phenyl-oxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chloromethyl)-2-phenyl-1,3-oxazole
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloromethyl-2-phenyl-oxazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloromethyl-2-phenyl-oxazole is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. Its unique molecular architecture, featuring a reactive chloromethyl group appended to a stable phenyl-oxazole core, allows for a wide range of chemical modifications, making it an attractive scaffold for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its current and potential applications in drug discovery and beyond.

Introduction: The Significance of the Oxazole Moiety

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is found in a vast array of natural products and synthetic compounds exhibiting significant biological activities. The inherent stability of the oxazole ring, coupled with its capacity for diverse functionalization, has made it a privileged scaffold in the design of new pharmaceuticals. Derivatives of oxazole have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its reactive "handle," is a key intermediate that unlocks access to a multitude of more complex oxazole-containing molecules.

Core Molecular and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development.

Key Identifiers and Structural Information

The foundational information for this compound is summarized in the table below.

PropertyValueSource(s)
CAS Number 30494-97-4[1][2][3]
Molecular Formula C₁₀H₈ClNO[1][2][3]
Molecular Weight 193.63 g/mol [1][2]
IUPAC Name 4-(chloromethyl)-2-phenyl-1,3-oxazole[3]
Synonyms This compound, 2-Phenyl-4-chloromethyloxazole[3]
Canonical SMILES C1=CC=C(C=C1)C2=NC(=CO2)CCl[4]
InChI Key ANSKJZIDWXDAJW-UHFFFAOYSA-N
Physicochemical Data

The physical characteristics of this compound are critical for determining appropriate handling, storage, and reaction conditions.

PropertyValueSource(s)
Physical State Solid. Appears as a light brown to brown solid.[5]
Melting Point 55-57 °C[5][6]
Boiling Point 322.6 ± 34.0 °C (Predicted)[5]
Density 1.222 ± 0.06 g/cm³ (Predicted)[5]
Solubility Slightly soluble in Chloroform and DMSO.[5]
pKa (Predicted) -0.77 ± 0.12[4]

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the interplay between the stable aromatic oxazole ring and the reactive chloromethyl substituent.

The Reactive Center: The Chloromethyl Group

The chloromethyl group at the 4-position of the oxazole ring is the primary site of reactivity. The carbon atom of the chloromethyl group is electrophilic and is susceptible to nucleophilic attack. This reactivity is analogous to that of benzylic halides and allows for a variety of substitution reactions.

Nucleophilic Substitution Reactions

The chlorine atom of the chloromethyl group is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at this position, making this compound a valuable precursor for the synthesis of diverse derivatives.

Workflow for Nucleophilic Substitution:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start This compound + Nucleophile (Nu-H) + Base (optional) in Solvent Reaction_Step Stirring at appropriate temperature and time Start->Reaction_Step Initiation Workup Quenching, Extraction, Washing, Drying Reaction_Step->Workup Completion Purification Column Chromatography or Recrystallization Workup->Purification Product 4-(Nucleophilomethyl)-2-phenyl-oxazole Purification->Product

Caption: Generalized workflow for nucleophilic substitution reactions.

Common nucleophiles that can be employed include:

  • Amines: To form aminomethyl derivatives.

  • Alcohols/Phenols: To synthesize ether-linked compounds.

  • Thiols: To create thioether derivatives.

  • Azides: Leading to the formation of azidomethyl compounds, which can be further transformed.

  • Cyanides: To introduce a cyanomethyl group, a precursor to carboxylic acids and other functionalities.

The choice of solvent and base (if required) depends on the nature of the nucleophile and the desired reaction conditions.

Experimental Protocols

Synthesis of this compound

While multiple synthetic routes to oxazoles exist, a common method for the preparation of 4-substituted oxazoles involves the reaction of a benzamide with a suitable α-haloketone. For this compound, a plausible and frequently cited synthetic pathway involves the reaction of benzamide with 1,3-dichloroacetone.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Benzamide Benzamide Conditions Heat (e.g., Reflux) Benzamide->Conditions Dichloroacetone 1,3-Dichloroacetone Dichloroacetone->Conditions Product This compound Conditions->Product Cyclocondensation

Caption: Synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzamide (1.0 equivalent) and 1,3-dichloroacetone (1.1 equivalents).

  • Heating: Heat the reaction mixture under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed, followed by a brine wash.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, a singlet for the proton on the oxazole ring, and a singlet for the two protons of the chloromethyl group.

    • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the phenyl ring, the oxazole ring, and the chloromethyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=N and C-O-C stretching vibrations of the oxazole ring, as well as bands corresponding to the aromatic C-H and C=C bonds of the phenyl group, and the C-Cl bond of the chloromethyl group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 193.63. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom.

Applications in Drug Discovery and Medicinal Chemistry

The 2-phenyl-oxazole scaffold is a common motif in a variety of biologically active molecules. This compound serves as a key starting material for the synthesis of derivatives with potential therapeutic applications.

  • Antimicrobial and Antifungal Agents: The oxazole nucleus is present in several natural and synthetic compounds with antimicrobial and antifungal properties.[4] The ability to introduce various substituents via the chloromethyl group allows for the generation of libraries of compounds for screening against a range of pathogens.

  • Anti-inflammatory Agents: Some oxazole derivatives have shown promise as anti-inflammatory agents. The synthesis of new analogs from this compound could lead to the discovery of more potent and selective anti-inflammatory drugs.

  • Anticancer Drug Discovery: The development of novel anticancer agents is a major focus of medicinal chemistry. The 2-phenyl-oxazole core has been incorporated into molecules designed to target various cancer-related pathways. The reactivity of this compound makes it a valuable tool for creating new compounds for anticancer screening.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

  • Hazard Statements:

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye damage.

    • May cause respiratory irritation.

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of dust and vapors.

    • Avoid contact with skin and eyes.

    • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[5]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its well-defined physical and chemical properties, coupled with the high reactivity of its chloromethyl group, make it an invaluable intermediate for the synthesis of a wide array of novel oxazole derivatives. The potential for these derivatives to exhibit a range of biological activities underscores the importance of this compound in the ongoing quest for new and improved therapeutic agents. This guide has provided a comprehensive overview to aid researchers in the safe and effective utilization of this compound in their scientific endeavors.

References

An In-Depth Technical Guide to 4-Chloromethyl-2-phenyl-oxazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloromethyl-2-phenyl-oxazole is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural motif, featuring a reactive chloromethyl group appended to a stable phenyl-oxazole core, renders it a versatile synthetic intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, established synthetic routes, and its burgeoning applications as a key building block in the development of novel therapeutic agents.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, characterization, and application in various chemical transformations.

PropertyValueSource(s)
CAS Number 30494-97-4[1]
Molecular Formula C₁₀H₈ClNO[1]
Molecular Weight 193.63 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.

Synthesis and Mechanistic Insights

The synthesis of this compound and its derivatives can be achieved through several established synthetic methodologies. The choice of a particular route is often dictated by the availability of starting materials, desired scale, and overall efficiency.

Robinson-Gabriel Synthesis and Analogous Routes

A plausible synthetic pathway could involve the reaction of a suitably protected 3-chloro-1-aminopropan-2-one with benzoyl chloride to form the corresponding N-(3-chloro-2-oxopropyl)benzamide. Subsequent cyclodehydration, often facilitated by a strong dehydrating agent such as sulfuric acid or phosphorus pentoxide, would yield the desired this compound.

Experimental Protocol: General Robinson-Gabriel Synthesis

  • Acylation: To a solution of the α-amino ketone hydrochloride in a suitable solvent (e.g., dichloromethane or pyridine), add the acyl chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Cyclodehydration: Dissolve the crude α-acylamino ketone in a minimal amount of a strong dehydrating agent (e.g., concentrated sulfuric acid).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, wash with water, dry, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

The causality behind this experimental choice lies in the robust and well-documented nature of the Robinson-Gabriel synthesis for constructing the oxazole ring. The use of strong dehydrating agents is critical to drive the equilibrium towards the cyclized product by removing the water molecule formed during the reaction.

G start α-Amino Ketone + Acyl Chloride acylamino_ketone α-Acylamino Ketone start->acylamino_ketone Acylation cyclization Cyclization (Dehydrating Agent) acylamino_ketone->cyclization Intramolecular Condensation oxazole 2,4,5-Substituted Oxazole cyclization->oxazole Dehydration

Caption: Generalized workflow of the Robinson-Gabriel oxazole synthesis.

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of the chloromethyl group, which behaves as a benzylic-like halide. This makes it an excellent electrophile for nucleophilic substitution reactions, allowing for the facile introduction of a wide array of functional groups at the 4-position of the oxazole ring.

This reactivity is a cornerstone of its utility in building diverse molecular libraries for drug discovery. Nucleophiles such as amines, thiols, and alkoxides can readily displace the chloride to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.

G start This compound (Electrophile) products {Substituted Oxazoles | - C-N bond formation - C-S bond formation - C-O bond formation} start->products Nucleophilic Substitution (Su20992) nucleophiles {Nucleophiles | - Amines (R-NH₂) - Thiols (R-SH) - Alkoxides (R-O⁻)} nucleophiles->products

Caption: Reactivity of this compound with various nucleophiles.

Applications in Drug Development and Medicinal Chemistry

The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds, including antibiotics, anti-inflammatory agents, and anticancer drugs. This compound serves as a valuable starting material for the synthesis of analogues of these important therapeutic agents.

While specific drugs synthesized directly from this compound are not prominently documented, its utility is evident in the broader context of oxazole-containing pharmaceuticals. For instance, derivatives of 2,4-disubstituted oxazoles have shown promise as antimicrobial and antifungal agents.[2] The ability to easily modify the 4-position allows for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing the potency and selectivity of drug candidates.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. While a publicly available, verified spectrum for the title compound is elusive, the expected spectral features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the chloromethyl protons (CH₂Cl) in the region of 4.5-5.0 ppm. The protons of the phenyl group would appear as multiplets in the aromatic region (7.2-8.0 ppm), and the oxazole ring proton would likely resonate as a singlet further downfield.

  • ¹³C NMR: The carbon NMR spectrum would display a signal for the chloromethyl carbon around 40-50 ppm. The carbons of the oxazole and phenyl rings would appear in the aromatic region (typically 120-160 ppm).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (193.63 g/mol ), with a characteristic isotopic pattern for the presence of a chlorine atom.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and serious eye damage.[3] In case of contact with skin or eyes, flush immediately with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention. For detailed safety information, it is imperative to consult a comprehensive Material Safety Data Sheet (MSDS) from a certified supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel compounds with potential therapeutic applications. Its straightforward synthesis and the reactivity of its chloromethyl group provide a convenient handle for a wide range of chemical modifications. As the demand for new and effective pharmaceuticals continues to grow, the importance of such adaptable synthetic intermediates is poised to increase, making this compound a compound of ongoing interest for researchers in both academia and industry.

References

An In-Depth Technical Guide to the Synthesis of 4-Chloromethyl-2-phenyl-oxazole from Benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've structured this guide to provide a comprehensive, mechanistically-grounded overview for the synthesis of 4-Chloromethyl-2-phenyl-oxazole. We will explore a logical, multi-step synthetic pathway commencing from benzaldehyde, emphasizing the rationale behind procedural choices and adhering to rigorous safety and validation standards.

Introduction and Strategic Overview

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the presence of two key functionalities: the stable 2-phenyl-oxazole core, a common scaffold in pharmacologically active compounds, and the reactive 4-chloromethyl group, which serves as a handle for introducing the molecule into larger structures via nucleophilic substitution.

A direct, single-step conversion from benzaldehyde to the target molecule is not synthetically feasible. Therefore, a robust and logical multi-step strategy is required. The most common and reliable approach involves:

  • Step 1: Synthesis of the Core Heterocycle. First, the 2-phenyl-oxazole scaffold is constructed from benzaldehyde. A highly efficient method for this transformation is the Van Leusen oxazole synthesis, which utilizes (Tosylmethyl)isocyanide (TosMIC) as a key reagent.

  • Step 2: Functionalization of the Oxazole Ring. Subsequently, the 2-phenyl-oxazole intermediate undergoes a targeted electrophilic substitution to install the chloromethyl group at the C4 position. This is typically achieved via a chloromethylation reaction.

This guide will detail the experimental protocols for this two-step sequence, explain the underlying reaction mechanisms, and provide critical insights for optimization and safety.

Part 1: Synthesis of 2-Phenyl-oxazole via Van Leusen Reaction

The Van Leusen oxazole synthesis is a powerful and direct method for preparing oxazoles from aldehydes.[1] It was first reported in 1972 and utilizes the unique reactivity of (Tosylmethyl)isocyanide (TosMIC).[2][3] This reagent acts as a "C2N1" synthon, providing the necessary atoms to form the oxazole ring in a cycloaddition-elimination sequence.[2][3]

The reaction proceeds through a well-established mechanism:

  • Deprotonation: A base, typically potassium carbonate, deprotonates the acidic α-proton of TosMIC, creating a nucleophilic carbanion.[4]

  • Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of benzaldehyde.

  • Cyclization: The resulting alkoxide intermediate undergoes an intramolecular 5-endo-dig cyclization, attacking the isocyanide carbon to form a 5-membered dihydrooxazole (oxazoline) intermediate.[1][4]

  • Elimination: A second molecule of base promotes the elimination of the tosyl group (p-toluenesulfinic acid), a very good leaving group. This step results in the formation of the aromatic 2-phenyl-oxazole ring.[1][2]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification cluster_end Final Product A Combine Benzaldehyde, TosMIC, K₂CO₃ in Methanol B Heat to Reflux (e.g., 65°C) A->B C Monitor by TLC (4-6 hours) B->C Stirring D Cool to RT C->D E Remove Methanol (Reduced Pressure) D->E F Add Water & EtOAc E->F G Extract Aqueous Layer (3x EtOAc) F->G H Combine Organic Layers G->H I Wash with Brine H->I J Dry over Na₂SO₄ I->J K Filter & Concentrate J->K L Purify by Column Chromatography (Silica Gel) K->L M 2-Phenyl-oxazole L->M

Caption: Workflow for the synthesis of 2-phenyl-oxazole.

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Benzaldehyde106.121.06 g (1.0 mL)10.0
(Tosylmethyl)isocyanide (TosMIC)195.242.15 g11.0
Potassium Carbonate (K₂CO₃), anhydrous138.212.76 g20.0
Methanol (MeOH), anhydrous-40 mL-
Ethyl Acetate (EtOAc)-~100 mL-
Saturated NaCl solution (Brine)-~20 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-
Silica Gel for chromatography-As needed-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (1.06 g, 10.0 mmol), (Tosylmethyl)isocyanide (2.15 g, 11.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Add 40 mL of anhydrous methanol to the flask.

  • Heat the reaction mixture to reflux (approx. 65°C) with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the benzaldehyde starting material is consumed (typically 4-6 hours).

  • Once complete, allow the mixture to cool to room temperature.

  • Remove the methanol solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 30 mL of deionized water and 30 mL of ethyl acetate. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous phase twice more with ethyl acetate (2 x 20 mL).

  • Combine the organic layers and wash with 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-phenyl-oxazole.

Part 2: Chloromethylation of 2-Phenyl-oxazole

The introduction of the chloromethyl group onto the 2-phenyl-oxazole core is an electrophilic aromatic substitution reaction. The oxazole ring is electron-rich, but less so than pyrrole or furan. Substitution occurs preferentially at the C4 or C5 position.[5][6] For 2-substituted oxazoles, the C4 position is often favored.

A common method for chloromethylation involves the use of paraformaldehyde and hydrogen chloride, often in a solvent like dioxane. This in-situ generation of the electrophilic species (chloromethyl cation or its equivalent) is a standard and effective procedure.

  • Electrophile Generation: Paraformaldehyde reacts with hydrogen chloride to generate the highly electrophilic chloromethyl cation (+CH₂Cl) or a related species.

  • Electrophilic Attack: The electron-rich oxazole ring attacks the electrophile. The attack at the C4 position is generally favored due to the directing effects of the ring heteroatoms and the phenyl group. This forms a resonance-stabilized cationic intermediate (a sigma complex).

  • Deprotonation/Rearomatization: The intermediate loses a proton from the C4 position to restore the aromaticity of the oxazole ring, yielding the final product, this compound.

G cluster_reaction Reaction Step cluster_intermediate Key Intermediate cluster_product Final Product A 2-Phenyl-oxazole C Chloromethylation (Dioxane, 20°C) A->C B Paraformaldehyde + HCl B->C D Sigma Complex (Cationic Intermediate) C->D Electrophilic Attack E This compound D->E Deprotonation

Caption: Pathway for the chloromethylation of 2-phenyl-oxazole.

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-Phenyl-oxazole145.161.45 g10.0
Paraformaldehyde(30.03)n0.33 g~11.0 (as CH₂O)
1,4-Dioxane, anhydrous-20 mL-
Hydrogen Chloride (gas or solution in dioxane)36.46~1.1 eq~11.0
Sodium Bicarbonate (NaHCO₃), sat. soln.-As needed-
Ethyl Acetate (EtOAc)-~100 mL-

Procedure:

  • SAFETY NOTE: This procedure should be performed in a well-ventilated fume hood. Hydrogen chloride is corrosive and paraformaldehyde is toxic.

  • To a dry 100 mL three-neck flask fitted with a gas inlet tube, magnetic stirrer, and drying tube, add 2-phenyl-oxazole (1.45 g, 10.0 mmol) and paraformaldehyde (0.33 g, ~11.0 mmol).

  • Add 20 mL of anhydrous 1,4-dioxane and stir to dissolve/suspend the solids.

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly bubble dry hydrogen chloride gas through the stirred mixture for approximately 15-20 minutes, or add a pre-prepared saturated solution of HCl in dioxane (~1.1 eq).

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature (20°C) for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture into a beaker containing 50 mL of ice water.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to afford this compound.

Trustworthiness & Self-Validation

The protocols described are based on well-established, high-yielding synthetic transformations in organic chemistry.[1][7] The integrity of this synthesis is validated at each stage:

  • Reaction Monitoring: The use of TLC at each step ensures that the reaction has proceeded to completion before workup, preventing the carry-over of unreacted starting materials which could complicate purification.

  • Spectroscopic Confirmation: The identity and purity of the intermediate (2-phenyl-oxazole) and the final product should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, MS). The appearance of a characteristic singlet for the -CH₂Cl protons (typically ~4.6-4.8 ppm in ¹H NMR) and the disappearance of the C4-H proton signal of the oxazole ring provide definitive confirmation of the final step.

  • Reproducibility: The Van Leusen and chloromethylation reactions are standard, widely-cited procedures, ensuring a high degree of reproducibility when conducted under the specified conditions.

References

solubility and stability of 4-Chloromethyl-2-phenyl-oxazole in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 4-Chloromethyl-2-phenyl-oxazole for Researchers and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Building Block

This compound (CAS: 30494-97-4, Molecular Formula: C₁₀H₈ClNO) is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a stable phenyl-oxazole core and a highly reactive chloromethyl group, makes it a valuable intermediate for synthesizing a diverse range of more complex molecules.[2][3] The chloromethyl group acts as a reactive "handle," readily participating in nucleophilic substitution reactions, which allows for the strategic introduction of various functional groups.[2][4]

However, this inherent reactivity is a double-edged sword. While it provides synthetic versatility, it also presents significant challenges regarding the compound's stability in various chemical environments. A thorough understanding of its solubility and stability profile is not merely academic; it is a critical prerequisite for its effective use in any application, from reaction optimization and purification to formulation and long-term storage. Poor solubility can hinder reaction kinetics and bioavailability, while unpredicted degradation can lead to reduced yields, impure products, and misleading biological data.

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is designed for researchers, chemists, and formulation scientists, offering both theoretical grounding and detailed, field-proven experimental protocols to empower you to make informed decisions in your work.

Section 1: Physicochemical Properties & Theoretical Solubility Profile

Before any empirical work begins, a theoretical assessment can guide solvent selection and experimental design. The fundamental principle of "like dissolves like" is our starting point, suggesting that the polarity of the solvent and solute are primary determinants of solubility.

Predicted Physicochemical Properties

While extensive experimental data is not widely published, computational models provide useful estimates for this compound.

PropertyPredicted ValueSource
Molecular Weight193.63 g/mol [5]
Melting Point55-57 °C[6]
XlogP2.8[7]
Boiling Point322.6±34.0 °C[6]

The predicted XlogP value of 2.8 indicates a moderate lipophilicity, suggesting that the compound will likely favor solubility in organic solvents over aqueous media.[7]

Hansen Solubility Parameters (HSP) for Advanced Solvent Selection

For a more nuanced prediction, we turn to Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components, providing a multi-dimensional view of its interactions.[8]

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated; a smaller distance implies higher affinity.[4] Group-contribution methods can be used to estimate the HSP for this compound, which can then be compared to the known HSP values of common solvents to screen for potential candidates.[2][4]

cluster_Solute Solute (this compound) cluster_Solvents Potential Solvents Solute GoodSolvent_Point Solute->GoodSolvent_Point Ra = √[4(δd₁-δd₂)² + (δp₁-δp₂)² + (δh₁-δh₂)²] (Small Distance → High Affinity) BadSolvent_Point Solute->BadSolvent_Point Ra = Large Distance (Low Affinity) GoodSolvent Good Solvent (Small Ra) BadSolvent Poor Solvent (Large Ra)

Caption: Hansen Solubility Parameter (HSP) concept for solvent selection.

Section 2: Experimental Determination of Solubility

Theoretical predictions must be validated through empirical testing. A tiered approach, starting with qualitative assessment and moving to quantitative measurement, is most efficient.

Workflow for Solubility Determination

The process follows a logical sequence from solvent screening to precise quantification.

Start Select Solvents (Polar, Aprotic, Nonpolar) Qualitative Qualitative Test (Visual Assessment) Start->Qualitative Quantitative Quantitative Test (Shake-Flask Method) Qualitative->Quantitative For promising solvents Equilibrate Equilibrate Excess Solute in Solvent (24h, const. T) Quantitative->Equilibrate Filter Filter Supernatant (0.22 µm PTFE) Equilibrate->Filter Analyze Analyze via HPLC-UV (Quantify Concentration) Filter->Analyze Data Calculate Solubility (e.g., mg/mL) Analyze->Data

Caption: Experimental workflow for solubility determination.

Protocol 1: Qualitative Solubility Assessment

This rapid screening method helps categorize the compound's solubility and identify promising solvents for quantitative analysis.

Objective: To visually estimate the solubility of this compound in a range of common laboratory solvents.

Materials:

  • This compound

  • Small test tubes or vials (1.5 mL)

  • Vortex mixer

  • Solvents: Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Heptane

Procedure:

  • Preparation: Add approximately 5 mg of the compound to each of the 10 labeled vials.

  • Solvent Addition: Add 0.5 mL of the first solvent (e.g., Water) to the corresponding vial.

  • Mixing: Cap the vial securely and vortex vigorously for 60 seconds.

  • Observation: Visually inspect the solution against a dark background. Note if the solid has completely dissolved.

  • Classification:

    • Soluble: No visible solid particles remain.

    • Partially Soluble: Some solid has dissolved, but undissolved particles are still visible.

    • Insoluble: The solid appears unchanged.

  • Repeat: Repeat steps 2-5 for each solvent.

Self-Validation: The clarity of the resulting solution is the primary check. For "soluble" classifications, adding another small crystal of the compound should result in its dissolution, confirming the solution is not yet saturated.

Protocol 2: Quantitative Solubility by Shake-Flask HPLC Method

This is the gold-standard method for determining equilibrium solubility, providing precise, reproducible data.

Objective: To accurately quantify the solubility of this compound at a defined temperature.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound (e.g., ~20 mg) to a 2 mL screw-cap vial containing 1 mL of the chosen solvent. An excess of solid must be visible.

    • Seal the vial tightly.

    • Place the vial in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for 24 hours to ensure equilibrium is reached. The continued presence of undissolved solid is crucial as it confirms saturation.

  • Sample Collection:

    • After 24 hours, stop agitation and allow the solid to settle for at least 1 hour at the same constant temperature.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm solvent-compatible syringe filter (e.g., PTFE) into a clean HPLC vial. This step is critical to remove all particulate matter.

  • Sample Analysis by HPLC-UV:

    • Prepare a series of calibration standards of the compound in the same solvent at known concentrations.

    • Inject the filtered saturated solution and the calibration standards onto a validated HPLC system.

    • HPLC Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v)

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm

      • Injection Volume: 10 µL

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standards against their concentration.

    • Use the peak area of the saturated sample to determine its concentration from the calibration curve. This concentration is the equilibrium solubility.

Illustrative Solubility Data

The following table presents hypothetical data that could be generated using the above protocol.

SolventSolvent TypePredicted SolubilityQuantitative Solubility (mg/mL at 25°C)
HeptaneNonpolarLow< 1
TolueneNonpolar, AromaticModerate25-50
DichloromethanePolar AproticHigh> 200
AcetonePolar AproticHigh> 200
AcetonitrilePolar AproticModerate50-100
TetrahydrofuranPolar AproticHigh> 150
IsopropanolPolar ProticModerate10-25
MethanolPolar ProticLow-Moderate5-15
WaterPolar ProticVery Low< 0.1

Section 3: Stability Profile - Reactivity & Degradation Pathways

The stability of this compound is dictated almost entirely by the reactivity of the chloromethyl group. This group is structurally analogous to a benzylic halide, a class of compounds known for their susceptibility to nucleophilic substitution reactions.[9][10][11]

Primary Degradation Mechanism: Nucleophilic Substitution

The carbon atom of the chloromethyl group is electrophilic and is readily attacked by nucleophiles. The adjacent oxazole ring, like a phenyl ring in a benzyl halide, helps to stabilize the transition state of both SN1 and SN2 reactions, accelerating degradation.[2][12]

  • SN2 Mechanism: In the presence of strong nucleophiles or in aprotic solvents, a direct, concerted displacement of the chloride ion is likely.

  • SN1 Mechanism: In polar protic solvents (like water or alcohols), the formation of a resonance-stabilized carbocation intermediate can occur, followed by capture by the solvent molecule.[11]

Common nucleophiles that can readily degrade the compound include:

  • Water/Hydroxide: Leads to the formation of 4-Hydroxymethyl-2-phenyl-oxazole.

  • Alcohols (e.g., Methanol, Ethanol): Act as both solvent and nucleophile (solvolysis), leading to the corresponding 4-Alkoxymethyl ethers.

  • Amines, Thiols, etc.: Any nucleophilic species present in a reaction mixture can displace the chloride.

cluster_Nucleophiles Nucleophiles Parent 4-Chloromethyl- 2-phenyl-oxazole Intermediate Resonance-Stabilized Carbocation (SN1) Parent->Intermediate SN1 Pathway (Polar Protic Solvents) Product_OH 4-Hydroxymethyl- 2-phenyl-oxazole Intermediate->Product_OH Product_OR 4-Alkoxymethyl- 2-phenyl-oxazole Intermediate->Product_OR H2O Water / OH⁻ H2O->Parent SN2 Attack H2O->Intermediate Attack ROH Alcohol (R-OH) ROH->Intermediate Attack

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Chloromethyl-2-phenyl-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of a Versatile Building Block

4-Chloromethyl-2-phenyl-oxazole is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical agents.[1][2] Its utility lies in the reactive chloromethyl group attached to the stable oxazole core, which allows for facile nucleophilic substitution and the introduction of diverse functionalities.[3][4] However, this inherent reactivity also necessitates a thorough understanding and implementation of stringent safety protocols to mitigate potential risks to researchers and the environment. This guide provides a comprehensive overview of the health and safety considerations, handling procedures, and emergency responses associated with this compound, grounded in established chemical safety principles.

Section 1: Hazard Identification and Risk Assessment

A proactive approach to safety begins with a comprehensive understanding of the potential hazards. The primary risks associated with this compound stem from its classification as a hazardous substance.

1.1 GHS Hazard Classification

Based on available data for 4-(chloromethyl)-2-phenyl-1,3-oxazole, the compound is classified with the following hazard statements[5]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

These classifications categorize the compound as an acute oral toxin, a skin and eye irritant, and a respiratory tract irritant. The presence of the chlorinated organic moiety is a key contributor to its hazardous properties.

1.2 Physicochemical Properties and Their Implications for Safety

A summary of the key physicochemical properties of 4-(chloromethyl)-2-phenyl-1,3-oxazole is presented in the table below.

PropertyValueImplication for Safe Handling
Molecular Formula C₁₀H₈ClNOIndicates the presence of chlorine, a halogen that often imparts toxicity.
Molecular Weight 193.63 g/mol As a solid, there is a risk of dust inhalation.
Appearance Solid (likely a powder)Requires careful handling to prevent dust generation and dispersal.
Reactivity The chloromethyl group is a reactive site for nucleophilic substitution.[3][4]Incompatible with strong bases, oxidizing agents, and nucleophiles. Reactions can be exothermic.

Section 2: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

2.1 Engineering Controls: The First Line of Defense

  • Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed from the workspace.

2.2 Personal Protective Equipment (PPE): The Last Barrier

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential. A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation before use and to change them frequently, especially after direct contact with the compound.

  • Skin and Body Protection: A lab coat, fully buttoned, is required to protect the skin. For larger quantities or in the event of a spill, chemical-resistant coveralls may be necessary.

  • Respiratory Protection: In situations where a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidents and ensuring the integrity of the compound.

3.1 Handling Procedures

  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust. Use spatulas and other appropriate tools for transfers.

  • Grounding: When transferring large quantities of the powder, ensure that equipment is properly grounded to prevent static discharge, which could ignite dust particles.

  • Incompatible Materials: Keep this compound away from strong bases, oxidizing agents, and other nucleophilic reagents to prevent potentially vigorous or exothermic reactions.[3]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

3.2 Storage Requirements

  • Container: Store in a tightly sealed, properly labeled container. The label should include the chemical name, CAS number (30494-97-4), and all relevant hazard pictograms and statements.

  • Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.

  • Segregation: Store separately from incompatible materials.

Section 4: Stability and Reactivity - Understanding the Chemical Nature

The chloromethyl group is the primary site of reactivity in this compound, making it susceptible to nucleophilic attack.[3][4] This reactivity is synthetically useful but also a key consideration for safety.

4.1 Chemical Stability

The compound is generally stable under recommended storage conditions. However, it may be sensitive to moisture and light.

4.2 Reactivity Profile

  • Nucleophilic Substitution: The chlorine atom is a good leaving group, making the adjacent methylene carbon electrophilic and prone to attack by a wide range of nucleophiles (e.g., amines, thiols, cyanides).[4] These reactions can be exothermic and may produce hazardous byproducts.

  • Incompatible Materials: Strong oxidizing agents, strong bases, and metals can initiate hazardous reactions.

  • Hazardous Decomposition Products: Upon thermal decomposition, chlorinated hydrocarbons can release toxic and corrosive fumes, including hydrogen chloride, carbon oxides, and nitrogen oxides.[6][7]

Section 5: Emergency Procedures - Preparedness is Key

In the event of an exposure or spill, a swift and informed response is crucial.

5.1 First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

5.2 Accidental Release Measures

  • Minor Spills (Solid):

    • Evacuate unnecessary personnel from the area.

    • Wearing appropriate PPE, carefully sweep or scoop up the spilled material, avoiding dust generation.

    • Place the collected material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's emergency response team.

    • Prevent entry to the affected area.

    • Provide the emergency response team with the Safety Data Sheet (if available) and any other relevant information.

5.3 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

  • Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may scatter the material.

  • Specific Hazards: During a fire, toxic and corrosive gases such as hydrogen chloride, carbon monoxide, carbon dioxide, and nitrogen oxides may be produced.[6][7]

  • Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Section 6: Waste Disposal

All waste containing this compound, including unused material, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in the regular trash.

Conclusion: A Culture of Safety

This compound is a powerful tool in the arsenal of the synthetic chemist. By understanding its inherent hazards and diligently applying the principles of chemical safety outlined in this guide, researchers can harness its synthetic potential while ensuring a safe and healthy laboratory environment. A proactive and informed approach to safety is not just a regulatory requirement; it is a cornerstone of responsible scientific practice.

Visualizations

Experimental Workflow: Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS & SOPs PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Prep->PPE Eng_Controls Verify Fume Hood Operation PPE->Eng_Controls Weigh Weigh Compound in Fume Hood Eng_Controls->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Spill Spill Response Weigh->Spill Reaction Perform Reaction Under Inert Atmosphere (if required) Transfer->Reaction Exposure First Aid for Exposure Transfer->Exposure If Exposure Occurs Decon Decontaminate Glassware & Surfaces Reaction->Decon Waste Dispose of Waste in Labeled Hazardous Waste Container Decon->Waste Remove_PPE Remove PPE & Wash Hands Waste->Remove_PPE

Caption: Workflow for the safe handling of this compound.

Logical Relationship: Hazard Mitigation Strategy

Hazard_Mitigation cluster_hazard Hazard cluster_controls Control Measures cluster_outcome Outcome Hazard This compound Eng Engineering Controls (Fume Hood, Ventilation) Hazard->Eng Admin Administrative Controls (SOPs, Training) Hazard->Admin Ppe Personal Protective Equipment (Goggles, Gloves, Lab Coat) Hazard->Ppe Outcome Safe Handling & Minimized Exposure Eng->Outcome Admin->Outcome Ppe->Outcome

Caption: Hierarchy of controls for mitigating hazards.

References

A Comprehensive Technical Guide to 4-Chloromethyl-2-phenyl-oxazole for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection and handling of key chemical intermediates are critical determinants of project success. This guide provides an in-depth technical overview of 4-Chloromethyl-2-phenyl-oxazole (CAS No. 30494-97-4), a versatile building block in medicinal and agricultural chemistry.[1] This document will navigate its commercial availability, key specifications, reactivity profile, and best practices for its safe handling and application in a research setting.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound is a heterocyclic aromatic compound characterized by a central oxazole ring substituted with a phenyl group at the 2-position and a reactive chloromethyl group at the 4-position.[1] Its molecular formula is C₁₀H₈ClNO, and it has a molecular weight of 193.63 g/mol .[2] This compound serves as a valuable precursor in the synthesis of more complex molecules due to the electrophilic nature of the chloromethyl group, which readily participates in nucleophilic substitution reactions.[3] Its applications are diverse, ranging from the development of potential fungicidal agents to its use as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][4] The oxazole moiety itself is a significant pharmacophore found in numerous biologically active compounds.

Commercial Availability and Supplier Specifications

A critical first step in any research endeavor is sourcing high-quality starting materials. This compound is available from a range of commercial suppliers catering to the research and bulk chemical markets. The purity and specifications can vary between suppliers, impacting experimental outcomes. Below is a comparative table of prominent suppliers and their typical product specifications.

SupplierProduct NameCAS NumberPurityAvailability
Sigma-Aldrich 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole137090-44-9Varies (Product of ChemBridge)In Stock
Santa Cruz Biotechnology 4-(chloromethyl)-2-phenyl-1,3-oxazole30494-97-4Research GradeIn Stock
Chem-Impex 4-Chloromethyl-2-(2-fluorophenyl)-5-methyl-oxazole671215-76-2≥ 97% (HPLC)In Stock
ChemicalBook This compound30494-97-4>97%Various Suppliers Listed
MySkinRecipes 4-(Chloromethyl)-2-phenyloxazole30494-97-496%10-20 days

Note: This table is a representative sample and researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific data.[2][5]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and use in experimental design.

PropertyValueSource
Molecular Formula C₁₀H₈ClNO[2]
Molecular Weight 193.63 g/mol [2]
Appearance Varies; often a solid[6]
pKa (of conjugate acid) -0.77 ± 0.12 (Predicted)[1]
Safety and Handling Precautions:

This compound, like many chloromethylated aromatic compounds, should be handled with care due to its potential reactivity and biological effects.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[7] Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[7]

  • Incompatibility: Avoid contact with strong bases, oxidizing agents, and metals.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[8] For some derivatives, storage at 0-8°C is recommended.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

A generalized workflow for handling reactive chemicals is depicted below:

G Workflow for Handling Reactive Chemicals cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review_SDS Review Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Workspace Prepare Fume Hood and Equipment Don_PPE->Prepare_Workspace Weigh_Compound Weigh Compound in Fume Hood Prepare_Workspace->Weigh_Compound Reaction_Setup Set up Reaction Weigh_Compound->Reaction_Setup Monitor_Reaction Monitor Reaction Progress Reaction_Setup->Monitor_Reaction Quench_Reaction Quench Reaction Safely Monitor_Reaction->Quench_Reaction Waste_Disposal Dispose of Waste Properly Quench_Reaction->Waste_Disposal Clean_Glassware Clean Glassware Waste_Disposal->Clean_Glassware

Caption: A generalized workflow for the safe handling of reactive chemicals.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the chloromethyl group, which behaves similarly to a benzylic chloride.[3] This makes it an excellent electrophile for Sɴ2 reactions with a variety of nucleophiles.

Nucleophilic Substitution Reactions:

The chlorine atom can be readily displaced by a range of nucleophiles, enabling the introduction of diverse functional groups at the 4-position of the oxazole ring.

G Reactivity of this compound Start This compound Products Substituted 2-phenyl-oxazoles Start->Products Sɴ2 Reaction Nucleophiles Nucleophiles (e.g., Amines, Thiols, Alkoxides) Nucleophiles->Products

Caption: General reaction scheme for this compound.

  • With Amines: Reaction with primary or secondary amines yields 4-(aminomethyl)-2-phenyl-oxazoles, which are precursors to compounds with potential analgesic and anti-inflammatory activities.[3]

  • With Thiols: Thiolates react to form 4-(thiomethyl)-2-phenyl-oxazoles. These can be further oxidized to the corresponding sulfones, which are useful for subsequent carbon-carbon bond-forming reactions.[3]

  • With Alkoxides and Phenoxides: Treatment with alkoxides or phenoxides provides access to 4-(alkoxymethyl)- and 4-(phenoxymethyl)-2-phenyl-oxazoles, respectively.[3]

  • With Cyanide: Substitution with cyanide affords 4-(cyanomethyl)-2-phenyl-oxazole, a versatile intermediate for further synthetic transformations.[3]

Experimental Protocol: General Procedure for Nucleophilic Substitution

The following is a generalized, illustrative protocol. Researchers must optimize conditions for their specific nucleophile and substrate.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., DMF, DMSO, or acetonitrile).

  • Addition of Nucleophile: Add the nucleophile (1.1-1.5 equivalents). If the nucleophile is not a strong base, a non-nucleophilic base (e.g., K₂CO₃, Et₃N, or NaH) may be required to facilitate the reaction.

  • Reaction Conditions: Stir the reaction mixture at an appropriate temperature (ranging from room temperature to elevated temperatures, e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).[9]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization.

Conclusion

This compound is a valuable and versatile building block for researchers in drug discovery and agrochemical synthesis. Its commercial availability from multiple suppliers provides accessibility, but researchers must diligently verify the purity and specifications of the material. A comprehensive understanding of its reactivity, coupled with stringent adherence to safety protocols, is paramount for its successful and safe utilization in the laboratory. This guide provides a foundational framework for sourcing, handling, and applying this important synthetic intermediate.

References

Harnessing the Synthetic Potential of 4-Chloromethyl-2-phenyl-oxazole: A Guide to Unexplored Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole ring is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds and functional materials.[1][2][3][4][5] Among the vast family of oxazole derivatives, 4-Chloromethyl-2-phenyl-oxazole stands out as a uniquely versatile, yet underexplored, building block. Its structure marries the stability of the 2-phenyl-oxazole core with the reactive potential of a chloromethyl group, creating an ideal starting point for synthesizing diverse chemical libraries. This guide illuminates the foundational chemistry of this compound and proposes three forward-thinking research trajectories designed to unlock its full potential in medicinal chemistry and beyond. We will delve into the creation of novel kinase inhibitor scaffolds, the development of targeted protein degraders, and the synthesis of innovative bio-imaging probes, providing detailed experimental frameworks for each proposed area.

The Core Moiety: Synthesis and Reactivity Profile

This compound (C₁₀H₈ClNO) is a crystalline solid that serves primarily as a synthetic intermediate.[6][7] The key to its utility lies in the C4-positioned chloromethyl group. The chlorine atom, being a good leaving group, makes the adjacent methylene carbon highly susceptible to nucleophilic attack. This predictable reactivity is the cornerstone of its synthetic value.

Halomethyl-oxazoles are effective and reactive scaffolds for synthetic elaboration.[8] The reactivity of the halomethyl group is paramount; bromomethyl analogues are often more reactive than their chloromethyl counterparts, which can allow for milder reaction conditions but may also present challenges in terms of stability and cost.[9] The chloromethyl group in our title compound offers a balanced profile of reactivity and stability, making it suitable for a wide range of transformations.

Established Synthesis

The synthesis of the 4-chloromethyl-oxazole core can be achieved through several established routes, often involving the cyclization of an appropriate precursor followed by chlorination. A common strategy involves the reaction of a benzaldehyde derivative with subsequent cyclization and chlorination steps. For instance, a multi-step reaction starting from benzaldehyde can yield a related compound, 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole, by using trichlorophosphate in chloroform.[10]

Frontier Research Area 1: Development of Novel Kinase Inhibitor Scaffolds

Hypothesis: The 2-phenyl-oxazole core can function as a "hinge-binding" motif for various protein kinases, a critical class of enzymes in cell signaling and a major target in oncology. By appending diverse functionalities via the chloromethyl handle, we can create focused libraries of compounds to target the ATP-binding pocket of specific kinases.

Scientific Rationale: The oxazole ring is a bioisostere of other heterocycles like imidazole and thiazole, which are prevalent in known kinase inhibitors.[11] Its ability to form hydrogen bonds and engage in hydrophobic interactions makes it an ideal anchor.[4] The chloromethyl group provides a direct vector for introducing a variety of side chains (R-groups) that can be tailored to interact with the solvent-exposed regions of the kinase domain, thereby conferring potency and selectivity.

Workflow for Kinase Inhibitor Synthesis and Screening

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_optimization Lead Optimization A This compound C Nucleophilic Substitution Reaction (SN2) A->C B Nucleophile Library (e.g., Amines, Thiols) B->C D Crude Product Library C->D E Purification (Column Chromatography) D->E F Characterized Library (NMR, MS) E->F G Kinase Panel Screening (e.g., KinomeScan) F->G H Identify Primary Hits G->H I IC50 Determination Assays H->I J Lead Compound(s) I->J K Structure-Activity Relationship (SAR) Analysis J->K L In Silico Docking Studies J->L M Iterative Synthesis of New Derivatives K->M L->M M->C Feedback Loop

Caption: Workflow for discovery of kinase inhibitors.

Detailed Experimental Protocol: Library Synthesis
  • Reaction Setup: In a 20 mL scintillation vial, dissolve this compound (1.0 eq.) in 5 mL of anhydrous Dimethylformamide (DMF).

  • Addition of Nucleophile: Add the desired amine or thiol nucleophile (1.2 eq.) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0 eq.), to scavenge the HCl byproduct.

  • Reaction: Stir the mixture at 60°C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into 50 mL of water and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Frontier Research Area 2: Scaffolds for Targeted Protein Degradation (PROTACs)

Hypothesis: The this compound core can serve as a versatile handle for constructing Proteolysis-Targeting Chimeras (PROTACs). One end of the molecule will bind to a protein of interest (POI), while the other end recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.

Scientific Rationale: The true power of the chloromethyl group is its ability to act as a reactive linker. By performing a nucleophilic substitution with a linker that terminates in a functional group (e.g., an amine or carboxylic acid), the oxazole moiety can be readily conjugated to known E3 ligase ligands (like thalidomide or VHL ligands). The phenyl group at the C2 position can then be further functionalized (e.g., via Suzuki coupling if a bromo-phenyl variant is used) to install a warhead that binds to the desired target protein.

General Reaction Scheme for PROTAC Precursor Synthesis

Caption: Synthesis of a PROTAC linker precursor.

Detailed Experimental Protocol: PROTAC Precursor Synthesis
  • Reaction Setup: Dissolve this compound (1.0 eq.) in 10 mL of anhydrous DMF.

  • Reagent Addition: Add N-Boc-protected amino-ethanethiol (1.1 eq.) followed by potassium carbonate (K₂CO₃) (2.5 eq.).

  • Reaction: Stir the mixture at room temperature for 8 hours, monitoring by TLC.

  • Work-up: Filter the reaction mixture to remove the base. Dilute the filtrate with water (50 mL) and extract with Ethyl Acetate (3 x 25 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

  • Deprotection & Conjugation: The resulting Boc-protected intermediate can be deprotected under acidic conditions (e.g., Trifluoroacetic acid in Dichloromethane) to reveal a primary amine. This amine can then be coupled to the carboxylic acid of an E3 ligase ligand using standard peptide coupling reagents (e.g., HATU, HOBt).

Frontier Research Area 3: Synthesis of Novel Fluorescent Probes for Bio-imaging

Hypothesis: The 2-phenyl-oxazole scaffold can be elaborated into a novel fluorophore. The chloromethyl group allows for the attachment of targeting moieties (e.g., biotin, specific enzyme substrates, or receptor ligands) to direct the probe to specific subcellular locations or biomolecules.

Scientific Rationale: Many organic fluorophores are based on extended π-conjugated systems. While 2-phenyl-oxazole itself is not strongly fluorescent, its π-system can be extended. For example, replacing the phenyl group with a naphthyl or anthracenyl group, or by performing coupling reactions on a halogenated version of the phenyl ring, can create a larger conjugated system with desirable photophysical properties. The chloromethyl handle is crucial as it provides a non-disruptive site for conjugation, preserving the electronic properties of the fluorophore core while allowing for the attachment of biomolecules.

Quantitative Data Summary: Hypothetical Fluorophore Properties
Fluorophore CoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Targeting Moiety
2-(Naphthalen-2-yl)-oxazole340410~0.35Biotin
2-(Anthracen-9-yl)-oxazole385460~0.50Amino-PEG Linker
2-(4-Biphenyl)-oxazole320390~0.40Folic Acid

Note: These are estimated values based on similar structures and serve as a starting point for experimental investigation.

Detailed Experimental Protocol: Biotin Conjugation
  • Synthesis of Amine-Functionalized Probe: Synthesize an amino-terminated derivative of the oxazole fluorophore using the nucleophilic substitution protocol described in Section 2, using a diamine (e.g., ethylenediamine) as the nucleophile.

  • Activation of Biotin: In a separate flask, dissolve Biotin-NHS ester (1.0 eq.) in 5 mL of anhydrous DMF.

  • Conjugation Reaction: To the Biotin-NHS solution, add the amine-functionalized oxazole probe (1.1 eq.) followed by DIPEA (2.0 eq.).

  • Reaction: Stir the reaction at room temperature for 12 hours in the dark.

  • Purification: Purify the final conjugate using reverse-phase HPLC to obtain the high-purity biotinylated probe.

  • Validation: Confirm the identity and purity of the product using HRMS and analytical HPLC. The probe can then be used in cell imaging experiments to visualize biotin-binding proteins like avidin or streptavidin.

Conclusion and Future Outlook

This compound is far more than a simple chemical intermediate; it is a gateway to vast and underexplored chemical space. The strategic placement of a reactive chloromethyl group on a stable and medicinally relevant oxazole core provides a robust platform for innovation. The research avenues proposed herein—targeting kinases, developing protein degraders, and creating bio-imaging tools—represent only a fraction of the possibilities. Future work could explore its use in materials science, such as incorporation into polymers for advanced coatings, or in agrochemical research, leveraging the known antimicrobial properties of some oxazole derivatives.[6] By applying modern synthetic and screening methodologies, the scientific community is well-positioned to unlock the full potential of this versatile building block.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions with 4-Chloromethyl-2-phenyl-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 2,4-Disubstituted Oxazole Scaffold

The oxazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including antibiotics, anti-inflammatory agents, and anti-cancer drugs.[1][2][3] The 2,4-disubstituted oxazole framework, in particular, offers a robust and versatile scaffold for the synthesis of novel molecular entities. 4-Chloromethyl-2-phenyl-oxazole is a key building block within this class, prized for its ability to undergo facile nucleophilic substitution reactions. The reactivity of the chloromethyl group, analogous to a benzylic chloride, provides a strategic handle for introducing diverse functional groups, thereby enabling the exploration of a broad chemical space in drug discovery programs.[4] This guide provides detailed protocols and expert insights into leveraging this compound for the synthesis of a variety of derivatives through nucleophilic substitution.

Mechanistic Considerations: The SN2 Pathway

The primary reaction pathway for the functionalization of this compound is the bimolecular nucleophilic substitution (SN2) reaction.[2] In this concerted mechanism, a nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the simultaneous formation of a new bond and the displacement of the chloride leaving group.

The efficiency of the SN2 reaction is governed by several factors:

  • The Nucleophile: Stronger nucleophiles lead to faster reaction rates. The nucleophilicity of a species is influenced by its charge, basicity, polarizability, and the solvent in which the reaction is conducted.

  • The Substrate: The carbon atom of the chloromethyl group is sterically unhindered, making it an excellent substrate for SN2 reactions.

  • The Leaving Group: The chloride ion is a good leaving group as it is the conjugate base of a strong acid (HCl) and is stable in solution.[2]

  • The Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO) are ideal for SN2 reactions as they can solvate the cation of the nucleophile's salt while leaving the anion (the nucleophile) relatively free to attack the substrate.

Experimental Workflow

The general workflow for a nucleophilic substitution reaction with this compound is depicted below. This process involves the reaction of the substrate with a chosen nucleophile, followed by workup and purification of the desired product.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification start Dissolve this compound in a suitable solvent add_nuc Add Nucleophile (e.g., amine, thiol, alkoxide) start->add_nuc add_base Add Base (if required, e.g., K2CO3, Et3N) add_nuc->add_base react Stir at appropriate temperature (Room Temp to Reflux) add_base->react monitor Monitor reaction progress (TLC, LC-MS) react->monitor quench Quench reaction (e.g., add water) monitor->quench extract Extract with an organic solvent (e.g., Ethyl Acetate) quench->extract purify Purify by column chromatography extract->purify end Characterize final product (NMR, MS) purify->end

Caption: General workflow for nucleophilic substitution.

Detailed Protocols

The following protocols are provided as a guide for the nucleophilic substitution reactions of this compound with common classes of nucleophiles. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Reaction with Amines (N-Alkylation)

The reaction of this compound with primary or secondary amines is a straightforward method for the synthesis of 4-(aminomethyl)-2-phenyl-oxazole derivatives.

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq.) in acetonitrile (0.2 M) in a round-bottom flask, add the desired amine (1.2 eq.).

  • Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (Et₃N, 2.0 eq.), to the reaction mixture. The base acts as a scavenger for the HCl generated during the reaction.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted product.

Protocol 2: Reaction with Thiols (S-Alkylation)

Thiols are excellent nucleophiles and react readily with this compound to form the corresponding thioethers.

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve the desired thiol (1.1 eq.) in dimethylformamide (DMF, 0.3 M).

  • Add a base such as sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C to generate the thiolate anion. Caution: NaH is highly reactive and flammable.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq.) in DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Reaction with Alcohols/Phenols (O-Alkylation)

The synthesis of ethers from this compound requires the deprotonation of the alcohol or phenol with a strong base to form the more nucleophilic alkoxide or phenoxide.

Step-by-Step Procedure:

  • To a solution of the desired alcohol or phenol (1.2 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C, add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of this compound (1.0 eq.) in THF to the reaction mixture.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Summary of Reaction Conditions

Nucleophile ClassTypical NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
Amines Primary/Secondary AmineK₂CO₃, Et₃NACN, DMF25 - 604 - 12
Thiols ThiolNaH, K₂CO₃DMF, THF0 - 252 - 6
Alcohols/Phenols Alcohol, PhenolNaHTHF, DMF25 - Reflux12 - 24

Troubleshooting and Expert Insights

  • Low Reactivity: If the reaction is sluggish, particularly with less nucleophilic substrates, increasing the reaction temperature or using a more polar aprotic solvent like DMSO can enhance the reaction rate. For the chloro-derivative, heating is often necessary, whereas the analogous bromo-compound may react at room temperature.

  • Side Reactions: With primary amines, dialkylation can sometimes be observed. Using a slight excess of the amine can help to minimize this side reaction.

  • Base Selection: The choice of base is crucial. For sensitive substrates, a milder organic base like triethylamine or diisopropylethylamine (DIPEA) may be preferable to inorganic bases like K₂CO₃ or strong bases like NaH.

  • Purification: The products of these reactions are often amenable to purification by standard silica gel chromatography. A gradient elution system, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, is typically effective.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of 2,4-disubstituted oxazole derivatives. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this reagent in their synthetic endeavors. By understanding the underlying principles of the SN2 reaction and carefully selecting the appropriate reaction conditions, a vast library of novel compounds can be accessed for various applications in the life sciences.

References

The Versatile Scaffold: Harnessing 4-Chloromethyl-2-phenyl-oxazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Oxazole Moiety

In the landscape of contemporary drug discovery, the strategic deployment of heterocyclic scaffolds is paramount to achieving molecular diversity and therapeutic efficacy. Among these, the oxazole ring system has emerged as a privileged motif, present in a multitude of pharmacologically significant compounds.[1] Its unique electronic properties and conformational rigidity make it an ideal building block for crafting molecules that can effectively interact with biological targets. This guide focuses on a particularly valuable derivative: 4-Chloromethyl-2-phenyl-oxazole. The presence of a reactive chloromethyl group at the 4-position, combined with the stability of the 2-phenyl-oxazole core, renders this compound a highly versatile intermediate for the synthesis of a diverse array of bioactive molecules.[2] This document serves as a comprehensive resource for researchers, providing in-depth application notes and detailed protocols for the effective utilization of this compound in medicinal chemistry endeavors.

Core Applications in Drug Discovery

The utility of this compound stems from the electrophilic nature of the carbon atom in the chloromethyl group, making it susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a wide range of functional groups, enabling the exploration of vast chemical space and the optimization of structure-activity relationships (SAR).

Synthesis of Anti-Inflammatory Agents: The Case of Oxaprozin Analogs

A prime example of the application of halomethyl-oxazoles is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Oxaprozin, a marketed NSAID, features a diaryl-substituted oxazole core.[3] The synthesis of Oxaprozin and its analogs can be efficiently achieved using a 2-(halomethyl)-diaryloxazole intermediate, a close structural relative of this compound.[4] The key transformation involves a malonic ester synthesis to introduce the propionic acid side chain responsible for the drug's anti-inflammatory activity.

Conceptual Synthetic Workflow

The general strategy for elaborating this compound into more complex drug-like molecules is depicted in the following workflow diagram.

G A This compound C Nucleophilic Substitution (SN2) A->C B Nucleophilic Reagent (e.g., R-NH2, R-OH, R-SH, Malonates) B->C D Functionalized 2-Phenyl-oxazole Derivative C->D Key Intermediate E Further Synthetic Elaboration (e.g., hydrolysis, amidation, cyclization) D->E F Bioactive Molecule Candidate E->F G Biological Screening (e.g., enzyme assays, cell-based assays) F->G H Lead Compound G->H

Caption: General synthetic workflow utilizing this compound.

Development of Novel Hypoglycemic Agents

Recent studies have highlighted the potential of 2,4-disubstituted-oxazole derivatives as promising hypoglycemic agents. In one such study, a lead compound was optimized to produce derivatives with potent glucose consumption-increasing activity in HepG2 cells, even surpassing the efficacy of metformin.[1] The mechanism of action for these compounds is believed to involve the activation of the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis.[1]

Signaling Pathway: AMPK Activation

The activation of AMPK by small molecules can lead to a cascade of downstream effects that are beneficial for glucose metabolism.

AMPK_Pathway cluster_0 Cellular Stress (e.g., low glucose) cluster_1 Small Molecule Intervention cluster_2 Downstream Effects stress Increased AMP/ATP Ratio AMPK AMPK stress->AMPK activates drug Oxazole Derivative (e.g., Compound 5k) drug->AMPK activates glucose_uptake Increased Glucose Uptake (GLUT4 translocation) AMPK->glucose_uptake promotes glycolysis Enhanced Glycolysis AMPK->glycolysis promotes fatty_acid_oxidation Increased Fatty Acid Oxidation AMPK->fatty_acid_oxidation promotes gluconeogenesis Decreased Gluconeogenesis AMPK->gluconeogenesis inhibits

Caption: Simplified AMPK signaling pathway activated by oxazole derivatives.

Antitubulin Agents for Cancer Therapy

The oxazole scaffold has also been successfully employed in the design of potent antitubulin agents, which are a cornerstone of cancer chemotherapy. By acting as cis-constrained analogs of Combretastatin A-4 (CA-4), a natural product that inhibits tubulin polymerization, novel 2,4,5-trisubstituted oxazole derivatives have demonstrated remarkable antiproliferative activity against various cancer cell lines.[5][6] These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7]

Mechanism of Action: Tubulin Polymerization Inhibition

The disruption of microtubule dynamics is a powerful strategy for inducing cancer cell death.

Tubulin_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences tubulin αβ-Tubulin Dimers microtubule Microtubule Polymer tubulin->microtubule Polymerization mitotic_spindle Mitotic Spindle Disruption tubulin->mitotic_spindle Polymerization Inhibited microtubule->tubulin Depolymerization inhibitor Oxazole-based CA-4 Analog inhibitor->tubulin Binds to Colchicine Site cell_cycle_arrest G2/M Phase Arrest mitotic_spindle->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Mechanism of tubulin polymerization inhibition by oxazole-based CA-4 analogs.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of derivatives from this compound. Researchers should adapt these protocols based on the specific nucleophile and desired target molecule.

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol outlines a general method for the reaction of this compound with a variety of nucleophiles.

Materials:

  • This compound

  • Nucleophile (e.g., amine, alcohol, thiol) (1.2 equivalents)

  • Base (e.g., K₂CO₃, NaH, Et₃N) (1.5-2.0 equivalents)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, THF)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

  • Add the base to the solution and stir for 10-15 minutes at room temperature. For less reactive nucleophiles or to increase the reaction rate, heating may be required.

  • Add the nucleophile (1.2 equivalents) to the reaction mixture, either neat or as a solution in the same solvent.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis of a 2,4-Disubstituted-Oxazole Derivative for Hypoglycemic Screening (Hypothetical Example)

This protocol provides a more specific example for the synthesis of a potential hypoglycemic agent.

Materials:

  • This compound (1.0 g, 5.16 mmol)

  • 4-Hydroxybenzaldehyde (0.76 g, 6.20 mmol)

  • Potassium carbonate (1.43 g, 10.32 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Procedure:

  • To a stirred suspension of potassium carbonate in anhydrous DMF, add 4-hydroxybenzaldehyde.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, 20% ethyl acetate in hexanes) to yield the desired 4-((2-phenyl-oxazol-4-yl)methoxy)benzaldehyde.

Quantitative Data Summary

The following table summarizes the in vitro biological activity of selected oxazole derivatives from the literature, demonstrating the therapeutic potential of this scaffold.

Compound ClassTargetKey Compound ExampleBiological Activity (IC₅₀/EC₅₀)Reference
Hypoglycemic AgentsAMPK ActivationCompound 5k60% increase in glucose consumption[1]
Antitubulin AgentsTubulin PolymerizationCompound 3IC₅₀ = 6.35 µM (HepG2 cells)[7]
Anti-inflammatoryCyclooxygenase (COX)Oxaprozin-[3][8]

Conclusion

This compound is a demonstrably valuable and versatile building block in medicinal chemistry. Its inherent reactivity, coupled with the pharmacological importance of the 2-phenyl-oxazole scaffold, provides a robust platform for the synthesis of diverse and potent bioactive molecules. The application notes and protocols presented herein are intended to empower researchers to effectively harness the potential of this key intermediate in their drug discovery programs, paving the way for the development of novel therapeutics for a range of human diseases.

References

Application Notes & Protocols: Synthesis and Evaluation of 4-Chloromethyl-2-phenyl-oxazole Derivatives for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Oxazole Scaffold in Oncology

The pursuit of novel molecular entities with potent and selective anticancer activity is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the 1,3-oxazole ring has emerged as a "privileged scaffold" due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] The unique electronic and structural characteristics of the oxazole nucleus, including its ability to participate in hydrogen bonding and π-stacking interactions, make it an ideal framework for designing targeted therapeutics.[1][2] Oxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer properties.[3] Their mechanism of action in cancer is often multifaceted, involving the inhibition of key cellular targets such as tubulin, protein kinases, and DNA topoisomerases, ultimately leading to apoptosis and the suppression of tumor growth.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and preclinical evaluation of a promising class of anticancer agents: 4-chloromethyl-2-phenyl-oxazole derivatives. The strategic incorporation of a reactive chloromethyl group at the 4-position of the 2-phenyl-oxazole core offers a versatile handle for synthetic elaboration, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This guide will detail robust synthetic protocols, explain the rationale behind experimental choices, and provide standardized methodologies for assessing the anticancer efficacy of these compounds in vitro.

Synthetic Strategy: Constructing the 2,4-Disubstituted Oxazole Core

The efficient synthesis of the this compound scaffold is paramount for accessing a diverse range of derivatives for anticancer screening. Several established methods for the construction of 2,4-disubstituted oxazoles can be adapted for this purpose. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance to various functional groups.

Rationale for Synthetic Route Selection

The classical Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones, is a foundational method for oxazole formation.[4] However, it often necessitates harsh reaction conditions.[4] More contemporary and milder approaches are often preferred in a drug discovery setting. A highly effective and versatile strategy involves the reaction of a benzamide with an α-haloketone. This approach offers good regioselectivity and generally proceeds under milder conditions.

For the synthesis of the this compound core, a logical and efficient pathway begins with the reaction of benzamide with 1,3-dichloroacetone. This reaction directly furnishes the desired scaffold. The chloromethyl group at the 4-position is not only a key feature of the target molecule but also serves as a reactive site for further chemical modifications, allowing for the exploration of a broad chemical space in the quest for potent anticancer agents.[5]

Synthetic Workflow Diagram

Synthetic Workflow cluster_synthesis Synthesis of this compound Benzamide Benzamide Intermediate Acylamino Ketone Intermediate Benzamide->Intermediate Reaction Dichloroacetone 1,3-Dichloroacetone Dichloroacetone->Intermediate Target This compound Intermediate->Target Cyclodehydration Derivatives Derivative Library (via Nucleophilic Substitution) Target->Derivatives SN2 Reaction (e.g., with amines, thiols, alkoxides)

Caption: Synthetic pathway to this compound and its derivatives.

Detailed Synthetic Protocol

Materials and Reagents:

  • Benzamide

  • 1,3-Dichloroacetone

  • Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent

  • Anhydrous solvent (e.g., toluene, chloroform)

  • Sodium bicarbonate (NaHCO₃)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzamide (1.0 eq) in an appropriate anhydrous solvent such as toluene.

  • Addition of Reagents: To this solution, add 1,3-dichloroacetone (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The initial reaction forms the 2-acylamino ketone intermediate.

  • Cyclodehydration: Once the formation of the intermediate is complete, cool the reaction mixture to room temperature. Slowly add a dehydrating agent such as phosphorus oxychloride (1.5 eq) dropwise. [Scientific Rationale: The dehydrating agent facilitates the intramolecular cyclization of the acylamino ketone intermediate to form the aromatic oxazole ring.]

  • Work-up: After the cyclization is complete (as monitored by TLC), carefully quench the reaction by pouring it into a beaker of ice-cold water. Neutralize the aqueous solution with sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

Characterization: The structure of the purified product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticancer Evaluation: In Vitro Protocols

The in vitro evaluation of newly synthesized compounds is a critical step in the drug discovery pipeline. These assays provide initial data on the cytotoxic and mechanistic properties of the compounds.

Cell Culture
  • Cell Lines: A panel of human cancer cell lines should be used to assess the breadth of activity. Recommended cell lines include, but are not limited to:

    • MCF-7 (breast adenocarcinoma)

    • A549 (lung carcinoma)

    • HT-29 (colorectal adenocarcinoma)

    • PC-3 (prostate cancer)

    • A normal, non-cancerous cell line (e.g., MCF-10A) should be included to assess selectivity.

  • Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the synthesized this compound derivatives (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, can be calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Comparative Cytotoxicity Data

The following table presents a summary of reported IC₅₀ values for various oxazole and oxadiazole derivatives against different cancer cell lines, which can serve as a benchmark for newly synthesized compounds.

Compound ClassCancer Cell LineReported IC₅₀ (µM)Reference
1,2,4-Oxadiazole DerivativeMCF-7 (Breast)0.011 - 0.76[6]
1,2,4-Oxadiazole DerivativeA549 (Lung)0.053 - 1.44[6]
1,2,4-Oxadiazole DerivativeDU145 (Prostate)0.017 - 1.28[6]
1,3,4-Oxadiazole DerivativeVarious2.10 - 86.8[4]
2,4-Disubstituted ThiazoleA549, MCF-7, HT29Varied[7]
Phenylthiazole DerivativeSKNMC (Neuroblastoma)10.8 - 15.3[8]
Phenylthiazole DerivativeHep-G2 (Hepatocarcinoma)11.6 - 22.3[8]

Mechanism of Action: Tubulin Polymerization Inhibition

A significant number of anticancer oxazole derivatives exert their cytotoxic effects by targeting the microtubule network, which is crucial for cell division, motility, and intracellular transport.[1][3] These compounds often bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization into microtubules.[1] This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and ultimately triggers apoptosis.[1]

Proposed Mechanism of Action

Mechanism of Action cluster_pathway Tubulin Polymerization Inhibition Pathway Oxazole 4-Chloromethyl-2-phenyl- oxazole Derivative Tubulin α/β-Tubulin Dimers Oxazole->Tubulin Binds to Colchicine Site Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Tubulin->G2M_Arrest Inhibition of Polymerization Microtubules->G2M_Arrest Disruption of Dynamics Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Caption: Proposed mechanism of action for anticancer oxazole derivatives.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the this compound scaffold allows for the exploration of structure-activity relationships, providing valuable insights for the rational design of more potent and selective anticancer agents. Key areas for modification and their potential impact include:

  • The 2-Phenyl Ring: Substitution on the phenyl ring with electron-donating or electron-withdrawing groups can significantly influence the electronic properties and binding affinity of the molecule to its target. For instance, the introduction of methoxy groups has been shown in some heterocyclic systems to enhance tubulin polymerization inhibitory activity.

  • The 4-Chloromethyl Group: This reactive handle can be derivatized with a variety of nucleophiles (e.g., amines, thiols, alcohols) to introduce diverse functionalities. These modifications can impact solubility, cell permeability, and target engagement.

  • The Oxazole Core: While the core scaffold is maintained, the exploration of different substituents at the 5-position could also be a viable strategy for optimizing activity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer therapeutics. The synthetic accessibility of this core, coupled with the versatility of the chloromethyl group for derivatization, provides a robust platform for medicinal chemistry campaigns. The protocols and application notes detailed in this guide offer a comprehensive framework for the synthesis, in vitro evaluation, and mechanistic investigation of this class of compounds.

Future research should focus on the generation of a diverse library of derivatives and their systematic evaluation against a broad panel of cancer cell lines. Promising lead compounds should be further investigated for their in vivo efficacy and pharmacokinetic properties. A deeper understanding of the structure-activity relationships will be instrumental in guiding the optimization of these compounds towards clinical candidates with improved potency, selectivity, and safety profiles.

References

The Strategic Role of 4-Chloromethyl-2-phenyl-oxazole in the Synthesis of Novel Fungicidal Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Moiety as a Privileged Scaffold in Fungicide Development

The oxazole ring system, a five-membered aromatic heterocycle containing oxygen and nitrogen, represents a cornerstone in the development of a wide array of therapeutic and agrochemical agents.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a "privileged scaffold" in medicinal and agricultural chemistry.[1] Oxazole derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and notably, antifungal properties.[1][2][3] The inherent antifungal potential of the oxazole core makes it an attractive starting point for the discovery of novel fungicides to combat the growing threat of fungal resistance to existing treatments.[4]

This guide focuses on the utility of a key intermediate, 4-chloromethyl-2-phenyl-oxazole, as a versatile building block for the synthesis of potent fungicidal agents. The presence of a reactive chloromethyl group at the 4-position provides a convenient handle for the introduction of diverse functionalities, allowing for the systematic exploration of structure-activity relationships and the optimization of antifungal potency.

Synthetic Pathways and Methodologies

The primary synthetic strategy leveraging this compound involves the nucleophilic substitution of the chlorine atom. This allows for the facile introduction of various pharmacophores, particularly those containing sulfur and nitrogen, which are known to contribute to fungicidal activity. Below, we detail the protocols for the synthesis of two promising classes of fungicides derived from this precursor: thioether derivatives and triazole conjugates.

Synthesis of 4-(Arylthiomethyl)-2-phenyl-oxazole Derivatives

The introduction of a thioether linkage is a common strategy in the design of bioactive molecules, and several thioether-containing compounds have shown significant fungicidal activity.[5][6][7] The following protocol outlines a general procedure for the synthesis of 4-(arylthiomethyl)-2-phenyl-oxazole derivatives.

Experimental Protocol 1: Synthesis of 4-((4-chlorobenzyl)thio)methyl)-2-phenyl-oxazole

This protocol describes a representative synthesis of a thioether derivative.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
This compound193.631.0 g5.16
4-chlorothiophenol144.620.75 g5.18
Potassium Carbonate (K₂CO₃)138.211.43 g10.32
Acetone58.0850 mL-

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 g, 5.16 mmol), 4-chlorothiophenol (0.75 g, 5.18 mmol), and potassium carbonate (1.43 g, 10.32 mmol).

  • Add 50 mL of acetone to the flask.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:4).

  • Upon completion of the reaction, filter the solid potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using ethyl acetate/hexane as the eluent to yield the pure 4-((4-chlorobenzyl)thio)methyl)-2-phenyl-oxazole.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality Behind Experimental Choices:

  • Potassium Carbonate: Acts as a base to deprotonate the thiol, forming a thiolate anion which is a more potent nucleophile for the substitution reaction with the chloromethyl group.

  • Acetone: A suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.

  • Room Temperature: The reaction is typically efficient at room temperature, avoiding potential side reactions that could occur at higher temperatures.

Visualization of the Synthetic Workflow:

Synthesis_Thioether reagents This compound + 4-chlorothiophenol + K₂CO₃ in Acetone reaction Stir at RT, 12h reagents->reaction 1. workup Filtration & Solvent Evaporation reaction->workup 2. purification Column Chromatography workup->purification 3. product 4-((4-chlorobenzyl)thio)methyl)-2-phenyl-oxazole purification->product 4.

Caption: Workflow for the synthesis of a thioether derivative.

Synthesis of 1,2,4-Triazole-Containing Fungicides

Triazole-based compounds are a major class of fungicides, known for their broad-spectrum activity.[8][9] The synthesis of fungicidal agents by linking the this compound scaffold to a 1,2,4-triazole ring is a promising approach.

Experimental Protocol 2: Synthesis of 1-((2-phenyl-1,3-oxazol-4-yl)methyl)-1H-1,2,4-triazole

This protocol provides a general method for the synthesis of a triazole-oxazole conjugate.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
This compound193.631.0 g5.16
1H-1,2,4-triazole69.070.39 g5.68
Sodium Hydride (60% dispersion in mineral oil)24.00 (as NaH)0.23 g5.68
N,N-Dimethylformamide (DMF)73.0930 mL-

Procedure:

  • In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (0.23 g, 5.68 mmol) in 15 mL of anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1H-1,2,4-triazole (0.39 g, 5.68 mmol) in 15 mL of anhydrous DMF to the sodium hydride suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 g, 5.16 mmol) in 10 mL of anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (ethyl acetate/hexane gradient) to afford the desired product.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure.

Causality Behind Experimental Choices:

  • Sodium Hydride: A strong base used to deprotonate the 1,2,4-triazole, generating the triazolide anion, which is a potent nucleophile.

  • Anhydrous DMF: A polar aprotic solvent that is suitable for reactions involving strong bases like sodium hydride. It also helps to dissolve the reactants.

  • Nitrogen Atmosphere: Necessary to prevent the reaction of sodium hydride with moisture in the air.

  • 0 °C to Room Temperature: The initial deprotonation is carried out at a low temperature to control the reaction rate, followed by warming to room temperature to drive the substitution reaction to completion.

Visualization of the Synthetic Workflow:

Synthesis_Triazole reagents 1H-1,2,4-triazole + NaH in DMF (0°C) reaction Stir at RT, 16h reagents->reaction 1. precursor This compound in DMF precursor->reaction 2. workup Quenching & Extraction reaction->workup 3. purification Flash Chromatography workup->purification 4. product 1-((2-phenyl-1,3-oxazol-4-yl)methyl)-1H-1,2,4-triazole purification->product 5.

Caption: Workflow for the synthesis of a triazole conjugate.

Fungicidal Activity and Structure-Activity Relationship (SAR)

The synthesized derivatives of this compound are expected to exhibit significant fungicidal activity against a range of plant pathogenic fungi. The antifungal efficacy of these compounds is typically evaluated using in vitro mycelial growth inhibition assays against various fungal strains.

Table of Fungicidal Activity Data (Hypothetical Data for Illustrative Purposes):

CompoundFungal StrainEC₅₀ (µg/mL)
Thioether Derivatives
4-((4-chlorobenzyl)thio)methyl)-2-phenyl-oxazoleBotrytis cinerea15.5
Rhizoctonia solani22.1
4-((2,4-dichlorobenzyl)thio)methyl)-2-phenyl-oxazoleBotrytis cinerea8.2
Rhizoctonia solani12.7
Triazole Derivatives
1-((2-phenyl-1,3-oxazol-4-yl)methyl)-1H-1,2,4-triazoleSclerotinia sclerotiorum5.8
Fusarium graminearum9.3
Reference Fungicide
CarbendazimBotrytis cinerea10.2
Sclerotinia sclerotiorum3.5

Structure-Activity Relationship Insights:

  • Thioether Derivatives: The nature of the substituent on the phenyl ring of the thioether moiety can significantly influence the antifungal activity. Electron-withdrawing groups, such as chlorine, may enhance the potency.[5]

  • Triazole Conjugates: The direct linkage of the 1,2,4-triazole ring to the oxazole scaffold via a methylene bridge is a key structural feature for potent fungicidal activity.[8] The triazole moiety is a well-established pharmacophore in antifungal agents, often targeting the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.[9]

Mechanism of Action

While the precise mechanism of action for novel derivatives needs to be experimentally determined, it is hypothesized that these compounds may act through various pathways. For triazole derivatives, a likely mechanism is the inhibition of fungal cytochrome P450-dependent enzymes, such as lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis.[9] Thioether derivatives may exert their antifungal effects through different mechanisms, potentially involving the disruption of cellular membranes or the inhibition of key metabolic enzymes.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of potential fungicidal agents. The straightforward protocols for the introduction of thioether and triazole functionalities, coupled with the promising antifungal activity of the resulting compounds, highlight the significant potential of this scaffold in the development of novel and effective crop protection agents. Further exploration of the structure-activity relationships and detailed mechanistic studies will be crucial in optimizing the efficacy of these promising fungicidal candidates.

References

role of 4-Chloromethyl-2-phenyl-oxazole in the development of anti-inflammatory agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 4-Chloromethyl-2-phenyl-oxazole: A Versatile Scaffold for the Development of Novel Anti-Inflammatory Agents

Audience: Researchers, scientists, and drug development professionals.

Abstract

Inflammation is a complex biological response implicated in numerous acute and chronic diseases, making it a critical target for therapeutic intervention. While many anti-inflammatory drugs exist, the search for novel agents with improved efficacy and safety profiles is ongoing. Oxazole-containing compounds represent a "privileged scaffold" in medicinal chemistry, with numerous derivatives exhibiting potent anti-inflammatory properties.[1][2] This guide positions This compound not as an end-product, but as a highly versatile starting material for the synthesis of compound libraries aimed at discovering next-generation anti-inflammatory agents. The reactive chloromethyl group serves as a chemical handle for facile diversification, enabling the exploration of structure-activity relationships (SAR) against key inflammatory targets. This document provides the scientific rationale, synthetic strategies, and detailed screening protocols for leveraging this scaffold in anti-inflammatory drug discovery.

The Scientific Rationale: Key Inflammatory Pathways as Therapeutic Targets

The development of effective anti-inflammatory agents hinges on modulating specific molecular pathways that drive the inflammatory cascade. Oxazole derivatives have shown potential in targeting several of these critical pathways.[2][3] A successful screening campaign using a library derived from this compound would focus on the following validated targets.

The Arachidonic Acid Cascade: COX-2 and 5-LOX

Arachidonic acid (AA) is a key precursor for potent inflammatory mediators.[4] Its metabolism occurs via two primary enzymatic pathways:

  • Cyclooxygenase (COX): The COX-2 isoform is inducibly expressed at sites of inflammation and is responsible for converting AA into prostaglandins (PGs), which mediate pain, fever, and swelling.[5] Selective inhibition of COX-2 is the mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs).[1]

  • Lipoxygenase (LOX): The 5-LOX enzyme converts AA into leukotrienes, which are potent chemoattractants and mediators of bronchoconstriction and vascular permeability, playing a crucial role in asthma and other inflammatory diseases.[4][5]

Targeting both COX-2 and 5-LOX—a dual-inhibition strategy—is a promising approach to achieve broader anti-inflammatory efficacy while potentially mitigating the side effects associated with selective COX inhibitors.[4]

Arachidonic_Acid_Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 PLA₂ aa Arachidonic Acid (AA) pla2->aa Release cox2 COX-2 aa->cox2 lox5 5-LOX aa->lox5 pgs Prostaglandins (e.g., PGE₂) cox2->pgs Metabolism lts Leukotrienes (e.g., LTB₄) lox5->lts Metabolism inflammation_pg Inflammation (Pain, Fever, Edema) pgs->inflammation_pg inflammation_lt Inflammation (Chemotaxis, Permeability) lts->inflammation_lt

The Arachidonic Acid Cascade via COX-2 and 5-LOX pathways.
The NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) is a master regulator of inflammation.[6] It is a transcription factor that, in resting cells, is held inactive in the cytoplasm by an inhibitory protein called IκBα.[7] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[8] This frees NF-κB to translocate into the nucleus, where it induces the expression of hundreds of pro-inflammatory genes, including cytokines, chemokines, and COX-2.[9][10] Inhibition of the NF-κB pathway is therefore a highly attractive strategy for developing potent anti-inflammatory therapeutics.

NFkB_Signaling_Pathway cluster_outside Extracellular cluster_inside Cytoplasm cluster_nucleus Nucleus stimuli Pro-inflammatory Stimuli (LPS, TNF-α) receptor Receptor (e.g., TLR4) stimuli->receptor ikk IKK Complex receptor->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb_p P-IκBα ikb->ikb_p nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocation proteasome Proteasome ikb_p->nfkb Releases ikb_p->proteasome Degradation dna DNA nfkb_nuc->dna Binds genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) dna->genes Transcription

The Canonical NF-κB signaling pathway of inflammation.

Synthetic Protocol: Library Generation from this compound

The primary utility of this compound is its role as an electrophilic building block. The chloromethyl group at the 4-position is susceptible to nucleophilic substitution, allowing for the rapid and efficient creation of a diverse library of analogues.

Principle of Synthesis

This protocol describes a general method for reacting this compound with various nucleophiles (e.g., primary/secondary amines, thiols, phenols) to generate a library of 4-substituted-methyl-2-phenyl-oxazole derivatives. The reaction is typically performed in a polar aprotic solvent in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Synthetic_Workflow start 4-Chloromethyl- 2-phenyl-oxazole (Scaffold) reaction Nucleophilic Substitution (Solvent, Base, Heat) start->reaction nucleophiles Nucleophile Library (R-NH₂, R-SH, R-OH, etc.) nucleophiles->reaction library Derivative Library (Diverse R-groups) reaction->library

General workflow for creating a derivative library.
General Protocol for Nucleophilic Substitution

Materials:

  • This compound

  • Selected nucleophile (e.g., aniline, thiophenol, 4-methoxyphenol)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Reaction vials, magnetic stirrer, heating block

  • Ethyl acetate, brine, sodium sulfate, silica gel for purification

Procedure:

  • To a clean, dry reaction vial, add this compound (1.0 eq).

  • Add the chosen nucleophile (1.1 eq).

  • Add anhydrous DMF or ACN as the solvent (to dissolve starting materials to ~0.1 M).

  • Add the base, K₂CO₃ (2.0 eq) or DIPEA (2.0 eq).

    • Causality Note: Anhydrous conditions are crucial to prevent hydrolysis of the chloromethyl group. The base is essential to scavenge the HCl formed during the reaction, driving it to completion.

  • Seal the vial and stir the mixture at 60-80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine to remove the solvent and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the final derivative.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Screening Protocols: Evaluating Anti-Inflammatory Activity

Once a library of derivatives is synthesized, a tiered screening approach is necessary to identify promising candidates. This involves a combination of in vitro enzymatic and cell-based assays, followed by in vivo validation for the most potent hits.[11][12]

Protocol: In Vitro COX-2 and 5-LOX Inhibition Assays

Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of purified COX-2 or 5-LOX. Commercially available fluorescence- or colorimetric-based kits are commonly used for this purpose.

Step-by-Step Methodology:

  • Prepare stock solutions of test compounds (from the synthesized library) and a reference standard (e.g., Celecoxib for COX-2, Zileuton for 5-LOX) in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add a small volume of the test compound or reference standard to the appropriate wells. Include a "vehicle control" with DMSO only and a "no enzyme" control.

  • Add the enzyme (recombinant human COX-2 or 5-LOX) to all wells except the "no enzyme" control.

  • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Causality Note: This pre-incubation step is critical for inhibitors that may have a time-dependent binding mechanism.

  • Initiate the reaction by adding arachidonic acid as the substrate.

  • Incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Stop the reaction and measure the output (e.g., fluorescence or absorbance) using a plate reader.

  • Calculate the percent inhibition for each compound relative to the vehicle control. Determine the IC₅₀ value (the concentration required for 50% inhibition) for active compounds.

Protocol: In Vitro NF-κB Activity in LPS-Stimulated Macrophages

Principle: This cell-based assay evaluates the ability of a compound to prevent NF-κB activation in response to an inflammatory stimulus. Murine macrophage cell lines (e.g., RAW 264.7) are stimulated with LPS, and a downstream marker of NF-κB activation, such as nitric oxide (NO) production, is measured.

Step-by-Step Methodology:

  • Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds or a reference standard (e.g., Dexamethasone) for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an "unstimulated" control group and a "LPS only" group.

    • Causality Note: LPS activates the TLR4 receptor, which is a primary trigger for the canonical NF-κB pathway, making this a physiologically relevant model for inflammation.[2]

  • After incubation, collect the cell culture supernatant.

  • Quantify the amount of nitrite (a stable product of NO) in the supernatant using the Griess Reagent system.

  • Measure the absorbance at ~540 nm.

  • In parallel, perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells to ensure that the reduction in NO is not due to cytotoxicity.

  • Calculate the percent inhibition of NO production and determine the IC₅₀ values for non-cytotoxic compounds.

Protocol: In Vivo Carrageenan-Induced Paw Edema Model

Principle: This is a standard in vivo model for assessing acute inflammation. Injection of carrageenan into the paw of a rodent induces a predictable inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[13][14]

Step-by-Step Methodology:

  • Acclimate male Wistar rats or Swiss albino mice for at least one week.

  • Fast the animals overnight before the experiment but allow access to water.

  • Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin or Diclofenac, 10 mg/kg), and Test Compound groups (at various doses).[3][15]

  • Administer the test compounds or control drugs orally (p.o.) or intraperitoneally (i.p.).

  • After 1 hour, measure the initial volume of the right hind paw using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculate the volume of edema at each time point by subtracting the initial paw volume from the post-injection volume.

  • Calculate the percent inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] * 100

Data Interpretation and Lead Optimization

The screening cascade will generate quantitative data that must be carefully analyzed to identify lead compounds.

Summary of Screening Data

Data should be compiled into a clear, tabular format to facilitate comparison and identify structure-activity relationships (SAR).

Compound IDR-GroupCOX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)NF-κB (NO) IC₅₀ (µM)Paw Edema Inhibition @ 3h (%) [Dose]
Scaffold -Cl>100>100>100<10% [50 mg/kg]
D-01 -NH-Ph25.448.215.835% [50 mg/kg]
D-02 -NH-Ph-4-OMe12.135.68.252% [50 mg/kg]
D-03 -S-Ph45.315.133.741% [50 mg/kg]
Indomethacin N/A0.8>1005.565% [10 mg/kg]

Table represents hypothetical data for illustrative purposes.

Structure-Activity Relationship (SAR) and Next Steps

From the hypothetical data, preliminary SAR can be deduced. For example, comparing D-01 and D-02 suggests that adding an electron-donating methoxy group to the phenylamine moiety improves activity, particularly against COX-2 and NF-κB. Comparing D-01 and D-03 suggests that an amine linker may be preferable to a thioether for broad-spectrum activity.

Next Steps:

  • Confirm Hits: Re-synthesize and re-test the most promising compounds to confirm their activity.

  • Expand SAR: Synthesize a focused library of analogues around the most potent hits to further refine the SAR.

  • Mechanism of Action Studies: For lead compounds, perform further studies to confirm the mechanism (e.g., Western blotting for IκBα degradation or COX-2 protein expression).

  • ADME/Tox Profiling: Evaluate the absorption, distribution, metabolism, excretion, and toxicity profiles of lead candidates to assess their drug-like properties.

References

methods for creating compound libraries from 4-Chloromethyl-2-phenyl-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols for Compound Library Synthesis

Topic: High-Throughput Synthesis of Novel Compound Libraries from the 4-Chloromethyl-2-phenyl-oxazole Scaffold

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and chemical biology.

Executive Summary

The oxazole motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] This application note provides a comprehensive guide to leveraging this compound, a versatile and reactive building block, for the efficient construction of diverse compound libraries. The primary focus is on the nucleophilic substitution at the C4-methylene bridge, a robust and reliable transformation amenable to parallel synthesis. We present detailed protocols, mechanistic insights, and workflow diagrams designed to empower researchers to rapidly generate novel chemical entities for screening and lead optimization campaigns.

The Scientific Rationale: Why this compound?

The utility of this compound as a library-generating scaffold is rooted in its distinct chemical reactivity. The chloromethyl group at the 4-position of the oxazole ring is not merely an alkyl chloride; its reactivity is significantly enhanced, akin to that of a benzylic halide.[4] This is due to the ability of the adjacent oxazole ring to stabilize the transition state of nucleophilic substitution reactions. This inherent reactivity makes it an ideal electrophile for a wide range of nucleophiles under mild conditions, which is a critical requirement for high-throughput synthesis where reaction robustness and broad substrate scope are paramount.

The core strategy involves a divergent synthetic approach, where a single, common intermediate (the chloromethyl-oxazole) is reacted with a multitude of diverse nucleophiles to rapidly generate a large library of structurally related but functionally distinct molecules.

G cluster_libs start_node This compound (Core Scaffold) lib_node Nucleophile Libraries start_node->lib_node  Parallel  Reaction amine_node Amines (R₂NH) thiol_node Thiols (RSH) alcohol_node Alcohols/Phenols (ROH) final_lib_node Final Compound Library (Diverse 2,4-Disubstituted Oxazoles) amine_node->final_lib_node thiol_node->final_lib_node alcohol_node->final_lib_node

Figure 1: A divergent strategy for library synthesis.

Core Chemistry: Nucleophilic Substitution Reactions

The primary pathway for library generation is the nucleophilic substitution reaction, where the chloride atom is displaced by a nucleophile. This reaction typically proceeds via an SN2 mechanism. The choice of nucleophile dictates the resulting chemical class.

N-Alkylation with Amines

The reaction with primary and secondary amines is one of the most common and effective methods for library generation. This reaction leads to the formation of 4-(aminomethyl)-2-phenyloxazole derivatives, introducing a key basic nitrogen atom that is often important for biological activity.

Causality Behind Experimental Choices:

  • Solvent: Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are preferred. They effectively solvate the counter-ions of the base but do not hydrogen-bond with the amine nucleophile, thus preserving its reactivity.

  • Base: A non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. Its role is to scavenge the hydrochloric acid (HCl) generated during the reaction. Without a base, the HCl would protonate the starting amine, forming an ammonium salt that is no longer nucleophilic, thereby halting the reaction.[5] An inorganic base like potassium carbonate (K₂CO₃) can also be used, particularly when heating the reaction.[6]

O-Alkylation with Alcohols and Phenols

To generate ether linkages, alcohols or phenols are used as nucleophiles. These are generally weaker nucleophiles than amines.

Causality Behind Experimental Choices:

  • Activation: To increase their nucleophilicity, alcohols and phenols must first be deprotonated to their corresponding alkoxide or phenoxide forms. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for this purpose. The reaction is typically performed by first treating the alcohol/phenol with NaH, followed by the addition of the chloromethyl-oxazole electrophile.

S-Alkylation with Thiols

Thiols are excellent nucleophiles and react readily with this compound to form thioethers.[4] This reaction proceeds under conditions similar to those for amines.

Causality Behind Experimental Choices:

  • Base: While thiols are more acidic than alcohols, a base (e.g., K₂CO₃ or Et₃N) is still beneficial to generate the more potent thiolate anion, accelerating the reaction.

  • Oxidation Sensitivity: It is crucial to be aware that the resulting thioethers can be oxidized to the corresponding sulfoxides and sulfones.[4] If this is not desired, reactions should be run under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

Comparative Reactivity

For applications requiring faster reactions or milder conditions, the analogous 4-Bromomethyl-2-phenyl-oxazole can be used. Bromide is a better leaving group than chloride, leading to significantly faster reaction rates.[6] This allows for reactions to be conducted at lower temperatures or with weaker nucleophiles.

Parameter4-Chloromethyl- Derivative4-Bromomethyl- DerivativeJustification
Relative Rate SlowerFasterBromide is a better leaving group due to its larger size and greater polarizability.[6]
Typical Temp. 50°C to RefluxRoom Temp. to 50°CA higher energy barrier for displacing chloride requires more thermal energy.[6]
Base Strength May require stronger basesCan use milder bases (e.g., K₂CO₃)The higher reactivity of the bromo-compound compensates for weaker bases.[6]

Experimental Protocols

The following protocols are designed for implementation in a parallel synthesis format, but can be readily adapted for single-flask reactions.

G cluster_prep Plate Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis step_node step_node reagent_node reagent_node action_node action_node analysis_node analysis_node s1 Dispense Nucleophile Stock Solutions (e.g., Amines in DMF) s2 Add Base (e.g., DIPEA) s1->s2 s3 Add Scaffold (this compound in DMF) s2->s3 s4 Seal Plate & Incubate (e.g., 60°C, 12h) s3->s4 s5 Quench & Dilute (Add Water/MeCN) s4->s5 s6 Analyze by LC-MS (Confirm Product Mass) s5->s6 s7 Purify (Optional) (Prep-HPLC) s6->s7

Figure 2: Workflow for parallel library synthesis.

Protocol 1: Parallel Synthesis of a 4-(Aminomethyl)-2-phenyloxazole Library

This protocol describes the reaction of this compound with a diverse set of primary and secondary amines in a 96-well microtiter plate.

Materials and Reagents:

  • This compound (1.0 eq.)

  • Amine library (1.2 eq. per well)

  • Diisopropylethylamine (DIPEA) (2.0 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

  • Multichannel pipette or liquid handling robot

Procedure:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

    • Prepare 0.24 M stock solutions of each amine from your library in anhydrous DMF.

    • Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Setup (in each well of the 96-well plate):

    • To each well, add 100 µL of the appropriate amine stock solution (0.024 mmol, 1.2 eq.).

    • Add 100 µL of the DIPEA stock solution (0.04 mmol, 2.0 eq.).

    • Initiate the reaction by adding 100 µL of the this compound stock solution (0.02 mmol, 1.0 eq.).

  • Reaction Incubation:

    • Securely seal the 96-well plate with a chemically resistant sealing mat.

    • Place the reaction block on a shaker and incubate at 60°C for 12-16 hours. The progress can be monitored by taking a small aliquot from a representative well for LC-MS analysis.[6]

  • Work-up and Analysis:

    • Allow the reaction block to cool to room temperature.

    • Add 500 µL of a 1:1 mixture of acetonitrile and water to each well to quench the reaction and dilute for analysis.

    • Analyze the crude product mixture directly from each well using LC-MS to confirm the presence of the desired product by its mass.

Protocol 2: Synthesis of a 4-(Arylthiomethyl)-2-phenyloxazole Derivative

This protocol details a single-flask synthesis using a thiol nucleophile.

Materials and Reagents:

  • This compound (207 mg, 1.0 mmol, 1.0 eq.)

  • 4-Methoxythiophenol (154 mg, 1.1 mmol, 1.1 eq.)

  • Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 eq.)

  • Anhydrous Acetonitrile (MeCN) (10 mL)

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Reaction Setup:

    • To a 25 mL round-bottom flask, add 4-methoxythiophenol, potassium carbonate, and 10 mL of anhydrous acetonitrile.

    • Stir the suspension at room temperature for 15 minutes.

  • Reaction Execution:

    • Add the this compound to the flask in one portion.

    • Heat the reaction mixture to 50°C and stir for 4-6 hours.

    • Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After cooling to room temperature, filter the mixture to remove the inorganic solids (K₂CO₃).

    • Wash the solids with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 4-((4-methoxyphenyl)thiomethyl)-2-phenyloxazole.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Library Characterization & Data Management

For compound libraries, comprehensive characterization of every compound is often impractical. A tiered approach is recommended:

  • Primary Analysis (All Compounds): Use LC-MS to determine the purity (by UV trace) and confirm the identity (by mass) of each compound in the crude reaction mixture.

  • Secondary Analysis (Hits/Selected Compounds): For compounds that show activity in biological screens, perform full characterization, including ¹H NMR and HRMS, after purification by preparative HPLC.

Representative Library Data:

EntryNucleophile (R-Nu)Product StructureCalculated Mass [M+H]⁺
1Morpholine261.1285
2Benzylamine281.1335
34-Fluorophenol286.0925
4Ethanethiol236.0845

(Note: Images are placeholders for chemical structures)

Conclusion

This compound is a powerful and versatile starting material for the parallel synthesis of compound libraries. The straightforward and robust nucleophilic substitution chemistry allows for the rapid generation of thousands of diverse molecules from readily available amines, thiols, and alcohols. The protocols and strategic insights provided herein offer a solid foundation for any research group aiming to expand its chemical space for drug discovery and chemical biology applications.

References

Application Note: Derivatization Strategies for 4-Chloromethyl-2-phenyl-oxazole in Agrochemical Lead Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole scaffold is a privileged structure in medicinal and agrochemical science, frequently found in molecules with potent biological activities.[1] 4-Chloromethyl-2-phenyl-oxazole is a particularly valuable building block for agrochemical research, offering a reactive "handle" for the strategic introduction of diverse functional groups.[2] The benzylic chloride at the C4 position is highly susceptible to nucleophilic substitution, providing a direct and efficient route to a wide array of derivatives. This application note provides a comprehensive guide for researchers, detailing the core reactivity, step-by-step derivatization protocols, and analytical characterization of novel compounds based on this scaffold, with the goal of accelerating the discovery of new fungicidal, herbicidal, and insecticidal agents.[3][4]

Introduction: The Oxazole Scaffold in Agrochemicals

Heterocyclic compounds are the cornerstone of modern agrochemical design, with nitrogen- and oxygen-containing rings like oxazole being featured in numerous commercial products.[4][5] The oxazole ring system is bioisosterically related to other important five-membered heterocycles and is valued for its metabolic stability and ability to participate in key binding interactions with biological targets.[1] The incorporation of an oxazole moiety has been linked to a broad spectrum of agrochemical activities, including fungicidal, insecticidal, and herbicidal properties.[3][6]

This compound emerges as a strategic starting material. Its structure combines the stable 2-phenyl-oxazole core with a highly reactive chloromethyl group. This C-Cl bond is analogous to a benzylic chloride, making it an excellent electrophile for SN2 reactions.[7] This reactivity allows for the systematic and efficient construction of chemical libraries by introducing a variety of nucleophiles, enabling in-depth structure-activity relationship (SAR) studies.[8]

Core Reactivity and Derivatization Strategy

The primary site of reactivity on this compound is the methylene carbon bonded to the chlorine atom. This carbon is readily attacked by a wide range of nucleophiles, leading to the displacement of the chloride ion. The general strategy involves reacting the starting material with various nucleophiles (amines, thiols, alcohols, etc.) under basic conditions to afford a diverse library of derivatives.

The workflow for this strategy is outlined below.

G cluster_start Starting Material SM This compound Amines Aminomethyl Derivatives (Fungicidal / Insecticidal Leads) SM->Amines + R¹R²NH (e.g., Morpholine) Thioethers Thioether Derivatives (Fungicidal Leads) SM->Thioethers + RSH (e.g., Thiophenol) Ethers Ether Derivatives (Herbicidal / Acaricidal Leads) SM->Ethers + ROH (e.g., Phenol) Esters Ester Derivatives (Prodrug / Bioisostere Strategy) SM->Esters + RCOOH (via Iodide intermediate)

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in the Synthesis of 4-Chloromethyl-2-phenyl-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 4-Chloromethyl-2-phenyl-oxazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this synthesis. We provide in-depth, experience-driven advice to enhance the yield and purity of your target compound.

This compound is a valuable building block in medicinal chemistry and materials science.[1] However, its synthesis can be challenging due to the reactive nature of the chloromethyl group and the potential for side reactions during the formation of the oxazole ring. This guide focuses on a robust two-step synthetic strategy, which generally offers higher and more consistent yields than one-pot approaches. The strategy involves the initial synthesis of 2-phenyl-4-hydroxymethyl-oxazole, followed by a controlled chlorination to yield the final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis. Our solutions are based on established chemical principles and field-proven laboratory experience.

Q1: My overall yield is consistently low. What are the most common causes?

A1: Low yield in this synthesis is typically traced back to one of three areas: inefficient oxazole ring formation, degradation during the chlorination step, or mechanical loss during workup and purification.

  • Inefficient Cyclodehydration: The formation of the oxazole core from an acyclic precursor is the critical step. Using overly harsh dehydrating agents like concentrated sulfuric acid can lead to charring and the formation of intractable tars.[2] The reaction may also stall if the dehydrating agent is not potent enough or if the temperature is too low.

  • Product Degradation: The target compound, this compound, contains a reactive benzylic-like chloride. This group is susceptible to nucleophilic attack. If nucleophiles (e.g., water, residual amines, or even the hydroxyl group of the intermediate) are present under harsh conditions (e.g., high heat for prolonged periods), byproduct formation can significantly lower the yield.

  • Suboptimal Chlorination: The conversion of the hydroxymethyl intermediate to the chloromethyl product is a delicate step. An incomplete reaction will leave starting material, while overly aggressive conditions can lead to the formation of ethers or other byproducts. The choice of chlorinating agent is critical.[3]

Q2: I'm observing significant tar or dark polymer formation during the oxazole synthesis step. How can I prevent this?

A2: Tar formation is a classic sign of decomposition, often caused by strong, non-specific dehydrating agents or excessive heat.

The traditional Robinson-Gabriel synthesis uses strong acids like H₂SO₄, which are notorious for causing charring with sensitive substrates.[2][4] To mitigate this, we recommend switching to a milder, more controlled cyclodehydrating agent. Phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) are excellent alternatives that promote cyclization under less acidic and lower temperature conditions, minimizing degradation pathways.[5][6]

Furthermore, ensure strict temperature control. If the reaction is highly exothermic, consider adding the dehydrating agent slowly at a lower initial temperature (e.g., 0 °C) before gently warming to the target reaction temperature. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also prevent oxidative side reactions that contribute to discoloration and polymer formation.

Q3: The chlorination of 2-phenyl-4-hydroxymethyl-oxazole is sluggish and gives a mixture of products. How can I improve this specific step?

A3: This is a common bottleneck. The key is to choose a chlorinating agent that is reactive enough to convert the primary alcohol but not so aggressive that it promotes side reactions.

Thionyl chloride (SOCl₂) is a cost-effective and highly effective reagent for this transformation.[3] The primary issues that arise are typically due to the HCl gas produced as a byproduct, which can potentially catalyze side reactions.

Optimization Strategy:

  • Solvent Choice: Use an anhydrous, non-protic solvent like Dichloromethane (DCM) or Chloroform.

  • Stoichiometry: Use a slight excess of thionyl chloride (1.1 to 1.5 equivalents) to ensure full conversion.

  • Temperature Control: Perform the reaction at a low temperature (0 °C to room temperature). Adding the SOCl₂ dropwise at 0 °C and then allowing the reaction to slowly warm to room temperature is a reliable method.

  • Acid Scavenger: While not always necessary, the addition of a non-nucleophilic base like pyridine (in stoichiometric amounts to the SOCl₂) can be used to neutralize the HCl byproduct, preventing acid-catalyzed degradation. However, this can complicate purification, so it should be used judiciously.

The diagram below illustrates the generally accepted mechanism for the chlorination of an alcohol using thionyl chloride.

Chlorination_Mechanism ROH R-OH (2-phenyl-4-hydroxymethyl-oxazole) Intermediate1 R-O-S(O)Cl (Alkyl Chlorosulfite) ROH->Intermediate1 Nucleophilic Attack SOCl2 SOCl₂ (Thionyl Chloride) SOCl2->Intermediate1 Products R-Cl + SO₂ + HCl Intermediate1->Products Intramolecular SNi or Intermolecular SN2 (with Pyridine) caption Mechanism of Alcohol Chlorination with SOCl₂

Caption: Mechanism of Alcohol Chlorination with SOCl₂

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for obtaining high yields of this compound?

A1: Based on extensive literature and practical application, a two-step approach is the most reliable and scalable method. This route decouples the formation of the stable oxazole ring from the introduction of the reactive chloromethyl group, allowing for optimization of each step independently.

The recommended workflow is as follows:

  • Step 1: Hantzsch-type Oxazole Synthesis. React benzamide with 1,3-dichloroacetone. This reaction selectively forms the oxazole ring, leaving a chloromethyl group at the 4-position. While this seems like a direct route, controlling regioselectivity and preventing side reactions with the bifunctional 1,3-dichloroacetone can be challenging. A more reliable method is the cyclization to form the hydroxymethyl intermediate first. A common method is the reaction of benzamide with dihydroxyacetone followed by cyclodehydration.

  • Step 2: Chlorination. Convert the stable 2-phenyl-4-hydroxymethyl-oxazole intermediate into the final product using a standard chlorinating agent like thionyl chloride (SOCl₂).

This strategy avoids subjecting the sensitive C-Cl bond to the harsh conditions of ring formation and generally results in a cleaner product and simpler purification.

Two_Step_Synthesis cluster_0 Step 1: Oxazole Formation cluster_1 Step 2: Chlorination Start Benzamide + Dihydroxyacetone Dimer Intermediate N-(1,3-dihydroxypropan-2-one)benzamide Start->Intermediate Acylation Product1 2-phenyl-4-hydroxymethyl-oxazole Intermediate->Product1 Cyclodehydration (e.g., POCl₃) Product2 This compound Product1->Product2 Chlorination (e.g., SOCl₂) caption Recommended Two-Step Synthetic Workflow

Caption: Recommended Two-Step Synthetic Workflow

Q2: What is the mechanism of the Robinson-Gabriel synthesis for forming the oxazole ring?

A2: The Robinson-Gabriel synthesis is a powerful method for creating oxazoles via the cyclodehydration of a 2-acylamino-ketone.[4][7] The mechanism, which is catalyzed by acid, proceeds as follows:

  • Enolization: The ketone tautomerizes to its enol form, facilitated by the acid catalyst.

  • Intramolecular Attack: The nucleophilic oxygen of the amide group attacks the electrophilic carbon of the protonated carbonyl (or its equivalent), forming a five-membered ring intermediate, a protonated oxazoline.

  • Dehydration: A molecule of water is eliminated from this intermediate to form the stable, aromatic oxazole ring.[2][6]

Q3: How should I purify and store the final product?

A3: this compound is a crystalline solid at room temperature but contains a reactive functional group.

  • Purification: The primary method for purification is silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective. (e.g., Hexane:Ethyl Acetate 9:1 to 7:3). After chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can further enhance purity.

  • Storage: The product should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen). This minimizes hydrolysis of the chloromethyl group to the corresponding alcohol over time. Long-term storage in a freezer (-20 °C) is recommended to maintain purity.

Recommended Protocols & Data

Data Summary: Comparison of Chlorinating Reagents

The table below provides a comparative analysis of common reagents for the conversion of 2-phenyl-4-hydroxymethyl-oxazole to the target compound.

ReagentTypical ConditionsProsCons
Thionyl Chloride (SOCl₂) DCM or Chloroform, 0 °C to RTHigh yield, volatile byproducts (SO₂, HCl), cost-effective.Generates corrosive HCl gas.
Phosphorus Oxychloride (POCl₃) Chloroform, RefluxEffective for cyclodehydration and chlorination.Higher boiling point, workup can be more complex.
Appel Reaction (PPh₃/CCl₄) Acetonitrile, RefluxVery mild conditions, good for sensitive substrates.Stoichiometric triphenylphosphine oxide byproduct can be difficult to remove; CCl₄ is toxic.
Oxalyl Chloride ((COCl)₂) DCM, cat. DMF, 0 °C to RTHigh reactivity, volatile byproducts (CO, CO₂, HCl).More expensive, toxic CO byproduct.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 2-phenyl-4-hydroxymethyl-oxazole

This protocol is adapted from established methodologies for oxazole synthesis.[5][8]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzamide (1.0 eq) and 1,3-dihydroxyacetone dimer (0.6 eq, providing 1.2 eq of the monomer).

  • Solvent: Add anhydrous chloroform as the solvent.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise over 30 minutes. The reaction is exothermic.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approx. 60-65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice with vigorous stirring. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 2-phenyl-4-hydroxymethyl-oxazole as a solid.

Step 2: Synthesis of this compound
  • Setup: Dissolve the 2-phenyl-4-hydroxymethyl-oxazole (1.0 eq) from the previous step in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Add thionyl chloride (SOCl₂, 1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Carefully quench the reaction by pouring it into a beaker of ice water. Separate the organic layer.

  • Extraction & Wash: Wash the organic layer sequentially with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization from a hexanes/ethyl acetate mixture to afford pure this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Overall Yield Step1_Issue Problem in Step 1 (Oxazole Formation)? Start->Step1_Issue Step2_Issue Problem in Step 2 (Chlorination)? Start->Step2_Issue Tar Tar/Polymer Formation? Step1_Issue->Tar Yes Incomplete1 Incomplete Reaction? Step1_Issue->Incomplete1 No Incomplete2 Incomplete Chlorination? Step2_Issue->Incomplete2 Yes Byproducts Multiple Byproducts? Step2_Issue->Byproducts No Sol_Tar Use milder dehydrating agent (e.g., POCl₃ instead of H₂SO₄). Lower reaction temperature. Tar->Sol_Tar Sol_Incomplete1 Increase reaction time/temp. Switch to stronger dehydrating agent (e.g., TFAA). Incomplete1->Sol_Incomplete1 Sol_Incomplete2 Increase equivalents of SOCl₂ (to 1.5 eq). Increase reaction time. Incomplete2->Sol_Incomplete2 Sol_Byproducts Run reaction at lower temp (0°C). Use anhydrous solvent. Consider adding pyridine as acid scavenger. Byproducts->Sol_Byproducts

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Purification Techniques for 4-Chloromethyl-2-phenyl-oxazole Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloromethyl-2-phenyl-oxazole. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals[1][2]. However, the presence of a reactive benzylic chloride moiety presents unique challenges during purification. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges and obtain a product of high purity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format. The solutions provided are grounded in chemical principles and practical laboratory experience.

Question 1: My crude product appears as a persistent, dark oil after aqueous work-up, and it refuses to solidify. What's causing this, and how can I fix it?

Answer:

This is a common issue often caused by the presence of unreacted starting materials, polymeric byproducts, or residual high-boiling solvents (like DMF or DMSO) used in the synthesis. The reactive nature of the chloromethyl group can also lead to the formation of complex mixtures if not handled correctly.

Causality Explained: The 4-chloromethyl group is a reactive electrophile. Under basic or even neutral aqueous conditions, especially with prolonged exposure or heat, it can be susceptible to hydrolysis, forming the corresponding alcohol (4-hydroxymethyl-2-phenyl-oxazole). Furthermore, unreacted starting materials can act as plasticizers, preventing the crystallization of your desired product.

Troubleshooting Steps:

  • Thorough Solvent Removal: Ensure all reaction solvents are removed under high vacuum. For high-boiling solvents, consider an aqueous work-up followed by extraction into a volatile organic solvent (e.g., ethyl acetate or dichloromethane), which is then easier to remove completely.

  • Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which your product is sparingly soluble (e.g., hexanes, diethyl ether, or a mixture of both). Vigorously scratch the inside of the flask with a glass rod at the solvent-air interface. The goal is to dissolve the impurities while causing your product to precipitate as a solid.

  • Column Chromatography: If trituration fails, the oil is likely a complex mixture that requires chromatographic separation. This is the most robust method for removing a wide range of impurities. (See Protocol 1 for a detailed procedure).

Question 2: I'm observing significant product loss or degradation during silica gel column chromatography. My collected fractions show a new, more polar spot on the TLC plate. What is happening?

Answer:

This strongly suggests that your product is degrading on the column. The most likely cause is the acidic nature of standard silica gel, which can catalyze the hydrolysis of the chloromethyl group to the corresponding hydroxymethyl group.

Causality Explained: Silica gel has acidic silanol groups (Si-OH) on its surface. These can act as a proton source or a Lewis acid, promoting nucleophilic substitution on the reactive benzylic chloride. Water, either from the atmosphere or residual in the solvents, can then act as a nucleophile, leading to the formation of 4-hydroxymethyl-2-phenyl-oxazole, which is significantly more polar and will appear as a new spot with a lower Rf value on your TLC plate.

Troubleshooting Steps:

  • Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a solution of 1-2% triethylamine (Et₃N) in your chosen non-polar eluent (e.g., hexanes/ethyl acetate). This deactivates the acidic sites. After packing the column with this slurry, flush with the starting eluent to remove excess triethylamine before loading your sample.

  • Use an Alternative Stationary Phase: Consider using neutral alumina (Al₂O₃) as your stationary phase, as it lacks the acidic silanol groups of silica.

  • Run the Column Quickly: Do not let the product sit on the column for an extended period. Use a slightly more polar solvent system than you might otherwise choose to ensure rapid elution, even if it means sacrificing some separation from very close impurities.

Question 3: My purified product has an excellent ¹H NMR spectrum, but the purity by HPLC is lower than expected. What could be the source of this discrepancy?

Answer:

This scenario often points to the presence of impurities that are structurally very similar to your product or do not have distinct proton signals in the NMR spectrum.

Causality Explained: ¹H NMR is excellent for structural elucidation but can sometimes be misleading for purity assessment if impurities lack unique protons or if their signals overlap with your product's signals. HPLC with UV detection is generally more sensitive to trace impurities, especially those with a similar chromophore (the phenyl-oxazole system)[3][4]. A common culprit could be an isomeric impurity or a byproduct from a side reaction that is difficult to distinguish by NMR alone. For example, impurities from the synthesis of atorvastatin intermediates were identified and isolated despite structural similarities[5].

Troubleshooting Steps:

  • Optimize HPLC Method: Ensure your HPLC method has sufficient resolution. You may need to switch from an isocratic to a gradient elution method or try a different column stationary phase to resolve the impurity from your main product peak[3][6].

  • Re-purify with a Different Technique: If you initially purified by column chromatography, attempt recrystallization. The different physicochemical principles governing these two techniques often allow for the removal of impurities that co-elute in one system but have different solubility profiles in the other.

  • Use High-Resolution Mass Spectrometry (HRMS): Obtain an HRMS spectrum to check for the presence of ions with masses corresponding to potential impurities (e.g., over-chlorinated or hydrolyzed species).

  • Quantitative NMR (qNMR): For a more rigorous NMR-based purity assessment, use qNMR with a certified internal standard[7].

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a typical synthesis of this compound? A1: The impurity profile depends heavily on the synthetic route. However, common impurities include:

  • Unreacted Starting Materials: Such as benzaldehyde, benzamide, or other precursors used to construct the oxazole ring.

  • Hydrolysis Product: 4-Hydroxymethyl-2-phenyl-oxazole, formed by reaction with water during work-up or purification.

  • Dimeric/Polymeric Byproducts: Formed by self-reaction of the product, where the oxazole nitrogen of one molecule attacks the chloromethyl group of another.

  • Over-chlorinated Species: If the chlorination step is not well-controlled, dichloromethyl byproducts are possible[8].

Q2: What is a reliable, general-purpose purification strategy for this compound? A2: A multi-step strategy is most effective. Start with an aqueous work-up to remove water-soluble reagents. Follow this with flash column chromatography on neutralized silica gel to separate the major components. Finally, perform recrystallization from a suitable solvent system to achieve high analytical purity. This workflow provides a robust pathway from crude reaction mixture to a highly pure final product.

Q3: Which analytical techniques are essential for confirming the purity and identity of the final product? A3: A combination of techniques is required for full characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure[9].

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition (via HRMS).

  • HPLC: To determine the purity with high sensitivity[4]. A C18 reverse-phase column is a good starting point[3].

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.

Q4: How should I store purified this compound to prevent decomposition? A4: Due to its reactivity, proper storage is critical. The purified compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture. It should be kept in a cool, dark, and dry place, such as a desiccator in a refrigerator. Avoid prolonged exposure to ambient air and light.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography (Neutralized)

This protocol is designed to minimize degradation of the acid-sensitive chloromethyl group.

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). For every 100 g of silica gel, add 2 mL of triethylamine (Et₃N) to the slurry and mix thoroughly.

  • Column Packing: Wet-pack the column with the neutralized silica slurry.

  • Equilibration: Flush the packed column with 2-3 column volumes of the initial, low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate) to remove excess triethylamine and equilibrate the stationary phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity by increasing the percentage of ethyl acetate. Collect fractions and monitor them by TLC.

  • Fraction Analysis: Combine the fractions containing the pure product, and remove the solvent under reduced pressure.

Table 1: Typical TLC and Column Chromatography Conditions
ParameterRecommended ConditionsRationale
Stationary Phase Silica Gel 60 (230-400 mesh), neutralized with 1-2% Et₃NNeutralization prevents acid-catalyzed hydrolysis of the chloromethyl group.
Mobile Phase Hexanes/Ethyl Acetate GradientOffers good separation for moderately polar compounds. Start at 5% EtOAc and gradually increase to 20-30%.
Visualization UV light (254 nm) and/or Potassium Permanganate (KMnO₄) stainThe phenyl-oxazole core is UV active. KMnO₄ will stain the compound and many impurities.
Protocol 2: Recrystallization

Recrystallization is an excellent final purification step to remove minor impurities and obtain a crystalline solid.

  • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. (See Table 2 for suggestions).

  • Dissolution: Place the crude or column-purified solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower, more effective crystal growth, you can insulate the flask. Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Table 2: Suggested Solvents for Recrystallization
Solvent / SystemBoiling Point (°C)Characteristics & Use Case
Isopropanol 82.6Good single-solvent choice. Dissolves the compound when hot, but has lower solubility when cold.
Ethanol 78.4Similar to isopropanol, may be slightly too good a solvent, requiring cooling to low temperatures.
Ethyl Acetate / Hexanes ~70A versatile two-solvent system. Dissolve in minimal hot ethyl acetate, then add hot hexanes dropwise until the solution becomes faintly cloudy. Allow to cool.
Toluene 111A higher-boiling solvent, useful if the compound is not soluble enough in alcohols.

Purification Workflow Diagram

The following diagram outlines the decision-making process for purifying the crude product of a this compound synthesis.

PurificationWorkflow start Crude Reaction Product workup Aqueous Work-up & Solvent Evaporation start->workup tlc_analysis Analyze by TLC workup->tlc_analysis oily_product Product is an Oil tlc_analysis->oily_product Impure solid_product Product is a Solid tlc_analysis->solid_product Relatively Clean trituration Attempt Trituration oily_product->trituration recrystallize Recrystallization solid_product->recrystallize column_chrom Flash Column Chromatography (Neutralized Silica) column_chrom->recrystallize purity_analysis Purity & Identity Check (NMR, HPLC, MS) recrystallize->purity_analysis trit_success Solid Obtained? trituration->trit_success trit_success->column_chrom No trit_success->recrystallize Yes

Caption: Decision workflow for the purification of this compound.

References

identifying and minimizing side products in 4-Chloromethyl-2-phenyl-oxazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 4-chloromethyl-2-phenyl-oxazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on the identification and minimization of side products. Our goal is to provide practical, field-proven insights rooted in established chemical principles.

The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds via a modification of the Robinson-Gabriel synthesis.[1][2][3] A common and effective route involves the cyclocondensation of benzamide with 1,3-dichloroacetone (DCA). This reaction, while direct, is sensitive to reaction conditions and can lead to a variety of side products that complicate purification and reduce yields.

This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, supplemented with detailed analytical and purification protocols.

Core Synthesis Pathway

The primary reaction involves the condensation of benzamide and 1,3-dichloroacetone, followed by an acid-catalyzed cyclodehydration to form the oxazole ring. Phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) are common reagents for this transformation.[4]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product benzamide Benzamide intermediate N-(1,3-dichloropropan-2-one) -benzamide intermediate benzamide->intermediate + dca 1,3-Dichloroacetone dca->intermediate product This compound intermediate->product  POCl₃ or PPA (Cyclodehydration) G product This compound side_product (2-phenyl-1,3-oxazol-4-yl)methanol (Hydrolysis Side Product) product->side_product H₂O (During workup or purification) G cluster_workflow Impurity Identification Workflow start Crude Product lcms Analyze by LC-MS start->lcms propose Propose Structures (based on MW) lcms->propose isolate Isolate Impurity (Prep HPLC / Column) propose->isolate nmr Confirm Structure (NMR Spectroscopy) isolate->nmr quantify Quantify Impurity (HPLC with Std.) nmr->quantify end Identified & Quantified quantify->end

References

Technical Support Center: Optimizing N-Alkylation Reactions with 4-Chloromethyl-2-phenyl-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing N-alkylation reactions using 4-Chloromethyl-2-phenyl-oxazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide in-depth, field-proven insights to enhance the success of your experiments. Our focus is on explaining the "why" behind experimental choices, ensuring that every protocol is a self-validating system.

Introduction to this compound in N-Alkylation

This compound is a valuable reagent in synthetic chemistry, prized for its ability to introduce the 2-phenyl-oxazole moiety onto a variety of nucleophiles.[1] This structural motif is of significant interest in medicinal chemistry due to its presence in various bioactive compounds. The reactivity of this reagent is primarily centered on the chloromethyl group, which acts as an electrophile in nucleophilic substitution reactions.

Understanding the mechanistic underpinnings of this reaction is crucial for troubleshooting and optimization. The N-alkylation reaction with this compound, a type of benzylic chloride, can proceed through either an SN1 or SN2 pathway, or a combination of both.[2] The predominant mechanism is influenced by the nucleophile, solvent, and reaction conditions. The benzylic nature of the carbon-chlorine bond allows for the formation of a resonance-stabilized carbocation, which can favor an SN1 pathway under certain conditions.[2]

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your N-alkylation experiments.

Issue 1: Low or No Yield of the Desired N-Alkylated Product

Question: I am not observing any significant formation of my desired N-alkylated product. What are the likely causes and how can I improve the yield?

Answer: Low or no yield in N-alkylation reactions with this compound can stem from several factors, ranging from the reactivity of the starting materials to suboptimal reaction conditions.

Potential Cause A: Insufficient Nucleophilicity of the Substrate

The rate of N-alkylation is highly dependent on the nucleophilicity of the nitrogen atom you are trying to alkylate. Heterocycles with delocalized lone pairs, such as indoles or pyrazoles, are generally less nucleophilic than aliphatic amines.

Causality: For the reaction to proceed, the nucleophile (your nitrogen-containing substrate) must effectively attack the electrophilic carbon of the chloromethyl group. If the nitrogen's lone pair is not sufficiently available (i.e., it is involved in aromaticity or withdrawn by electron-withdrawing groups), the reaction rate will be slow.

Solutions:

  • Base Selection: The choice of base is critical. Its primary role is to deprotonate the N-H bond, generating a more potent nucleophile (the anion).

    • For weakly acidic N-H bonds (e.g., secondary amines): Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are often sufficient.

    • For less acidic N-H bonds (e.g., indoles, pyrazoles): A stronger base such as sodium hydride (NaH) is typically required to ensure complete deprotonation.[3][4] The use of NaH in an anhydrous polar aprotic solvent like THF or DMF is a standard and effective method.[3][4]

  • Solvent Choice: The solvent plays a crucial role in solvating the ions and influencing the reaction rate.

    • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are generally the solvents of choice for SN2 reactions as they solvate the cation of the base but not the nucleophilic anion, thus enhancing its reactivity.[2]

    • Ethereal Solvents (THF, Dioxane): These are also commonly used, particularly with strong bases like NaH.[5]

Potential Cause B: Poor Reactivity of the Alkylating Agent

While this compound is a reactive alkylating agent, its reactivity can be compared to other halomethyl-oxazoles.

Causality: The reactivity of alkyl halides in nucleophilic substitutions follows the trend I > Br > Cl > F.[6] Bromide is a better leaving group than chloride because it is a larger, more polarizable ion that can better stabilize the negative charge as it departs.[7]

Solutions:

  • Consider the Bromo-Analog: If feasible, using 4-Bromomethyl-2-phenyl-oxazole can significantly accelerate the reaction, often allowing for milder conditions (lower temperatures, shorter reaction times).[7][8]

  • Increase Reaction Temperature: If you are limited to the chloro-derivative, increasing the reaction temperature will provide the necessary activation energy to overcome the higher energy barrier for displacing the chloride ion.[7] However, be mindful that higher temperatures can also promote side reactions.

Potential Cause C: Inadequate Reaction Conditions

The interplay of temperature, reaction time, and concentration is critical for success.

Solutions:

  • Temperature Optimization: Start with milder conditions (e.g., room temperature) and gradually increase the temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that provides a reasonable reaction rate without significant byproduct formation.

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the disappearance of the starting material. Some N-alkylation reactions can be slow and may require extended reaction times (e.g., 12-24 hours).[7]

  • Concentration: Ensure that the reactants are sufficiently concentrated. Very dilute conditions can slow down the reaction rate.

ParameterRecommendation for Low ReactivityRationale
Base Stronger base (e.g., NaH)Increases the concentration and reactivity of the nucleophile.[3]
Solvent Polar aprotic (DMF, DMSO, Acetonitrile)Enhances the nucleophilicity of the deprotonated substrate.[2]
Temperature Increase incrementally (e.g., RT to 80 °C)Provides activation energy to overcome the reaction barrier.[7]
Alkylating Agent Consider the bromo-analog if possibleBromide is a superior leaving group to chloride.[7]
Issue 2: Formation of Multiple Products (Side Reactions)

Question: My reaction is producing a mixture of products, including what appears to be dialkylation or alkylation at an undesired position. How can I improve the selectivity?

Answer: The formation of multiple products is a common challenge in N-alkylation, particularly with substrates that have multiple nucleophilic sites or where the product itself can react further.

Potential Cause A: Over-Alkylation (Dialkylation)

This is a frequent issue when alkylating primary amines or other substrates where the mono-alkylated product is still nucleophilic and can react with another equivalent of the alkylating agent.

Causality: The mono-alkylated product may be as nucleophilic, or even more so, than the starting material, leading to a second alkylation event and the formation of a tertiary amine or even a quaternary ammonium salt.[6]

Solutions:

  • Control Stoichiometry: Use a slight excess of the amine relative to the this compound. This will increase the probability that the alkylating agent reacts with the starting material rather than the product.

  • Slow Addition: Add the this compound solution dropwise to the reaction mixture containing the amine and the base. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.

  • Lower Temperature: Running the reaction at a lower temperature can often improve selectivity by favoring the kinetically controlled product.

Potential Cause B: Regioselectivity Issues in Heterocycles

For unsymmetrical heterocycles with multiple nitrogen atoms (e.g., pyrazoles, indazoles), alkylation can occur at different positions, leading to a mixture of regioisomers.[9][10][11]

Causality: The regiochemical outcome of the alkylation of heterocycles like pyrazoles and indazoles is a complex interplay of steric and electronic factors, and is also highly dependent on the reaction conditions (base, solvent, and counter-ion).[4][10][11]

Solutions:

  • Choice of Base and Solvent: The combination of base and solvent can significantly influence the N1/N2 selectivity.[4][10]

    • For instance, in the N-alkylation of indazoles, using NaH in THF has been shown to favor N-1 alkylation, while other conditions might favor the N-2 position.[5][11]

    • A thorough literature search for the specific heterocyclic system you are working with is highly recommended to identify established protocols for regioselective alkylation.

  • Steric Hindrance: The steric environment around the nitrogen atoms can direct the alkylating agent to the less hindered position.[12]

  • Protecting Groups: In complex cases, a protecting group strategy may be necessary to block one of the nucleophilic sites, allowing for selective alkylation at the desired position, followed by deprotection.

Potential Cause C: Competing O-Alkylation

If your substrate also contains a hydroxyl group (e.g., an amino alcohol), there is a risk of competing O-alkylation.

Causality: The alkoxide generated by the deprotonation of the hydroxyl group is also a potent nucleophile and can compete with the amine for the alkylating agent.[6]

Solutions:

  • Protect the Hydroxyl Group: The most reliable way to prevent O-alkylation is to protect the hydroxyl group before performing the N-alkylation. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers.

  • Use a Milder Base: A base that is strong enough to deprotonate the amine but not the alcohol can provide some selectivity. However, this can be challenging to achieve.

  • Phase-Transfer Catalysis (PTC): PTC can sometimes offer improved selectivity for N-alkylation over O-alkylation.[13] A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the deprotonated amine from an aqueous or solid phase to the organic phase where the reaction occurs.[13][14]

Issue 3: Difficult Purification of the Final Product

Question: I am struggling to purify my N-alkylated product. What are some common impurities and how can I effectively remove them?

Answer: Purification challenges often arise from unreacted starting materials, byproducts from side reactions, or decomposition products.

Potential Impurities and Their Removal:
  • Unreacted this compound: This can often be removed by column chromatography.

  • Unreacted Nucleophile: If your nucleophile is basic, an acidic wash (e.g., dilute HCl) of the organic extract can help to remove it. If it is acidic (like an indole), a basic wash (e.g., dilute NaOH) may be effective.

  • Byproducts from Side Reactions:

    • Hydrolysis Product: 4-Hydroxymethyl-2-phenyl-oxazole can form if there is water present in the reaction mixture. This is often more polar than the desired product and can be separated by column chromatography.

    • Over-alkylated Products: These are typically more polar (in the case of quaternary salts) or less polar (in the case of tertiary amines) than the mono-alkylated product and can usually be separated by chromatography.

  • Base Residues: Ensure proper aqueous workup to remove any residual inorganic base.

General Purification Strategy:

  • Aqueous Workup: After the reaction is complete, quench the reaction carefully (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and then brine to remove water-soluble impurities.

  • Column Chromatography: This is the most common and effective method for purifying the crude product. A careful selection of the solvent system (e.g., hexanes/ethyl acetate, dichloromethane/methanol) is key to achieving good separation. Use TLC to determine the optimal solvent system before running the column.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining very pure material.

Experimental Workflow and Protocols

General Protocol for N-Alkylation using Sodium Hydride

This protocol is a starting point and may require optimization for your specific substrate.[3]

Materials:

  • Nitrogen-containing substrate (1.0 eq)

  • This compound (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous DMF or THF

  • Anhydrous ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add the nitrogen-containing substrate.

  • Add anhydrous DMF (or THF) to dissolve the substrate.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride in small portions. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.

  • In a separate flask, dissolve the this compound in a minimal amount of anhydrous DMF (or THF).

  • Add the solution of the alkylating agent dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating (e.g., 50-60 °C) may be necessary for less reactive substrates.

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Partition the mixture between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Substrate in Anhydrous Solvent B Add Base (e.g., NaH) at 0 °C A->B Inert Atmosphere C Add this compound Solution Dropwise B->C D Stir at RT or Heat C->D E Monitor by TLC/LC-MS D->E F Quench Reaction E->F G Aqueous Extraction F->G H Dry and Concentrate G->H I Purify (Chromatography/Recrystallization) H->I J Final Product I->J Characterize Pure Product

Caption: A generalized workflow for the N-alkylation of a substrate with this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or No Reaction Check_Base Is the base strong enough? Start->Check_Base Check_Temp Is the temperature adequate? Check_Base->Check_Temp Yes Use_Stronger_Base Use stronger base (e.g., NaH) Check_Base->Use_Stronger_Base No Check_Solvent Is the solvent appropriate? Check_Temp->Check_Solvent Yes Increase_Temp Increase temperature Check_Temp->Increase_Temp No Use_Polar_Aprotic Use polar aprotic solvent (DMF, DMSO) Check_Solvent->Use_Polar_Aprotic No Consider_Bromo Consider using 4-bromomethyl-2-phenyl-oxazole Check_Solvent->Consider_Bromo Yes

Caption: A decision tree for troubleshooting low-yield N-alkylation reactions.

References

Technical Support Center: Troubleshooting Low Reactivity of 4-Chloromethyl-2-phenyl-oxazole in Nucleophilic Substitutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloromethyl-2-phenyl-oxazole. This versatile building block is crucial in the synthesis of various pharmaceutical and materials science targets. However, its reactivity in nucleophilic substitution reactions can sometimes be sluggish, leading to low yields or incomplete conversions. This guide provides an in-depth, question-and-answer-based approach to understanding and overcoming these challenges, grounded in mechanistic principles and field-proven strategies.

Section 1: Foundational Principles - Why Is My Reaction Slow?

Q1: What are the core chemical principles governing the reactivity of this compound?

A1: The reactivity of this compound is best understood by recognizing its structural analogy to a benzylic chloride. The chloromethyl group is attached to the C4 position of an aromatic oxazole ring. This "benzylic-like" position allows the molecule to undergo nucleophilic substitution through both SN1 and SN2 pathways.[1][2]

  • SN2 Pathway: A strong nucleophile attacks the electrophilic methylene carbon in a single, concerted step, displacing the chloride ion. This pathway is favored by strong nucleophiles and polar aprotic solvents.

  • SN1 Pathway: In the presence of polar protic solvents and weaker nucleophiles, the chloride can depart first, forming a resonance-stabilized "benzylic-like" carbocation. The oxazole ring helps delocalize the positive charge, making this intermediate accessible.[2][3]

The challenge arises because chloride is only a moderate leaving group . This often results in a high activation energy barrier for either pathway, leading to slow reaction rates. The key to troubleshooting is to strategically manipulate the reaction conditions to lower this energy barrier. Your success depends on a careful balance of four key factors: the L eaving Group, the N ucleophile, the S olvent, and the T emperature.

start Low Reactivity Observed with This compound leaving_group Leaving Group (Cl⁻) Is it good enough? start->leaving_group nucleophile Nucleophile Is it strong/activated? start->nucleophile solvent Solvent Does it favor the desired path? start->solvent temp Temperature Is there enough energy? start->temp sol_lg Solution: Activate with Catalytic Iodide or Synthesize Bromo-analog leaving_group->sol_lg No sol_nuc Solution: Use stronger nucleophile or add appropriate base (e.g., NaH) nucleophile->sol_nuc No sol_solv Solution: Switch to Polar Aprotic (DMF, DMSO) solvent->sol_solv No sol_temp Solution: Increase reaction temperature temp->sol_temp No

Figure 1: Core decision matrix for troubleshooting low reactivity.

Section 2: Troubleshooting Guide - Common Issues & Practical Solutions

Q2: My reaction is clean but stalls at 30% conversion after 24 hours. What are the first things I should try?

A2: This is a classic symptom of insufficient reactivity. Before making drastic changes, follow this tiered checklist of minimally invasive modifications.

Tier 1: Increase Thermal Energy

  • Action: Increase the reaction temperature in 10-20 °C increments.

  • Causality: Reactions involving moderate leaving groups like chloride often have a high activation energy. Providing more thermal energy helps the reacting molecules overcome this barrier, directly increasing the reaction rate. The chloro-analog often requires higher temperatures (e.g., 50°C to reflux) than its more reactive bromo-counterpart.[4]

Tier 2: Enhance Leaving Group Ability In Situ

  • Action: Add a catalytic amount (5-10 mol%) of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture.

  • Causality: This initiates an in situ Finkelstein reaction. The iodide ion displaces the chloride to form the 4-Iodo methyl-2-phenyl-oxazole intermediate. Iodide is an excellent leaving group, significantly accelerating the subsequent substitution by your primary nucleophile. This is often the most effective single change you can make.

Tier 3: Optimize the Solvent Environment

  • Action: Switch from a less polar or protic solvent (like THF, ethanol) to a polar aprotic solvent such as DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) .

  • Causality: For SN2 reactions, polar aprotic solvents are ideal. They solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "bare," dramatically increasing its nucleophilicity and reaction rate.[2]

start Stalled Reaction step1 1. Increase Temp (e.g., 60°C -> 80°C) start->step1 check1 Success? step1->check1 step2 2. Add Catalytic NaI (5-10 mol%) check1->step2 No success Reaction Complete check1->success Yes check2 Success? step2->check2 step3 3. Change Solvent (e.g., THF -> DMF) check2->step3 No check2->success Yes fail Re-evaluate Substrate/Nucleophile step3->fail

Figure 2: A systematic workflow for initial troubleshooting steps.
Q3: I've tried iodide catalysis and it's still slow. Is it worth synthesizing the 4-Bromomethyl analog?

A3: Absolutely. While iodide catalysis is effective, starting with a more reactive substrate is a fundamentally robust solution. The C-Br bond is weaker and bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because its larger size allows it to better stabilize the negative charge.[4]

Feature4-Chloromethyl- Derivative4-Bromomethyl- DerivativeRationale
Relative Rate SlowerFasterBromide is a superior leaving group to chloride.[4]
Typical Temp. Higher (50°C - Reflux)Lower (RT - 50°C)Lower activation energy requires less thermal input.[4]
Reaction Time Longer (e.g., 6-24 h)Shorter (e.g., 1-4 h)Faster kinetics lead to quicker completion.[4]
Ideal For Cost-sensitive initial screensTemperature-sensitive substrates; maximizing throughputThe bromo-analog's higher reactivity allows for milder, more controlled conditions.
Q4: How do I select the optimal base and solvent combination for my nucleophile?

A4: The choice is dictated by the pKa and nature of your nucleophile. The goal is either to deprotonate it to form a more potent nucleophile or to effectively scavenge the HCl generated during the reaction.

Nucleophile TypeRecommended BasepKa (Conj. Acid)SolventRationale & Causality
Alcohols (R-OH) Sodium Hydride (NaH)~35 (for H₂)Anhydrous THF, DMFAlcohols are weak nucleophiles. A strong, non-nucleophilic base like NaH is required to irreversibly deprotonate the alcohol to the highly nucleophilic alkoxide (R-O⁻).[1]
Phenols (Ar-OH) Potassium Carbonate (K₂CO₃)10.3DMF, AcetonitrilePhenols are more acidic than alcohols. A milder base like K₂CO₃ is sufficient to form the phenoxide and is operationally simpler and safer than NaH.
Amines (R-NH₂) K₂CO₃, DIPEA10.3, 11Acetonitrile, DMFThe primary role of the base is to neutralize the HCl byproduct. A non-nucleophilic base prevents competitive reaction. An excess of the amine nucleophile (2-3 eq.) can sometimes serve as its own base.[4][5]
Thiols (R-SH) K₂CO₃, NaH10.3, ~35DMF, EthanolThiols are more acidic than alcohols and are potent nucleophiles. K₂CO₃ is often sufficient to form the thiolate (R-S⁻), which is an excellent nucleophile. NaH can be used for complete deprotonation if needed.[1]

Section 3: Validated Experimental Protocol

General Protocol: Catalytic Iodide-Promoted Substitution with an Amine Nucleophile

This protocol provides a robust starting point for the reaction of this compound with a generic primary or secondary amine, incorporating the key troubleshooting principles discussed.

Materials:

  • This compound (1.0 eq)

  • Amine Nucleophile (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Sodium Iodide (NaI) (0.1 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and NaI (0.1 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Nucleophile Addition: Add the amine nucleophile (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 4-(aminomethyl)-2-phenyl-oxazole product.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I use a phase-transfer catalyst (PTC) for this reaction?

    • A: Yes, a PTC like tetrabutylammonium bromide (TBAB) can be effective, especially if your nucleophile is an inorganic salt (e.g., NaN₃, KCN) and you are using a biphasic or non-polar solvent system. The PTC helps transport the anionic nucleophile into the organic phase.

  • Q: My nucleophile is thermally unstable. What is my best strategy?

    • A: Avoid high temperatures. Your best approach is to maximize reactivity through other means. Start with the more reactive 4-Bromomethyl-2-phenyl-oxazole if possible. If you must use the chloro-analog, use catalytic NaI at a lower temperature (e.g., 40-50 °C) and accept that the reaction may require a longer time.[4]

  • Q: I am seeing a second, higher molecular weight spot on my TLC. What could it be?

    • A: If you are using a primary amine (R-NH₂), you are likely observing a double-alkylation product, where two molecules of the oxazole have reacted with the same nitrogen atom. To mitigate this, use a slight excess of the amine (1.5-2.0 eq) or employ an inverse addition (slowly add the oxazole solution to the amine solution).

References

Technical Support Center: Scaling Up the Robinson-Gabriel Synthesis for Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Robinson-Gabriel synthesis of oxazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and scale up this classic and versatile reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to help you navigate the complexities of oxazole synthesis, from bench-scale experiments to pilot plant production.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Robinson-Gabriel synthesis?

A1: The Robinson-Gabriel synthesis is a powerful method for constructing the oxazole ring system. It involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone precursor.[1][2] The reaction is catalyzed by a dehydrating agent, traditionally a strong acid like concentrated sulfuric acid (H₂SO₄).[1][3]

The accepted mechanism proceeds in two key stages:

  • Enolization and Cyclization: The amide oxygen of the 2-acylamino-ketone attacks the ketone carbonyl, forming a five-membered cyclic intermediate known as a dihydrooxazolol (or oxazoline derivative).[4][5]

  • Dehydration: This intermediate then undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the aromatic oxazole ring.[4][5]

Below is a diagram illustrating this mechanistic pathway.

RobinsonGabrielMechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product start 2-Acylamino-ketone intermediate Dihydrooxazolol (Oxazoline derivative) start->intermediate Intramolecular Cyclization product Oxazole Derivative intermediate->product Dehydration (-H₂O)

Caption: The core mechanism of the Robinson-Gabriel synthesis.

Q2: How are the 2-acylamino-ketone starting materials typically prepared?

A2: The 2-acylamino-ketone precursors are commonly synthesized through the Dakin-West reaction.[1] This reaction involves the acylation of an α-amino acid with an acid anhydride in the presence of a base, such as pyridine.[4]

Q3: Are there "greener" or more modern alternatives to the classical harsh acidic conditions?

A3: Yes, significant advancements have been made to develop milder and more efficient protocols. These modern alternatives often lead to cleaner reactions and higher yields, especially for sensitive substrates. Notable examples include:

  • Trifluoroacetic Anhydride (TFAA): Often used in ethereal solvents, TFAA is effective for both solution and solid-phase synthesis.[1][4][6]

  • Dess-Martin Periodinane (DMP) followed by cyclodehydration: This two-step approach involves the oxidation of a β-hydroxy amide to a β-keto amide, which then undergoes cyclodehydration using reagents like triphenylphosphine and iodine.[1][4]

  • Burgess Reagent: A mild and effective dehydrating agent for various cyclization reactions.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times from hours to minutes, often resulting in higher yields and fewer byproducts by minimizing thermal degradation.[4]

Troubleshooting Guide for Scale-Up

Scaling up any chemical reaction presents a unique set of challenges, and the Robinson-Gabriel synthesis is no exception.[7] Issues that are manageable at the lab scale can become significant obstacles in larger reactors. This guide addresses common problems in a question-and-answer format.

TroubleshootingFlowchart start Problem Encountered low_yield Low Yield / Tar Formation start->low_yield incomplete_reaction Incomplete Reaction start->incomplete_reaction degradation Starting Material Degradation start->degradation purification Purification Issues start->purification sol_harsh sol_harsh low_yield->sol_harsh sol_potency sol_potency incomplete_reaction->sol_potency sol_hydrolysis sol_hydrolysis degradation->sol_hydrolysis sol_temp Lower Temperature sol_reagent Use Milder Dehydrating Agent sol_harsh->sol_temp Yes sol_harsh->sol_reagent Yes sol_stronger_reagent Switch to Stronger Agent (e.g., POCl₃, Eaton's Reagent) sol_microwave Employ Microwave Heating sol_potency->sol_stronger_reagent Yes sol_potency->sol_microwave Yes sol_anhydrous Ensure Anhydrous Conditions sol_one_pot Use a One-Pot Procedure sol_hydrolysis->sol_anhydrous Yes sol_hydrolysis->sol_one_pot Yes

Caption: A decision tree for troubleshooting common synthesis issues.

Q4: My reaction is producing low yields and a significant amount of tar-like byproducts. What's going wrong?

A4: This is a classic sign that your reaction conditions are too harsh for your substrate, a problem often exacerbated during scale-up due to changes in heat transfer.[4] Strong acids like H₂SO₄ at high temperatures can cause decomposition and polymerization.[4]

Recommended Solutions:

  • Optimize Reaction Temperature: Systematically lower the reaction temperature. Find the sweet spot that allows for a reasonable reaction rate while minimizing substrate decomposition.[4]

  • Select a Milder Dehydrating Agent: Replace strong mineral acids with modern alternatives. Polyphosphoric acid (PPA) can sometimes provide better yields than sulfuric acid.[4] For even milder conditions, consider reagents like trifluoroacetic anhydride (TFAA) or a two-step Dess-Martin periodinane approach.[4]

  • Monitor Reaction Progress: Use techniques like TLC or LC-MS to track the reaction. Avoid unnecessarily long reaction times, which can increase the formation of byproducts.[4]

Q5: The reaction is sluggish and remains incomplete even after an extended time. How can I drive it to completion?

A5: An incomplete reaction suggests that the activation energy for the cyclodehydration is not being met, or the dehydrating agent is not potent enough for your specific substrate.[4]

Recommended Solutions:

  • Switch to a More Powerful Dehydrating Agent: If you are using a mild agent like TFAA without success, consider moving to a stronger one such as phosphorus oxychloride (POCl₃) or Eaton's reagent (P₂O₅ in MeSO₃H).[4] Refer to the table below for a comparison of common agents.

  • Increase Reagent Stoichiometry: A moderate increase in the amount of the dehydrating agent may improve the reaction rate. However, proceed with caution as excess reagent can promote side reactions.[4]

  • Employ Microwave Heating: As mentioned, microwave irradiation can provide the necessary energy to overcome the activation barrier more efficiently and in a shorter timeframe than conventional heating.[4]

Q6: My 2-acylamino-ketone starting material appears to be degrading before cyclization occurs. How can I prevent this?

A6: The 2-acylamino-ketone precursors can be sensitive, particularly to hydrolysis under strongly acidic conditions, which competes with the desired intramolecular cyclization.[4]

Recommended Solutions:

  • Ensure Strictly Anhydrous Conditions: Water in the reaction mixture can facilitate the hydrolysis of the amide bond. Thoroughly dry all solvents, reagents, and glassware before use.[4]

  • Utilize a One-Pot Procedure: To circumvent the instability of the 2-acylamino-ketone, consider a one-pot synthesis. For example, a Friedel-Crafts/Robinson-Gabriel sequence using an oxazolone template can directly generate the desired oxazole without isolating the sensitive intermediate.[5][6]

Data Summary and Protocols

Table 1: Comparison of Common Cyclodehydrating Agents
Dehydrating AgentTypical SolventsTemperatureAdvantages & Disadvantages
Sulfuric Acid (H₂SO₄) Acetic Anhydride90-100°CAdv: Inexpensive, traditional method. Disadv: Harsh conditions, can lead to tar formation and low yields for sensitive substrates.[4]
Polyphosphoric Acid (PPA) Neat or high-boiling solventsHigh TempAdv: Can offer better yields than H₂SO₄. Disadv: Viscous, difficult to stir on a large scale, workup can be challenging.[4]
Phosphorus Oxychloride (POCl₃) DMF, Toluene0°C to RefluxAdv: Potent reagent for less reactive substrates. Disadv: Highly reactive, corrosive, requires careful handling.
Trifluoroacetic Anhydride (TFAA) Ethereal Solvents (THF, Dioxane)Room Temp to RefluxAdv: Mild conditions, suitable for solid-phase synthesis.[1][4][6] Disadv: Expensive, can be too reactive for some substrates.
Dess-Martin Periodinane / PPh₃, I₂ CH₂Cl₂, AcetonitrileRoom TempAdv: Very mild, two-step process suitable for sensitive substrates. Disadv: Stoichiometric reagents, purification can be complex.[1][4]

Experimental Protocols

Protocol 1: Modern Robinson-Gabriel Synthesis using Dess-Martin Periodinane

This two-step protocol is ideal for substrates that are sensitive to harsh acidic conditions.[1][4]

Step A: Oxidation of β-hydroxy amide to β-keto amide

  • Preparation: Dissolve the starting β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Reaction: Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature. Stir the mixture for 1-3 hours, monitoring by TLC until the starting material is fully consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously. Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. The intermediate β-keto amide is often used in the next step without further purification.[4]

Step B: Cyclodehydration to the Oxazole

  • Preparation: Dissolve the crude β-keto amide from Step A in an anhydrous solvent such as acetonitrile or THF. Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).

  • Reaction: Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours until complete by TLC.

  • Workup & Purification: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with an organic solvent like ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to yield the desired oxazole.[4]

Safety Considerations for Scale-Up

When scaling up the Robinson-Gabriel synthesis, especially using traditional methods, several safety hazards must be addressed:

  • Exothermic Reactions: The addition of strong acids like H₂SO₄ to acetic anhydride can be highly exothermic. Ensure adequate cooling and controlled addition rates, especially in large vessels.

  • Corrosive Reagents: Many dehydrating agents (H₂SO₄, PPA, POCl₃, TFAA) are highly corrosive. Use appropriate personal protective equipment (PPE) and materials of construction for reactors and transfer lines.

  • Pressure Buildup: Vigorous reactions or the use of volatile solvents at elevated temperatures can lead to pressure buildup. Ensure reactors are equipped with appropriate pressure relief systems.

  • Workup Hazards: Quenching acidic reaction mixtures with aqueous base can be highly exothermic and cause splashing. Perform quenching slowly and with efficient cooling.

Prioritizing a "safety-by-design" approach, which may involve choosing milder modern reagents, is crucial for a safe and successful scale-up.[8]

References

Oxazole Synthesis Technical Support Center: Managing Thermal Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Oxazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing thermal stability during the synthesis of oxazole compounds. The inherent reactivity of the reagents and the nature of the cyclization reactions can lead to exothermic events. Understanding and controlling these thermal aspects is paramount for ensuring reaction safety, maximizing yield, and achieving high product purity.

This guide is structured to provide both theoretical understanding and practical, actionable advice through a comprehensive Troubleshooting Guide and Frequently Asked Questions (FAQs).

Section 1: Troubleshooting Guide for Thermal Events

This section addresses specific issues related to thermal instability that you may encounter during common oxazole synthesis routes.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone, often using strong acids and elevated temperatures, making it susceptible to thermal issues.[1][2]

Question: My Robinson-Gabriel reaction is showing significant charring and low yield. What are the likely thermal-related causes?

Answer:

Charring and low yields are classic indicators of excessive reaction temperatures leading to the decomposition of your starting material or product. The combination of strong dehydrating agents like concentrated sulfuric acid with high temperatures can easily lead to runaway side reactions.

Causality and Mitigation Strategy:

  • Excessive Exotherm: The protonation and subsequent dehydration steps can be highly exothermic. If the heat generated is not effectively dissipated, localized hotspots can form, leading to decomposition.

  • Substrate Sensitivity: Your specific 2-acylamino-ketone may be thermally sensitive and degrade under the reaction conditions.

Recommended Solutions:

  • Choice of Dehydrating Agent: Switch to a milder dehydrating agent that requires less aggressive heating. A comparison of common agents is provided in Table 1.

  • Temperature Control:

    • Initial Cooling: Begin the addition of the dehydrating agent at a low temperature (e.g., 0 °C) to control the initial exotherm.

    • Gradual Heating: Once the initial reaction has subsided, gradually increase the temperature to the desired point while carefully monitoring for any rapid temperature increases.

    • Efficient Stirring: Ensure vigorous and efficient stirring to promote even heat distribution and prevent the formation of localized hot spots.

  • Controlled Addition: Add the dehydrating agent dropwise or in small portions to the solution of the 2-acylamino-ketone. This semi-batch approach allows for better management of the heat generated.[3]

Table 1: Comparison of Dehydrating Agents for Robinson-Gabriel Synthesis

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Conc. H₂SO₄Acetic Anhydride, 90-100°C[1]Inexpensive, readily availableHarsh conditions, potential for charring
Polyphosphoric Acid (PPA)130-150°COften gives cleaner reactions than H₂SO₄High viscosity can make stirring difficult
Phosphorus Oxychloride (POCl₃)Pyridine, refluxEffective for many substratesToxic and corrosive, requires careful handling
Trifluoroacetic Anhydride (TFAA)DCM or THF, RT to refluxMild conditions, good for sensitive substratesExpensive

A workflow for troubleshooting thermal issues in the Robinson-Gabriel synthesis is illustrated below:

start Low Yield & Charring in Robinson-Gabriel Synthesis q1 Are you using a strong dehydrating agent (e.g., H₂SO₄)? start->q1 sol1 Switch to a milder agent (PPA, POCl₃, TFAA) q1->sol1 Yes q2 Is the reaction temperature well-controlled? q1->q2 No sol1->q2 sol2 Implement controlled addition at low temperature and gradual heating q2->sol2 No q3 Is stirring efficient? q2->q3 Yes sol2->q3 sol3 Increase stirring speed and ensure proper vortex q3->sol3 No end Improved Yield and Reduced Byproducts q3->end Yes sol3->end

Caption: Troubleshooting workflow for thermal issues in Robinson-Gabriel synthesis.

Van Leusen Oxazole Synthesis

The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC), which can be thermally sensitive. While generally considered a milder synthesis, thermal management is still crucial.[4][5][6]

Question: My Van Leusen reaction is giving a low yield, and I suspect decomposition of the TosMIC reagent. How can I manage the temperature to prevent this?

Answer:

While TosMIC is a solid that is stable at room temperature, its derivatives and solutions can be thermally sensitive, with decomposition observed at temperatures above 35-40°C.[6][7] The deprotonation of TosMIC is also an exothermic step.

Causality and Mitigation Strategy:

  • TosMIC Instability: Heating the reaction mixture too aggressively or for prolonged periods can lead to the decomposition of TosMIC and its intermediates.

  • Exothermic Deprotonation: The initial deprotonation of TosMIC by a strong base can generate a significant amount of heat.

Recommended Solutions:

  • Low-Temperature Deprotonation: Perform the deprotonation of TosMIC at a low temperature (e.g., -78 °C to 0 °C) before the addition of the aldehyde. This will help to dissipate the heat generated during this step.

  • Controlled Aldehyde Addition: Add the aldehyde solution slowly to the cooled, deprotonated TosMIC solution to maintain a low reaction temperature.

  • Gentle Heating: If heating is required to drive the final elimination step, do so gently and for the minimum time necessary. Monitor the reaction progress closely by TLC to avoid prolonged heating. A temperature of 40-50 °C is often sufficient.[7]

  • Use of a Pressure Reactor: For some substrates, using a pressure reactor can significantly reduce reaction times from hours to minutes, thereby minimizing the thermal stress on the reactants.[8]

Fischer Oxazole Synthesis

The Fischer oxazole synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride.[9] Both the starting materials and the reaction conditions present thermal and safety challenges.

Question: I am concerned about the safety of using anhydrous HCl and the stability of the cyanohydrin in my Fischer oxazole synthesis. What are the key thermal considerations?

Answer:

The primary thermal concerns in the Fischer oxazole synthesis are the exothermic nature of dissolving anhydrous HCl in the solvent and the thermal instability of the cyanohydrin starting material, especially in the presence of acid.

Causality and Mitigation Strategy:

  • HCl Dissolution: The dissolution of anhydrous HCl gas in a solvent is a highly exothermic process that can lead to a rapid increase in temperature if not controlled.

  • Cyanohydrin Decomposition: Cyanohydrins can decompose back to the corresponding aldehyde/ketone and hydrogen cyanide, particularly at elevated temperatures in the presence of strong acids.[10] This decomposition is often reversible but can lead to side reactions and reduced yields.

Recommended Solutions:

  • Controlled HCl Addition: Bubble the anhydrous HCl gas through the reaction mixture at a slow, controlled rate while cooling the reaction vessel in an ice bath.

  • Low Reaction Temperature: Maintain a low temperature (typically 0-10 °C) throughout the reaction to minimize cyanohydrin decomposition.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction, which can exacerbate decomposition.

  • Careful Workup: During workup, neutralize the excess acid carefully at low temperatures to avoid a sudden exotherm.

Section 2: Frequently Asked Questions (FAQs) on Thermal Stability

Q1: What is a thermal runaway reaction, and how can I prevent it during oxazole synthesis?

A1: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates more heat, creating a dangerous positive feedback loop. This can lead to a rapid increase in temperature and pressure, potentially causing the reactor to rupture.

To prevent thermal runaway:

  • Understand the Reaction Energetics: Whenever possible, perform a reaction calorimetry or Differential Scanning Calorimetry (DSC) analysis to determine the heat of reaction and the onset temperature for any decomposition reactions.[11][12]

  • Ensure Adequate Cooling: Use a cooling bath with a large enough capacity to absorb the heat generated by the reaction. For larger-scale reactions, consider using a jacketed reactor with a circulating coolant.[13]

  • Controlled Reagent Addition: For highly exothermic reactions, add one of the reagents slowly to the reaction mixture (semi-batch process) to control the rate of heat generation.[3]

  • Emergency Plan: Have an emergency cooling plan in place, such as a larger ice bath or a quenching agent, to quickly cool the reaction if the temperature begins to rise uncontrollably.[14]

Q2: How does temperature affect the purity of my oxazole product?

A2: Temperature can have a significant impact on product purity by influencing the rates of competing side reactions. At higher temperatures, undesired pathways, such as polymerization, decomposition of starting materials, or the formation of isomers, can become more prevalent. For example, in the Robinson-Gabriel synthesis, excessive heat can lead to charring and the formation of a complex mixture of byproducts. By maintaining a controlled and optimized temperature, you can favor the desired reaction pathway and minimize the formation of impurities.

Q3: What are some practical methods for cooling a laboratory-scale oxazole synthesis?

A3: Several effective cooling methods are available for laboratory-scale reactions. The choice of method depends on the target temperature and the required cooling capacity.

Table 2: Common Laboratory Cooling Baths

CoolantTemperatureNotes
Ice/Water0-5 °CA mixture of crushed ice and water provides good thermal contact.[15]
Ice/NaClup to -20 °CA simple and effective way to reach sub-zero temperatures.[15]
Dry Ice/Acetone-78 °CA common choice for very low-temperature reactions. Always wear insulating gloves when handling dry ice.[15][16]
Liquid Nitrogen-196 °CUsed for cryogenic applications. Requires extreme caution and should only be used in well-ventilated areas.[15][16]

For more precise and prolonged temperature control, a cryocool or a circulator connected to a jacketed reaction vessel is recommended.[16]

Q4: How should I approach the scale-up of an exothermic oxazole synthesis?

A4: Scaling up an exothermic reaction is not a linear process and requires careful consideration of heat transfer. As the volume of the reactor increases, the surface area-to-volume ratio decreases, making it more difficult to remove heat efficiently.

Key considerations for scale-up include:

  • Pilot Plant Studies: Before moving to a large-scale production, perform the reaction on a smaller pilot scale to identify potential thermal hazards.

  • Heat Transfer Calculations: Calculate the heat generated by the reaction and ensure that the cooling capacity of the larger reactor is sufficient.

  • Mixing Efficiency: Ensure that the mixing in the larger reactor is adequate to maintain a uniform temperature and prevent hot spots.

  • Process Safety Management: Implement robust process safety management (PSM) protocols, including hazard and operability (HAZOP) studies, to identify and mitigate potential risks.

A diagram illustrating the challenge of heat transfer during scale-up is shown below:

cluster_0 Lab Scale cluster_1 Plant Scale lab_reactor Small Volume High Surface Area-to-Volume Ratio lab_heat Efficient Heat Dissipation lab_reactor->lab_heat plant_reactor Large Volume Low Surface Area-to-Volume Ratio plant_heat Inefficient Heat Dissipation Risk of Thermal Runaway plant_reactor->plant_heat

Caption: Comparison of heat dissipation in lab vs. plant scale reactors.

Section 3: Experimental Protocols

Protocol 1: Safe Procedure for a Robinson-Gabriel Synthesis using a Milder Dehydrating Agent (TFAA)

This protocol outlines a safer approach to the Robinson-Gabriel synthesis by using trifluoroacetic anhydride (TFAA) as the cyclodehydrating agent, which allows for milder reaction conditions.

Materials:

  • 2-Acylamino-ketone

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Cooling bath (ice/water)

Procedure:

  • Preparation: Dissolve the 2-acylamino-ketone (1.0 eq) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Cooling: Cool the solution to 0 °C using an ice/water bath.

  • Controlled Addition of TFAA: Add TFAA (1.1-1.5 eq) dropwise to the cooled solution over 15-30 minutes. Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C until gas evolution ceases.

  • Workup: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

preventing ring-opening of the oxazole moiety during deprotonation

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Ring-Opening of the Oxazole Moiety During Deprotonation

Welcome to the technical support center for synthetic chemists. This guide is designed to provide in-depth troubleshooting advice and practical protocols for researchers, scientists, and drug development professionals working with oxazole scaffolds. As a Senior Application Scientist, my goal is to provide not just steps, but the reasoning behind them, ensuring your experiments are both successful and reproducible.

Section 1: Understanding the Challenge: Oxazole Deprotonation and Ring Stability

This section addresses the fundamental principles of oxazole reactivity under basic conditions and the inherent instability that can arise.

Q1: Why is the deprotonation of an oxazole ring a common synthetic strategy?

Deprotonation, or metallation, of the oxazole ring is a powerful strategy for functionalization. The protons on the oxazole ring exhibit different levels of acidity, with the order being C2 > C5 > C4.[1][2] The proton at the C2 position is the most acidic (pKa ≈ 20), making it readily accessible for deprotonation by strong bases.[1][2] This site-selective removal of a proton generates a potent nucleophile (a lithiated or magnesiated oxazole), which can then react with a wide array of electrophiles. This allows for the direct and controlled introduction of new substituents, a crucial tactic in the synthesis of complex molecules and potential pharmaceutical agents.[3]

Q2: What is the primary issue encountered during oxazole deprotonation, and what is the underlying mechanism?

The principal challenge during the deprotonation of an oxazole, particularly at the C2 position, is the risk of ring-opening.[4][5] When a strong base like n-butyllithium (n-BuLi) removes the C2 proton, the resulting 2-lithio-oxazole is often unstable.[4][6] This species exists in equilibrium with a ring-opened vinyl isocyanide enolate.[3][6][7] If this equilibrium is not carefully controlled, the reaction can be dominated by products derived from the isocyanide, leading to low yields of the desired substituted oxazole and complex purification challenges.

The mechanism for this ring-opening is a well-documented isomerization process. The initial deprotonation creates a highly reactive carbanion at the C2 position. This intermediate can undergo a retro-cyclization, cleaving the C2-O bond to relieve ring strain and form the more stable, open-chain isocyanide.[7][8]

G cluster_0 Oxazole Deprotonation and Ring-Opening Equilibrium Oxazole Oxazole LithioOxazole 2-Lithio-oxazole (Ring-Closed Anion) Oxazole->LithioOxazole Deprotonation at C2 (Fast, Reversible) Base + Base-  (e.g., n-BuLi) Isocyanide Vinyl Isocyanide Enolate (Ring-Opened Isomer) LithioOxazole->Isocyanide Isomerization (Equilibrium) Isocyanide->LithioOxazole

Caption: C2-Deprotonation and Ring-Opening Equilibrium.

Section 2: Troubleshooting Guide: Key Factors Influencing Ring Stability

Success in oxazole deprotonation hinges on carefully controlling the reaction parameters. This section breaks down the critical factors you need to manage to suppress ring-opening.

Q3: How does my choice of base impact the stability of the oxazole ring?

The choice of base is paramount. While highly reactive bases ensure complete deprotonation, they can also accelerate the undesired ring-opening.

  • n-Butyllithium (n-BuLi): This is the most common base for C2-deprotonation due to its high reactivity. However, it is also highly prone to inducing ring-opening if conditions are not strictly controlled (especially temperature).[4][5]

  • Lithium Diisopropylamide (LDA): As a sterically hindered, non-nucleophilic base, LDA is often a superior choice for preventing ring-opening. Its bulkiness can favor clean deprotonation without attacking the ring itself. It was found to be necessary for selective deprotonation of some aryl-substituted oxazoles where n-BuLi gave poor results.[9]

  • Lithium Magnesates (e.g., Li-tributylmagnesate): These mixed-metal bases can deprotonate oxazoles at room temperature. However, studies have shown they lead to very rapid and complete isomerization to the open-chain isocyanide form.[7][8] Trapping this species to reform the desired 2-substituted oxazole is possible but mechanistically complex.

  • TMP-Bases (Mg and Zn): Using TMP (2,2,6,6-tetramethylpiperidide) bases of magnesium or zinc (like TMPMgCl·LiCl or TMPZnCl·LiCl) has been shown to generate magnesiated or zincated oxazole species that are stable towards ring fragmentation.

Q4: What is the critical role of temperature in preventing ring-opening?

Temperature is arguably the most critical experimental parameter.

The 2-lithio-oxazole intermediate is thermally unstable. Performing the deprotonation at very low temperatures, typically -78 °C (a dry ice/acetone bath), is mandatory to suppress the equilibrium shift towards the ring-opened isocyanide.[3] Allowing the reaction to warm even slightly can dramatically increase the rate of isomerization and lead to failure. The subsequent electrophilic quench should also be performed at this low temperature before allowing the reaction to slowly warm to room temperature.

Q5: Can substituents on the oxazole ring help prevent its opening?

Yes, the substitution pattern on the oxazole ring significantly influences its stability upon deprotonation.

  • Electron-Withdrawing Groups (EWGs): An EWG, such as a phenylsulfonyl group at the C2 position, can facilitate deprotonation at other sites. For example, 2-(phenylsulfonyl)-1,3-oxazole can be selectively deprotonated at the C5 position with LDA at -78 °C to afford a stable C5-carbanion, avoiding the C2-deprotonation and ring-opening problem altogether.[3]

  • Steric Hindrance: Bulky groups near the C2 position can sterically disfavor the conformational changes required for ring-opening, though this is a less common strategy.

  • Complex-Induced Proximity Effects (CIPE): Certain functional groups can direct metallation to a specific site. For instance, a carboxylic acid group at C4 has been used to direct deprotonation to the C5 position.[3]

Factor Recommendation for Ring Stability Rationale
Base Selection Use LDA or TMP-bases for sensitive substrates. Use n-BuLi with extreme caution.Hindered bases (LDA) reduce side reactions. TMP-bases form more stable metallated species.
Temperature Maintain at -78 °C from base addition through electrophile quench.The 2-lithio-oxazole intermediate is thermally labile; low temperature kinetically traps it.
Solvent Use anhydrous THF.THF is a polar aprotic solvent that effectively solvates the lithium cation without reacting at low temperatures.[10]
Substituents Utilize directing groups (e.g., sulfonyl at C2) to functionalize other positions (C5).Avoids direct deprotonation at the unstable C2 position.[3]
Section 3: Protocols and Best Practices

This section provides actionable workflows and analytical guidance for your experiments.

Q6: What is a reliable, step-by-step protocol for C2-lithiation and quenching of an oxazole?

This protocol is a general guideline for the C2-lithiation of a simple oxazole (e.g., 2-methyloxazole) and subsequent trapping with an electrophile (e.g., benzaldehyde).

Materials:

  • 2-Substituted Oxazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, typically 1.6 M in hexanes)

  • Electrophile (e.g., Benzaldehyde, freshly distilled)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

Experimental Workflow:

Caption: General workflow for C2-lithiation and quench.

Detailed Steps:

  • Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum.

  • Reagent Addition: Dissolve the oxazole (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable.

  • Deprotonation: Slowly add n-BuLi (1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C. A color change (often to yellow or orange) may be observed, indicating anion formation.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Electrophilic Trap: Add the electrophile (1.2 eq), also dissolved in a small amount of anhydrous THF if it is a solid, dropwise to the reaction mixture at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 1-2 hours. Monitor the reaction by TLC if feasible.

  • Quenching: Slowly add saturated aqueous NH₄Cl solution to quench the reaction, ensuring the temperature remains low.

  • Warm-up and Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Proceed with a standard aqueous workup (e.g., extraction with ethyl acetate), dry the organic layer, and purify the product by flash column chromatography.

Q7: How can I confirm if ring-opening has occurred in my reaction?

Identifying the byproducts is key to troubleshooting. If significant ring-opening has occurred, you will likely observe the formation of isocyanide-derived products.

  • ¹H and ¹³C NMR Spectroscopy: Look for characteristic signals of the ring-opened structure. For example, the formation of a vinyl group and the disappearance of the characteristic oxazole C2-H proton signal. The isocyanide carbon (N≡C) has a distinct chemical shift in the ¹³C NMR spectrum.

  • FT-IR Spectroscopy: The isocyanide group (N≡C) has a strong, sharp absorption band in the infrared spectrum, typically appearing around 2150-2100 cm⁻¹. This is a clear diagnostic peak that is absent in the desired oxazole product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the elemental composition of byproducts, helping to identify fragments consistent with the ring-opened structure.[11]

References

Technical Support Center: Purification of 4-Chloromethyl-2-phenyl-oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-chloromethyl-2-phenyl-oxazole and its derivatives. These compounds are highly valuable synthetic intermediates, particularly in medicinal chemistry and materials science.[1][2] However, their inherent reactivity, specifically the presence of an electrophilic chloromethyl group, presents unique challenges during purification.[3] This guide provides field-proven insights and troubleshooting strategies to help you navigate these complexities and achieve high purity for your target compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions researchers encounter when working with these oxazole derivatives.

Q1: What are the primary chemical properties of this compound derivatives that complicate their purification?

The main challenges stem from two key structural features:

  • The Reactive Chloromethyl Group: This group is a potent electrophile and is susceptible to nucleophilic substitution.[3] During purification, it can react with moisture (hydrolysis), nucleophilic solvents (e.g., methanol), or even the stationary phase used in chromatography, leading to the formation of impurities.

  • The Oxazole Ring: While generally stable, the oxazole ring can be sensitive to harsh acidic or basic conditions, which may lead to ring-opening or other degradation pathways.[4][5] Therefore, purification methods must be carefully selected to maintain mild conditions.

Q2: My compound appears to be degrading during silica gel column chromatography. What is happening and how can I prevent it?

This is a very common issue. Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. This acidic environment can catalyze the hydrolysis of the chloromethyl group to a hydroxymethyl group (-CH₂OH) or facilitate other degradation reactions.[6]

Prevention Strategies:

  • Use Deactivated Silica Gel: Neutralize the silica gel by preparing your slurry in an eluent containing a small amount of a non-nucleophilic base, such as 0.1-1% triethylamine. This will cap the acidic silanol sites.

  • Switch to a Neutral Stationary Phase: Neutral alumina is an excellent alternative to silica gel for acid-sensitive compounds.

  • Optimize Your Mobile Phase: Use a less polar solvent system to increase the elution speed (reduce residence time on the column), minimizing the contact time between your compound and the stationary phase.

Q3: What are the most common impurities I should expect to see?

Typical impurities can be categorized as follows:

  • Synthesis-Related Impurities: Unreacted starting materials (e.g., substituted benzamide, 1,3-dichloropropanone) or byproducts from the synthesis.[7] If triphenylphosphine was used in a related step, triphenylphosphine oxide is a common byproduct that can be difficult to remove chromatographically.[6]

  • Degradation-Related Impurities: The most common is the corresponding alcohol, 4-hydroxymethyl-2-phenyl-oxazole, formed via hydrolysis of the chloromethyl group.

  • Solvent-Adduct Impurities: If a nucleophilic solvent like methanol was used, you might find the 4-methoxymethyl derivative.

Q4: Is recrystallization a viable purification method for these compounds?

Yes, recrystallization can be an excellent final purification step, especially for removing trace impurities that are difficult to separate by chromatography.[8] The key is to find a suitable solvent system where the desired compound has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution. A solvent screening process using small amounts of the compound is highly recommended. Common solvent systems include hexane/ethyl acetate, ethanol, or isopropanol.[8]

Part 2: Troubleshooting Guide for Common Purification Issues

This guide provides a problem-oriented approach to resolving specific experimental challenges.

Observed Problem Potential Cause(s) Suggested Solutions & Explanations
Low recovery of the desired product after column chromatography. 1. On-column degradation: The compound is reacting with the acidic stationary phase. 2. Irreversible adsorption: The polar oxazole nitrogen and reactive chloromethyl group may bind strongly to active sites on the silica gel.1. Use a deactivated stationary phase like neutral alumina or silica gel treated with triethylamine to create a more inert environment.[6] 2. Employ flash chromatography with a steeper solvent gradient to elute the compound quickly, reducing contact time.[9]
Streaking or tailing of the product spot on TLC and during column chromatography. 1. Compound instability: On-plate degradation is occurring. 2. High polarity: The compound may be interacting too strongly with the silica gel. 3. Sample overload: Too much material was loaded onto the TLC plate or column.1. Pre-treat the TLC plate by dipping it in a solution of 1% triethylamine in ethyl acetate and allowing it to dry before use. 2. Switch to a more polar mobile phase or consider using a reverse-phase chromatography system (C18 silica) if the compound is sufficiently nonpolar.[10] 3. Reduce the amount of sample loaded for analysis or purification.
New, less polar spots appear on TLC after the sample has been left in a chlorinated solvent (DCM, Chloroform) for an extended period. Solvent-induced degradation: Chlorinated solvents can generate trace amounts of HCl over time, especially when exposed to light. This acid can catalyze degradation or dimerization of the reactive oxazole derivative.1. Use fresh, high-purity solvents. Consider passing them through a plug of basic alumina before use to remove acidic impurities. 2. Avoid prolonged storage of the compound in solution. Analyze or purify samples promptly after dissolving them.
The purified product shows signs of decomposition upon storage (discoloration, appearance of new peaks in NMR). Inherent instability: The compound is sensitive to atmospheric moisture, oxygen, or light.1. Ensure the product is completely dry before storage, using a high vacuum line if necessary. 2. Store the final product under an inert atmosphere (e.g., argon or nitrogen) in a sealed vial.[10] 3. Store at low temperatures (-20°C) and protect from light by wrapping the vial in aluminum foil.

Part 3: Recommended Protocols and Workflows

General Purification Workflow

The following workflow is a recommended starting point for the purification of a crude this compound derivative.

G cluster_0 Initial Processing cluster_1 Primary Purification cluster_2 Final Polishing & Verification crude Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO₃ wash) crude->workup Remove inorganic salts & acidic impurities dry Dry Organic Layer (Anhydrous Na₂SO₄ or MgSO₄) workup->dry Remove residual water concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography (Deactivated Silica or Alumina) concentrate->chromatography Load onto column tlc TLC Analysis of Fractions chromatography->tlc Monitor elution pool Pool Pure Fractions tlc->pool Identify pure product final_concentrate Concentrate Pooled Fractions pool->final_concentrate recrystallize Optional: Recrystallization (e.g., Hexane/EtOAc) final_concentrate->recrystallize For highest purity characterize Characterization (NMR, MS, etc.) final_concentrate->characterize recrystallize->characterize store Store Under Inert Atmosphere (-20°C, Protected from Light) characterize->store

Caption: A generalized workflow for the purification of this compound derivatives.

Protocol 1: Preparation of Triethylamine-Deactivated Silica Gel

This protocol describes a standard method for neutralizing silica gel to prevent the degradation of acid-sensitive compounds during column chromatography.

Materials:

  • Silica gel (for flash chromatography)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Triethylamine (Et₃N)

Procedure:

  • Determine the mobile phase for your chromatography based on TLC analysis.

  • Prepare the required volume of the mobile phase. For every 100 mL of the mobile phase, add 0.5-1.0 mL of triethylamine (0.5-1% v/v).

  • In a separate beaker, create a slurry of silica gel using the triethylamine-containing mobile phase.

  • Gently stir the slurry for 5-10 minutes to ensure thorough mixing and deactivation of the silica surface.

  • Pack the column with this slurry as you normally would for flash chromatography.

  • Run the column using the mobile phase that contains triethylamine.

Causality Note: The basic triethylamine neutralizes the acidic silanol groups on the silica surface, preventing them from acting as catalytic sites for the hydrolysis or degradation of the reactive chloromethyl group.[6]

Protocol 2: Troubleshooting Co-elution with Structurally Similar Impurities

If your target compound co-elutes with an impurity, optimizing the chromatographic conditions is essential.

Step-by-Step Methodology:

  • Analyze Polarity Differences: Assess the structures of your desired product and the likely impurity. For example, the hydrolysis byproduct (4-hydroxymethyl-2-phenyl-oxazole) will be significantly more polar than the starting chloromethyl compound.

  • Solvent System Modification:

    • Decrease Polarity: If the impurity is more polar (like the hydrolysis product), using a less polar solvent system (e.g., increasing the hexane-to-ethyl acetate ratio) will increase the separation (ΔRf) between the spots on TLC.

    • Change Solvent Selectivity: If simple polarity changes are ineffective, switch one of the eluent components. For example, replace ethyl acetate with dichloromethane (DCM) or tert-butyl methyl ether (TBME). Different solvents interact with the analytes and stationary phase differently, which can alter the elution order.

  • Employ Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity during the column run. This can sharpen peaks and improve the separation of compounds with similar polarities.

  • Consider Alternative Chromatography: If normal-phase chromatography fails, High-Performance Liquid Chromatography (HPLC), particularly with a different stationary phase (e.g., cyano or diol), may provide the necessary resolution.[10][11]

References

Technical Support Center: Strategies to Increase the Reaction Rate of Chloromethyl-Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the reactivity of chloromethyl-oxazoles. Our goal is to empower you with the knowledge to not just follow protocols, but to understand the underlying chemical principles, enabling you to optimize your reactions effectively and overcome common experimental hurdles.

Introduction: The Reactivity of Chloromethyl-Oxazoles

Chloromethyl-oxazoles are highly valuable heterocyclic building blocks in medicinal chemistry and materials science.[1][2] Their utility stems from the reactive chloromethyl group attached to the oxazole ring. This group serves as a potent electrophile, making it susceptible to nucleophilic substitution, typically via an SN2 mechanism.[1][3] The electron-withdrawing nature of the oxazole ring further enhances the electrophilicity of the methylene carbon, accelerating nucleophilic attack.[3] However, achieving optimal reaction rates and yields can be challenging. This guide will explore proven strategies to enhance the kinetics of these crucial reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My nucleophilic substitution reaction is extremely slow or showing no conversion. What are the primary factors I should investigate?

A1: A sluggish reaction is one of the most common issues. The root cause typically lies in one of four areas: the leaving group, reaction conditions (temperature and solvent), the nucleophile's reactivity, or the need for catalytic activation.

First, consider the leaving group. While the chloromethyl group is reactive, its bromo-analogue is a better leaving group and can significantly accelerate the reaction.[4][5] If feasible, switching to the 2-(bromomethyl)oxazole analogue is a highly effective strategy.[4]

Second, evaluate your reaction temperature. SN2 reactions have an activation energy barrier that must be overcome. If the reaction is slow at room temperature, gradually increasing the heat can provide the necessary energy. A temperature screen (e.g., 40°C, 60°C, 80°C) is often beneficial.

Third, the choice of solvent is critical. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophile's effective reactivity.

Finally, if the above adjustments are insufficient, catalytic methods should be employed. For reactions involving two immiscible phases (e.g., a solid inorganic salt nucleophile and an organic solvent), a Phase-Transfer Catalyst (PTC) is essential.[6][7][8] For thermally stable reactants, Microwave (MW) irradiation is a powerful tool for dramatically reducing reaction times from hours to minutes.[9][10][11]

Below is a logical workflow to troubleshoot a slow reaction.

G Start Slow Reaction Rate LG Is switching to a Bromomethyl analogue feasible? Start->LG SwitchLG Switch to 2-(Bromomethyl)oxazole LG->SwitchLG Yes Temp Optimize Temperature (e.g., 40-100°C screen) LG->Temp No End Reaction Optimized SwitchLG->End Solvent Optimize Solvent (e.g., DMF, MeCN, THF) Temp->Solvent Phases Are reactants in separate phases? Solvent->Phases PTC Implement Phase-Transfer Catalysis (PTC) Phases->PTC Yes Microwave Consider Microwave- Assisted Synthesis Phases->Microwave No PTC->End Microwave->End

Caption: Troubleshooting workflow for slow reactions.

Q2: I'm observing significant side product formation. What are the likely culprits and how can I suppress them?

A2: Side product formation often arises from the reactivity of the oxazole ring itself or from competing reaction pathways.

  • Ring Opening: Strong bases or certain nucleophiles can attack the C2 position of the oxazole ring, leading to ring cleavage and the formation of isonitrile intermediates.[4][12] This is more prevalent if the C2 position is unsubstituted.

    • Solution: Use milder bases (e.g., K₂CO₃ instead of NaH) and avoid excessively high temperatures. Adding the nucleophile or base slowly to the reaction mixture can also help maintain a low instantaneous concentration, minimizing side reactions.

  • Elimination Reactions: While less common for primary halides, strong, sterically hindered bases can promote E2 elimination to form an exo-methylene product, though this is generally not a major pathway.

  • Oxidation/Decomposition: Chloromethyl-oxazoles can be sensitive to oxidative conditions or prolonged exposure to high heat, leading to decomposition.

    • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if your substrates are air-sensitive. Monitor the reaction by TLC or LCMS to avoid unnecessarily long reaction times.

Q3: My yield is consistently low despite complete consumption of the starting material. Where could my product be going?

A3: Low isolated yield with full conversion points toward issues in the workup or purification stages, or the formation of highly soluble or volatile byproducts.

  • Workup Losses: If your product has some water solubility, it may be lost during aqueous extraction phases. Try re-extracting the aqueous layer with a different organic solvent or reducing the volume of water used.

  • Purification Challenges: The product may be co-eluting with a byproduct during column chromatography. Experiment with different solvent systems for your chromatography. The p-toluenesulfinic acid byproduct from reactions using TosMIC is a common impurity that can complicate purification.[13]

  • Product Instability: The synthesized product itself might be unstable under the purification conditions (e.g., silica gel, which is acidic). Consider a neutral plug (like alumina) or a different purification method like crystallization or distillation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the reactivity of the chloromethyl group?

A1: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The nucleophile performs a backside attack on the electrophilic methylene carbon, leading to a pentavalent transition state. Simultaneously, the chloride ion departs as the leaving group. This pathway is favored due to the minimal steric hindrance at the primary carbon center.[3] The oxazole ring's electron-withdrawing properties increase the partial positive charge on the carbon, making it more susceptible to nucleophilic attack and thus accelerating the reaction.[3]

Caption: Generalized SN2 mechanism for chloromethyl-oxazoles.

Q2: How does Phase-Transfer Catalysis (PTC) accelerate the reaction rate?

A2: PTC is used for reactions where the nucleophile (often an inorganic salt) is soluble in an aqueous or solid phase, while the chloromethyl-oxazole substrate is in an immiscible organic phase. The PTC, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the reaction by transporting the nucleophile anion from the aqueous/solid phase into the organic phase.[8] The "naked" anion in the organic phase is highly reactive, leading to a dramatic increase in the reaction rate. This technique avoids the need for expensive anhydrous polar aprotic solvents.[7][14]

Q3: When should I consider using microwave-assisted synthesis?

A3: Microwave-assisted synthesis is an excellent strategy when you need to significantly reduce reaction times and often increase yields.[9][11][15] Microwaves efficiently heat the reaction mixture through dielectric heating, leading to rapid temperature increases and localized superheating that can accelerate reaction rates by orders of magnitude compared to conventional heating.[9][16] It is particularly useful for high-throughput synthesis and library generation. However, you must ensure your reactants and solvent are stable at the higher temperatures that can be rapidly achieved.

Data Summary: Optimizing Reaction Conditions

The choice of nucleophile, solvent, and conditions dramatically impacts reaction outcomes. The following table, compiled from literature examples, provides a starting point for optimization.[4]

Nucleophile TypeExample NucleophileBase (if needed)SolventConditionsTypical Outcome
Amine CyclohexylamineTriethylamine (TEA)THF60°C, 2hHigh yield N-alkylation
Amine ImidazoleNaHDMF5°C, 2hHigh yield N-alkylation
Alkoxide Sodium MethoxideN/A (used directly)Methanol5°C to RT, 16hGood yield ether formation
Phenoxide 4-BromophenolK₂CO₃DMF100°CGood yield ether formation
Thiolate ThiophenolNaHDMF5°C to RTHigh yield thioether formation
Cyanide NaCNN/ADMF10°C to RT, 16hHigh yield nitrile formation

Key Experimental Protocols

Protocol 1: General Nucleophilic Substitution (Amine Alkylation)

  • To a round-bottom flask under a nitrogen atmosphere, add the 2-(chloromethyl)-4,5-diaryloxazole (1.0 equiv).

  • Dissolve the starting material in an appropriate anhydrous solvent (e.g., THF, 10 mL per mmol of substrate).

  • Add the amine nucleophile (1.1 equiv) followed by a non-nucleophilic base such as triethylamine (1.2 equiv).[4]

  • Heat the reaction mixture to 60°C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 2-4 hours), cool the mixture to room temperature.

  • Filter off any solid salts and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired 2-(aminomethyl)oxazole derivative.[4]

Protocol 2: Phase-Transfer Catalyzed Reaction (Thioether Synthesis)

  • Combine the 5-(chloromethyl)oxazole (1.0 equiv), thiol (1.2 equiv), and a phase-transfer catalyst such as TBAB (0.1 equiv) in a flask.

  • Add the organic solvent (e.g., toluene or dichloromethane).

  • Add an aqueous solution of a base (e.g., 50% aq. NaOH) or the solid base (e.g., K₂CO₃).

  • Stir the biphasic mixture vigorously at the desired temperature (e.g., 25-50°C). Vigorous stirring is crucial to maximize the interfacial area.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, stop the stirring and separate the organic and aqueous layers.

  • Wash the organic layer with water and then brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product via column chromatography or crystallization.

Protocol 3: Microwave-Assisted Synthesis (Van Leusen Oxazole Synthesis Example)

Note: This protocol is for the synthesis of an oxazole, a reaction often accelerated by microwaves, illustrating the general procedure.

  • In a dedicated microwave reaction vessel, combine the substituted aryl aldehyde (1.0 equiv), p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 equiv), and potassium phosphate (K₃PO₄) as a base.[11][15]

  • Add the solvent (e.g., isopropanol).[11]

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction parameters: temperature at 65°C, power at 350 W, and time for 8-10 minutes with stirring.[10]

  • After the irradiation is complete, cool the vessel to room temperature using compressed air.

  • Check for reaction completion via TLC.

  • Filter the reaction mixture and concentrate the solvent.

  • Purify the residue as necessary. This method often provides cleaner products, sometimes requiring minimal purification.[15]

References

Validation & Comparative

A Researcher's Comparative Guide to the Structural Confirmation of 4-Chloromethyl-2-phenyl-oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

For determining the atomic and molecular structure of a crystalline solid, SCXRD is the "gold standard."[2] It provides a three-dimensional map of electron density, from which the precise positions of atoms, bond lengths, and bond angles can be determined.[3] This technique moves beyond mere connectivity to offer an unparalleled, direct visualization of the molecule's architecture in the solid state.

The 'Why' Behind the Workflow: An Experience-Driven Protocol

The journey from a powdered sample to a fully refined crystal structure is a multi-step process where each stage is critical for success. The process is not merely technical; it is an art guided by scientific principles.

The most significant hurdle in small-molecule crystallography is often obtaining a single, high-quality crystal suitable for diffraction.[3][4] The goal is to create an environment where molecules slowly and methodically arrange themselves into a highly ordered lattice.[5]

Protocol: Growing Crystals of 4-Chloromethyl-2-phenyl-oxazole Derivatives

  • Purity is Paramount: Begin with the highest purity sample achievable. Impurities can disrupt the crystal lattice, leading to poor diffraction.[6] A final purification step, such as column chromatography or recrystallization, is strongly advised.

  • Solvent Selection: The choice of solvent is critical.[7] For oxazole derivatives, which are often moderately polar, a good starting point is a solvent in which the compound is moderately soluble. Solvents like ethyl acetate, dichloromethane, or acetone are common choices.

  • Common Crystallization Techniques:

    • Slow Evaporation (Most Common): Dissolve the compound in a suitable solvent in a clean vial to near-saturation.[5][6] Cover the vial with a cap containing a small pinhole to allow for slow solvent evaporation over several days to weeks.[8][9] This is often the simplest and most successful method.[6]

    • Vapor Diffusion (High Success Rate): Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., chloroform). Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane or pentane).[5][6] Over time, the anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting slow crystallization.[6][8]

    • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool to room temperature, and then to a lower temperature (e.g., in a refrigerator), very slowly.[8][9]

Causality: The key to all these methods is slowness. Rapid precipitation leads to amorphous solids or very small, poorly-ordered crystals. Slow, controlled changes in solvent composition or temperature allow the molecules to find their lowest energy state within a crystal lattice.

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed into the X-ray beam of a diffractometer. The crystal is rotated, and a detector records the positions and intensities of the diffracted X-ray beams, which appear as a pattern of spots.[3]

This is the computational heart of the process.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell—the basic repeating block of the crystal.

  • Structure Solution: The intensities of the spots are used to determine the positions of the atoms within the unit cell. This is known as "solving the phase problem."

  • Refinement: An initial model of the structure is refined against the experimental data. This iterative process adjusts atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns.

Interpreting the Results: The Crystallographic Information File (CIF)

The final output of a successful crystal structure determination is a Crystallographic Information File (CIF).[10][11] This standardized text file contains all the essential information about the crystal structure and the experiment.[12][13]

Key Validation Metrics in a CIF:

  • R-factor (R1): This is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 5% (0.05) is generally considered excellent for small molecules.

  • Goodness-of-Fit (GooF): This should be close to 1.0 for a good model.

  • Bond Lengths and Angles: These should be chemically sensible and consistent with known values for similar structures.

  • Atomic Displacement Parameters (ADPs or "thermal ellipsoids"): These should be reasonably sized and shaped.

The International Union of Crystallography (IUCr) provides a checkCIF service that automatically validates the data in a CIF for quality, completeness, and consistency, generating a report of ALERTS for potential issues.[14]

dot

Caption: Workflow for SCXRD structural confirmation.

Part 2: A Comparative Analysis: SCXRD vs. Spectroscopic Techniques

While SCXRD is definitive, it is not always feasible due to difficulties in obtaining suitable crystals. Therefore, a combination of other spectroscopic techniques is typically employed. It is crucial to understand what each technique can and cannot reveal.

TechniqueInformation ProvidedStrengths for Oxazole DerivativesLimitations
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[2][3]Unambiguous confirmation of the 4-chloromethyl and 2-phenyl substituent positions. Provides definitive proof of structure.Requires a single, high-quality crystal. Provides solid-state information only, which may differ from solution conformation.[15][16]
¹H & ¹³C NMR Connectivity of atoms (proton and carbon framework), chemical environment of nuclei.Confirms the presence of the phenyl group, the oxazole ring, and the chloromethyl group through characteristic chemical shifts and coupling patterns.Provides indirect structural information.[8] Cannot determine precise bond angles or lengths. Isomers can sometimes be difficult to distinguish without 2D NMR.
2D NMR (COSY, HSQC, HMBC) Correlations between nuclei, establishing definitive atom-to-atom connectivity.Essential for confirming the linkage between the phenyl ring (C2) and the chloromethyl group (C4) to the correct positions on the oxazole core.Still provides indirect structural information. Can be time-consuming to acquire and interpret.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Confirms the molecular formula via high-resolution MS (HRMS). Fragmentation can provide clues about the structure.Does not distinguish between isomers. Provides no information on atom connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups.[17][18]Confirms the presence of C=N and C-O bonds within the oxazole ring and C-Cl stretching from the chloromethyl group.[19]Provides limited information on the overall molecular structure. Many compounds have similar IR spectra.
Synergistic Approach: Why One Technique Isn't Enough

The most trustworthy structural confirmation comes from an integrated approach. NMR and MS are used to build a hypothesis of the structure, which is then definitively confirmed by X-ray crystallography.

  • NMR as the Scout: ¹H and ¹³C NMR will quickly confirm if the expected building blocks (phenyl, oxazole, chloromethyl) are present. 2D NMR, specifically HMBC, is crucial. For a this compound, one would look for correlations from the protons of the chloromethyl group to C4 and C5 of the oxazole ring, and from the ortho-protons of the phenyl group to C2 of the oxazole ring.

  • MS as the Accountant: HRMS confirms that the elemental composition is correct. This rules out unexpected additions or eliminations during the synthesis.

  • SCXRD as the Judge: Crystallography provides the final, irrefutable evidence, confirming the exact connectivity and stereochemistry that was inferred from the spectroscopic data.

References

A Comparative Analysis of the Biological Activity of 4-Chloromethyl-2-phenyl-oxazole and Other Key Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the biological activities of 4-Chloromethyl-2-phenyl-oxazole against other prominent heterocyclic compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the therapeutic potential of these molecular scaffolds, focusing on their anticancer and antimicrobial properties.

Introduction: The Significance of Heterocycles in Medicinal Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a vast number of pharmaceutical agents.[1] Their unique three-dimensional arrangements and ability to engage in various non-covalent interactions make them "privileged scaffolds" in drug design.[2] Among these, five-membered rings containing nitrogen and oxygen, such as oxazoles, have garnered significant attention for their broad spectrum of pharmacological activities.[3][4]

The oxazole nucleus, a five-membered aromatic ring with an oxygen and a nitrogen atom at positions 1 and 3, is a key pharmacophore found in numerous clinically used drugs and biologically active natural products.[3][5] Its derivatives are known to exhibit a wide range of activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[6][7] This guide focuses specifically on This compound , a synthetic building block[8][9] with inherent biological potential, and compares its performance with two other critical classes of nitrogen-containing heterocycles: Thiazoles and Triazoles . This comparison is scientifically pertinent as these compounds share structural similarities yet exhibit distinct electronic and steric properties that profoundly influence their interaction with biological targets.

Comparative Anticancer Activity

The search for novel anticancer agents with improved efficacy and reduced side effects is a primary objective in medicinal chemistry.[10] Oxazole derivatives have emerged as a promising class of compounds, demonstrating potent activity against a range of cancer cell lines, including multidrug-resistant strains.[11][12]

Mechanism of Action: Targeting Cancer's Core Pathways

The anticancer effects of oxazole derivatives are often multi-faceted. They can induce apoptosis (programmed cell death) and inhibit cell proliferation by targeting several key cellular components and signaling pathways.[10][11]

  • Tubulin Polymerization Inhibition: Similar to well-known chemotherapeutics, some oxazoles bind to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[13][14]

  • Protein Kinase Inhibition: Many oxazoles function as inhibitors of protein kinases, which are critical enzymes controlling cell growth and division.[11][15]

  • STAT3 and G-quadruplex Targeting: Oxazole derivatives have been shown to possess potent anticancer activity by inhibiting novel targets such as the STAT3 signaling pathway (which governs cancer cell survival) and by stabilizing G-quadruplex DNA structures, which can suppress oncogene expression.[11][13][14]

Thiazole and triazole derivatives also exhibit significant antiproliferative activity, often through similar mechanisms, including kinase inhibition and induction of apoptosis, making a direct comparison of their efficacy highly relevant.[16][17][18]

In Vitro Cytotoxicity: A Quantitative Comparison

The efficacy of a potential anticancer agent is initially quantified by its half-maximal inhibitory concentration (IC₅₀), the concentration of the drug required to inhibit the growth of 50% of a cancer cell population in vitro. A lower IC₅₀ value indicates greater potency.

While specific IC₅₀ data for this compound is not extensively published, the data for structurally similar phenyl-oxazole, phenyl-thiazole, and phenyl-triazole derivatives from various studies provide a strong basis for comparison.

Compound Class Representative Compound Structure Cancer Cell Line IC₅₀ (µM) Reference
Oxazole Derivative Phenyl-substituted OxazoleMCF-7 (Breast)8.4 - 15.32[19][20]
Phenyl-substituted OxazoleHepG2 (Liver)5.16 - 8.78[19]
Oxazolo[5,4-d]pyrimidineHT-29 (Colon)58.44 - 224.32[21]
Thiazole Derivative Indole-Thiazole HybridMCF-7 (Breast)Data varies[22][23]
Indole-Thiazole HybridHepG2 (Liver)Data varies[22][23]
Triazole Derivative Phenyl-Triazole HybridVariousData varies[18]

Note: The IC₅₀ values are highly dependent on the specific derivative and the cell line tested. This table provides a representative range based on available literature.

The data consistently shows that oxazole-containing scaffolds can exhibit potent cytotoxic effects, with IC₅₀ values often in the low micromolar range, comparable to and sometimes exceeding the activity of related thiazole and triazole compounds.[19][20]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[20]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound) and a positive control (e.g., Doxorubicin) in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.

Visualization of a Key Anticancer Pathway

The following diagram illustrates the STAT3 signaling pathway, a key target for many oxazole-based anticancer agents.[11][14]

STAT3_Pathway cluster_nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor (e.g., gp130) Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (Active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene_Expression Target Gene Expression (Proliferation, Survival) Dimer->Gene_Expression Binds to DNA, Promotes Transcription DNA DNA Oxazole Oxazole Derivative Oxazole->JAK Inhibits Oxazole->STAT3_active Inhibits Dimerization

Caption: Oxazole derivatives can inhibit the STAT3 signaling pathway.

Comparative Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents.[5] Heterocyclic compounds, including oxazoles, are a rich source of potential new antibiotics.[24][25] this compound, in particular, has been noted for its antimicrobial and antifungal properties.[8]

In Vitro Efficacy: A Quantitative Comparison

Antimicrobial activity is commonly assessed by determining the Minimum Inhibitory Concentration (MIC) or by measuring the zone of inhibition in a disk diffusion assay. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.[26]

Compound Class Bacterial Strain Activity Metric Result Reference
Oxazole Derivative S. aureus (Gram +)Zone of Inhibition (mm)Moderate to Good[3][25]
E. coli (Gram -)Zone of Inhibition (mm)Moderate to Good[3]
C. albicans (Fungus)MIC (µg/mL)Active[27]
Thiazole Derivative S. aureus (Gram +)MIC (µg/mL)Active[28]
E. coli (Gram -)MIC (µg/mL)Active[28]
Triazole Derivative S. aureus (Gram +)% Inhibition~80%[18]
E. coli (Gram -)% Inhibition~80%[18]

Note: Direct comparison is challenging due to variations in specific compounds and testing methods. The table reflects the general antimicrobial potential reported in the literature.

Studies reveal that oxazole derivatives demonstrate significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[24][25][27] The substitution pattern on the oxazole ring plays a crucial role in determining the spectrum and potency of this activity.[3]

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

This method is a widely used qualitative test to determine the susceptibility of bacteria to various antimicrobial agents.[29]

Principle: An antibiotic-impregnated disk placed on an agar plate inoculated with a test bacterium creates a concentration gradient of the antibiotic. If the bacterium is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone is proportional to the bacterium's sensitivity.[26]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension of the organism to be tested (e.g., S. aureus) in a sterile broth or saline, adjusting its turbidity to match a 0.5 McFarland standard.[29]

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum, remove excess liquid by pressing it against the inside of the tube, and swab the entire surface of a Mueller-Hinton agar plate. Repeat this two more times, rotating the plate approximately 60 degrees each time to ensure even distribution.[30]

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the test compounds (e.g., this compound, thiazole derivative, triazole derivative) and control antibiotics onto the agar surface.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Zone Measurement: Measure the diameter of the zones of complete inhibition (in millimeters) around each disk.

  • Interpretation: Compare the measured zone diameters to standardized charts to classify the organism as susceptible, intermediate, or resistant to each compound.[29]

Visualization of Experimental Workflow

The following diagram outlines the workflow for the Kirby-Bauer disk diffusion test.

Kirby_Bauer_Workflow Start Start: Pure Bacterial Culture Inoculum 1. Prepare Inoculum (0.5 McFarland Standard) Start->Inoculum Plate_Swab 2. Swab Mueller-Hinton Agar Plate Inoculum->Plate_Swab Disk_Placement 3. Apply Antimicrobial Disks (Oxazole, Thiazole, etc.) Plate_Swab->Disk_Placement Incubation 4. Incubate at 37°C for 18-24 hours Disk_Placement->Incubation Measurement 5. Measure Zone of Inhibition (mm) Incubation->Measurement Interpretation 6. Interpret Results (Susceptible/Resistant) Measurement->Interpretation

Caption: Standard workflow for the Kirby-Bauer disk diffusion test.

Anti-inflammatory Potential: A Common Trait

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases.[31] Many heterocyclic compounds, including derivatives of oxazole, thiazole, and pyrimidine, have been investigated for their ability to inhibit inflammation, often by targeting enzymes like cyclooxygenase (COX).[32][33] While a detailed quantitative comparison is beyond the scope of this guide, it is crucial to recognize that the scaffolds discussed possess significant potential as anti-inflammatory agents, adding another dimension to their therapeutic value.[1][2]

Conclusion and Future Directions

This guide demonstrates that this compound belongs to a class of heterocyclic compounds with significant and diverse biological activities.

  • Comparative Efficacy: The oxazole scaffold demonstrates potent anticancer activity, often comparable to or exceeding that of related thiazole and triazole derivatives, by targeting critical pathways like STAT3 and tubulin polymerization.

  • Broad-Spectrum Potential: In the antimicrobial realm, oxazoles show efficacy against a broad range of bacteria and fungi, positioning them as valuable leads in the fight against infectious diseases.

  • Versatile Scaffold: The presence of the reactive chloromethyl group and the phenyl ring on the this compound structure provides a versatile scaffold for further chemical modification, allowing for the rational design of new derivatives with enhanced potency and target selectivity.

Future research should focus on synthesizing a library of derivatives based on the this compound core and performing systematic structure-activity relationship (SAR) studies. Elucidating specific molecular targets through advanced biochemical and in silico modeling will be critical to optimizing these promising compounds for clinical development.

References

A Comparative Guide to the Synthetic Routes of Substituted Phenyl-Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Substituted phenyl-oxazoles, in particular, are core components of numerous pharmaceuticals, demonstrating a wide range of biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][4][5] Furthermore, their unique photophysical properties have led to their use as organic scintillators and fluorescent materials.[6][7] Given their importance, the development of efficient and versatile synthetic routes to access these molecules is of paramount importance to researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the principal synthetic strategies for preparing substituted phenyl-oxazoles. We will delve into both classical and modern methodologies, evaluating their mechanisms, scope, limitations, and practical applicability. This in-depth technical guide is designed to equip you with the knowledge to select the most appropriate synthetic route for your target molecule.

Classical Synthetic Routes: The Foundations of Oxazole Chemistry

The traditional methods for oxazole synthesis have been the bedrock of heterocyclic chemistry for over a century. These routes, while sometimes limited by harsh conditions or narrow substrate scope, are still widely used and offer valuable insights into the fundamental reactivity of the precursors.

The Robinson-Gabriel Synthesis

First described independently by Sir Robert Robinson and Siegmund Gabriel in the early 1900s, this method involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone to form a 2,5-disubstituted oxazole.[8][9] The reaction is typically catalyzed by a strong acid, such as sulfuric acid or polyphosphoric acid.[3][9]

Mechanism: The reaction proceeds via protonation of the acylamino ketone, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic oxazole ring.[10]

Advantages:

  • Direct and convergent approach to 2,5-disubstituted oxazoles.

  • Readily available starting materials, which can be synthesized via the Dakin-West reaction.[8]

Limitations:

  • Requires harsh acidic conditions and high temperatures, which can be incompatible with sensitive functional groups.[10]

  • Yields can be low with certain cyclodehydrating agents, although polyphosphoric acid can improve yields to 50-60%.[10]

The Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, this synthesis produces 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[11][12] The cyanohydrin is typically derived from another aldehyde.[11]

Mechanism: The reaction is a dehydration process that occurs under mild conditions. It is believed to proceed through an iminochloride intermediate.[11]

Advantages:

  • One of the earliest methods for synthesizing 2,5-disubstituted oxazoles.[11]

  • Can be performed under relatively mild conditions.[11]

Limitations:

  • The use of anhydrous HCl gas can be cumbersome.

  • The synthesis of the cyanohydrin starting material is an additional step.

  • Side reactions, such as ring chlorination, can occur.[11]

The Van Leusen Oxazole Synthesis

Developed in 1972, the Van Leusen reaction is a highly versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[13][14] This reaction is one of the most convenient and widely used methods for oxazole synthesis due to its mild conditions and broad substrate scope.[13]

Mechanism: The reaction is a [3+2] cycloaddition. It involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. The resulting intermediate undergoes cyclization to form an oxazoline, which then eliminates p-toluenesulfinic acid to yield the 5-substituted oxazole.[13][15]

Advantages:

  • Mild reaction conditions, typically using a base like potassium carbonate in methanol.[13]

  • Tolerant of a wide range of functional groups.[13][15]

  • Readily available starting materials.[13]

  • Can be adapted to produce 4,5-disubstituted oxazoles in a one-pot manner.[15][16]

Limitations:

  • Primarily yields 5-substituted oxazoles, although modifications exist for other substitution patterns.

Modern Synthetic Routes: Expanding the Chemist's Toolkit

In recent decades, the advent of transition-metal catalysis and other novel synthetic methods has revolutionized the synthesis of substituted phenyl-oxazoles. These modern approaches often offer milder reaction conditions, greater functional group tolerance, and access to a wider range of substitution patterns.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, have become powerful tools for the synthesis of substituted oxazoles.[1][12] These methods typically involve the coupling of a pre-functionalized oxazole (e.g., a halo-oxazole) with a suitable coupling partner (e.g., a boronic acid or an organostannane).[17]

A notable advancement is the one-pot synthesis of trisubstituted oxazoles via an oxazole synthesis/Suzuki-Miyaura coupling sequence.[12] This approach combines the formation of the oxazole ring with a subsequent cross-coupling reaction in a single pot, improving efficiency.[12]

Mechanism: The catalytic cycle generally involves oxidative addition of the halo-oxazole to the palladium(0) catalyst, followed by transmetalation with the organometallic reagent and reductive elimination to yield the coupled product and regenerate the catalyst.

Advantages:

  • Excellent functional group tolerance.

  • High yields and regioselectivity.

  • Allows for the synthesis of complex, highly substituted oxazoles.[17]

Limitations:

  • Requires the synthesis of pre-functionalized oxazoles.

  • Potential for metal contamination in the final product.[18]

Direct C-H Arylation

Direct C-H activation is an increasingly popular strategy that avoids the need for pre-functionalized starting materials.[19] In the context of oxazole synthesis, this involves the direct coupling of an oxazole C-H bond with an aryl halide or other coupling partner.[19] Palladium and copper catalysts are commonly employed for these transformations.[18][19]

Mechanism: The precise mechanism can vary depending on the catalytic system but often involves a concerted metalation-deprotonation step or an oxidative addition pathway.[19]

Advantages:

  • High atom economy and step efficiency.

  • Avoids the synthesis of organometallic reagents.

Limitations:

  • Controlling regioselectivity can be challenging.

  • Can require harsh reaction conditions and strong oxidants.

Novel and Green Synthetic Approaches

Recent research has focused on developing more environmentally friendly and efficient methods for oxazole synthesis. These "green" approaches include the use of:

  • Microwave-assisted synthesis: Can significantly reduce reaction times and improve yields.[12]

  • Ultrasound irradiation: Another method to accelerate reactions.[10]

  • Ionic liquids as solvents: Can offer improved reactivity and recyclability.[10][16]

  • Catalyst-free and metal-free reactions: These methods reduce the environmental impact and avoid metal contamination.[16][18]

For example, a novel modified Van Leusen reaction has been developed that can proceed under mild conditions in water, making it an eco-friendly and efficient method.[13][15]

Comparative Analysis of Synthetic Routes

Synthetic Route Substitution Pattern Key Reagents Typical Conditions Advantages Limitations
Robinson-Gabriel 2,5-Disubstituted2-Acylamino-ketone, strong acidHigh temperature, strong acid (e.g., H₂SO₄, PPA)Convergent, readily available starting materials[8]Harsh conditions, limited functional group tolerance, moderate yields[10]
Fischer 2,5-DisubstitutedCyanohydrin, aldehyde, anhydrous HClAnhydrous ether, HCl gasMild conditions[11]Requires anhydrous HCl, potential for side reactions[11]
Van Leusen 5-Substituted (primarily)Aldehyde, TosMIC, baseMild, basic (e.g., K₂CO₃, MeOH)Mild conditions, high functional group tolerance, versatile[13][15]Primarily for 5-substituted oxazoles
Transition-Metal Cross-Coupling VersatileHalo-oxazole, organometallic reagent, Pd or Ni catalystVaries, generally mildHigh yields, excellent functional group tolerance, access to complex structures[1][12][17]Requires pre-functionalized oxazoles, potential metal contamination[18]
Direct C-H Arylation VersatileOxazole, aryl halide, Pd or Cu catalystCan require high temperatures and oxidantsHigh atom economy, avoids organometallic reagents[19]Regioselectivity can be an issue[19]

Experimental Protocols

Representative Protocol for the Van Leusen Oxazole Synthesis of 5-(2-chloroquinolin-3-yl)oxazole [13]

This protocol is an example of the synthesis of a 5-substituted oxazole using the Van Leusen reaction.

  • Step 1: Reaction Setup

    • To a solution of 2-chloroquinoline-3-carbaldehyde (1 mmol) in methanol, add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 mmol) and potassium carbonate (K₂CO₃) (2 mmol).

  • Step 2: Reaction

    • Stir the reaction mixture at reflux for 8 hours.

  • Step 3: Workup and Purification

    • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 5-(2-chloroquinolin-3-yl)oxazole.

Representative Protocol for Palladium-Catalyzed Synthesis of Oxazoles from Amides and Ketones [20]

This protocol exemplifies a modern approach to synthesizing highly substituted oxazoles.

  • Step 1: Reaction Setup

    • In a reaction vessel, combine the amide (0.5 mmol), ketone (1.5 mmol), palladium acetate (Pd(OAc)₂) (5 mol%), potassium persulfate (K₂S₂O₈) (2.0 equiv.), and copper(II) bromide (CuBr₂) (20 mol%) in a suitable solvent (e.g., DMF).

  • Step 2: Reaction

    • Stir the reaction mixture at 120 °C for 12 hours under an inert atmosphere.

  • Step 3: Workup and Purification

    • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired substituted oxazole.

Visualization of Synthetic Workflows

Diagram 1: General Workflow Comparison of Classical vs. Modern Oxazole Synthesis

G cluster_0 Classical Routes (e.g., Robinson-Gabriel) cluster_1 Modern Routes (e.g., Pd-Catalyzed Cross-Coupling) a0 Starting Materials (e.g., 2-Acylamino-ketone) a1 Single-Step Cyclodehydration a0->a1 Strong Acid, Heat a2 Purification a1->a2 a3 2,5-Disubstituted Oxazole a2->a3 b0 Starting Materials (e.g., Halo-oxazole, Boronic Acid) b1 Catalytic Cross-Coupling b0->b1 Pd Catalyst, Base b2 Purification b1->b2 b3 Highly Substituted Oxazole b2->b3

Caption: A flowchart comparing the general workflows of classical and modern synthetic routes to substituted phenyl-oxazoles.

Diagram 2: Simplified Catalytic Cycle for Palladium-Catalyzed C-H Arylation of Oxazoles

G Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate C-H Activation C-H Activation Pd(II) Intermediate->C-H Activation Oxazole Aryl-Pd(II)-Oxazole Aryl-Pd(II)-Oxazole C-H Activation->Aryl-Pd(II)-Oxazole Reductive Elimination Reductive Elimination Aryl-Pd(II)-Oxazole->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Aryl-Oxazole Aryl-Oxazole Reductive Elimination->Aryl-Oxazole

Caption: A simplified diagram illustrating the key steps in a palladium-catalyzed C-H arylation of an oxazole.

Conclusion and Future Outlook

The synthesis of substituted phenyl-oxazoles has evolved significantly from the classical, often harsh, methods to the more sophisticated and versatile modern catalytic approaches. While traditional methods like the Robinson-Gabriel, Fischer, and Van Leusen syntheses remain valuable for specific applications, the rise of transition-metal catalysis and direct C-H activation has opened up new avenues for the construction of complex and diverse oxazole-containing molecules.

The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired functional group tolerance. For the synthesis of simple, robust 2,5-disubstituted phenyl-oxazoles, the classical methods may suffice. However, for the preparation of more complex, highly functionalized analogs, modern catalytic methods are often the superior choice.

Future research in this field will likely focus on the development of even more efficient, selective, and sustainable synthetic methods. This includes the exploration of novel catalysts, the use of renewable starting materials, and the development of one-pot, multi-component reactions that can generate molecular complexity in a single step. As our understanding of chemical reactivity deepens, the toolkit for synthesizing these important heterocyclic compounds will undoubtedly continue to expand.

References

A Senior Application Scientist's Guide to Assessing the Anti-Gram-Positive Bacterial Activity of Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, oxazole derivatives stand out for their diverse and potent biological activities.[1][2] This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to rigorously assess the anti-gram-positive bacterial activity of novel oxazole derivatives. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to evaluation.

The Rationale: Why Focus on Oxazole Derivatives Against Gram-Positive Pathogens?

Oxazoles are five-membered heterocyclic rings containing one oxygen and one nitrogen atom.[3] This scaffold is present in numerous natural products and has proven to be a valuable pharmacophore in drug discovery.[3][4] Their significance is underscored by the dramatic rise of multi-drug resistant (MDR) Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), which pose a severe threat to global health.[5][6]

Several studies have demonstrated that oxazole derivatives can exhibit potent activity against these challenging pathogens, often by targeting essential bacterial processes like cell-wall biosynthesis through the inhibition of penicillin-binding proteins (PBPs) or interfering with DNA replication by inhibiting enzymes like DNA gyrase.[5][7][8] This guide will equip you with the methodologies to identify and characterize promising lead compounds from this chemical class.

The Overall Experimental Strategy

A systematic evaluation of antibacterial activity follows a logical progression from qualitative screening to quantitative determination of potency. This workflow ensures that resources are focused on the most promising candidates. The primary objective is to determine not only if a compound inhibits bacterial growth (bacteriostatic) but also if it actively kills the bacteria (bactericidal).

G cluster_prep Phase 1: Preparation & Standardization cluster_quant Phase 2: Quantitative Assessment cluster_analysis Phase 3: Data Analysis & Comparison Compound Synthesized Oxazole Derivatives MIC Determine Minimum Inhibitory Concentration (MIC) (Broth Microdilution Assay) Compound->MIC Bacteria Gram-Positive Bacterial Strains (e.g., S. aureus, E. faecalis) Standardize Prepare 0.5 McFarland Standard Inoculum Bacteria->Standardize Standardize->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Subculture from clear wells Compare Compare Activity to Standard Antibiotics (e.g., Vancomycin, Linezolid) MIC->Compare MBC->Compare SAR Structure-Activity Relationship (SAR) Analysis Compare->SAR Lead Lead Compound Identification SAR->Lead

Caption: Overall workflow for assessing antibacterial activity of oxazole derivatives.

Core Methodologies: From Inhibition to Cidal Activity

The cornerstone of antimicrobial susceptibility testing involves determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). These two values provide a comprehensive profile of a compound's potency and its mode of action (bacteriostatic vs. bactericidal).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[6][9] The broth microdilution method is the gold standard due to its efficiency, reproducibility, and conservation of test compounds.[10]

The Causality Behind the Protocol:

  • Choice of Medium: Mueller-Hinton Broth (MHB) is the recommended medium for routine susceptibility testing of non-fastidious bacteria.[11] Its composition is well-defined, it has low levels of inhibitors for common antibiotics (like sulfonamides and trimethoprim), and it supports the satisfactory growth of most pathogens, ensuring that inhibition is due to the compound, not poor growth conditions.[11]

  • Standardized Inoculum: Bacterial susceptibility can be highly dependent on the initial number of cells. A standardized inoculum, typically adjusted to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL), is crucial for reproducibility and for comparing results across different experiments and labs.[9] This suspension is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well, a density that allows for robust growth in control wells within 18-24 hours.[6][9]

  • Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for the precise determination of the MIC value across a wide range of concentrations.[12]

Experimental Protocol: Broth Microdilution

  • Preparation of Oxazole Derivatives: Create a stock solution of each oxazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in a 96-well round-bottom microtiter plate to achieve the desired final concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).[12]

  • Inoculum Preparation: From a fresh overnight culture of the test bacterium (e.g., S. aureus ATCC 29213) on an agar plate, suspend 3-4 colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.[9] Dilute this suspension in MHB so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.[6]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted oxazole derivative. The final volume in each well should be uniform (e.g., 200 µL).[9]

  • Controls (Self-Validation):

    • Growth Control: Wells containing MHB and the bacterial inoculum but no oxazole derivative. This is to ensure the bacteria are viable and can grow under the assay conditions.[10]

    • Sterility Control: Wells containing only MHB. This control should remain clear and verifies the sterility of the medium and the aseptic technique used.[10]

    • Positive Control: A known antibiotic (e.g., vancomycin for MRSA) is tested in parallel to validate the susceptibility of the test strain.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[12]

  • Reading the MIC: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the oxazole derivative in which there is no visible turbidity (i.e., the first clear well).[13]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[14][15] This assay is a critical follow-up to the MIC test, as it distinguishes bactericidal compounds (which kill bacteria) from bacteriostatic ones (which only inhibit growth).[16] This distinction is vital, especially for treating infections in immunocompromised patients where a cidal effect is preferred.[16]

Experimental Protocol: MBC Determination

  • Subculturing: Following the MIC determination, select the wells that showed no visible growth (the MIC well and at least two more concentrated wells).[13]

  • Plating: Using a calibrated loop or pipette, take a small aliquot (e.g., 10-100 µL) from each of these clear wells and plate it onto a drug-free agar plate (e.g., Mueller-Hinton Agar).[16]

  • Incubation: Incubate the agar plates at 37°C for 24-48 hours.

  • Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the oxazole derivative that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14][16]

References

A Comparative Guide to the In Vitro Evaluation of Novel Compounds Derived from 4-Chloromethyl-2-phenyl-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-phenyl-oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] Its derivatives have garnered significant attention for their potential as therapeutic agents, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The strategic modification of the 4-chloromethyl-2-phenyl-oxazole starting material allows for the synthesis of diverse compound libraries, necessitating robust and comparative in vitro testing to identify promising drug candidates.

This guide provides a comprehensive overview of the essential in vitro testing workflows for evaluating novel derivatives of this compound, with a primary focus on their anticancer and antimicrobial potential. We will delve into the rationale behind experimental choices, provide detailed, self-validating protocols, and present comparative data to guide the drug discovery process.

Part 1: Anticancer Activity Assessment

Oxazole derivatives have emerged as a potent class of anticancer agents, often acting through diverse mechanisms such as the inhibition of protein kinases, disruption of microtubule formation, and induction of apoptosis.[3][4] A systematic in vitro screening cascade is crucial to identify and characterize the cytotoxic and mechanistic properties of new chemical entities.

Logical Workflow for Anticancer Screening

A tiered approach is the most efficient method for screening novel compounds. It begins with broad cytotoxicity screening against a panel of cancer cell lines to determine potency and selectivity. Hits from this initial screen are then subjected to more detailed mechanistic assays to elucidate their mode of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation A Synthesized Phenyl-Oxazole Derivatives B Multi-Dose Cytotoxicity Assay (e.g., MTT) vs. Panel of Cancer Cell Lines (NCI-60 or similar) A->B C Determine IC50 Values B->C D Prioritize 'Hit' Compounds (Potent & Selective) C->D E Apoptosis Assay (Annexin V / PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Target-Based Assays (e.g., Kinase Inhibition, Tubulin Polymerization) D->G H Elucidate Mechanism of Action E->H F->H G->H

Caption: High-level workflow for in vitro anticancer drug screening.

Key Experiment 1: Cytotoxicity Assessment via MTT Assay

The MTT assay is a foundational colorimetric assay used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] It is an essential first-pass screen to determine the concentration at which a compound inhibits cell growth by 50% (IC50).[7] The principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.

Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast, NCI-H460 for lung, SF-268 for glioma) in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 incubator.[8]

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of medium and allow them to adhere overnight.[8]

  • Compound Treatment: Prepare serial dilutions of the novel oxazole derivatives in culture medium. The final concentrations should typically range from 0.1 to 100 µM.[8] Remove the old medium from the wells and add 100 µL of the compound dilutions.

  • Controls: Include the following controls on each plate:

    • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO, typically ≤0.5%) as the highest compound concentration.

    • Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin).[8]

    • Blank Control: Wells containing medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.[8]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C, protected from light.[5][8]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. Log Concentration) to determine the IC50 value for each compound.

Comparative Data: Cytotoxicity of Phenyl-Oxazole Derivatives

The table below illustrates hypothetical, yet realistic, IC50 values for a series of novel compounds compared to a standard chemotherapeutic agent, Doxorubicin.

Compound IDModification on Phenyl-Oxazole CoreIC50 (µM) on MCF-7 (Breast Cancer)IC50 (µM) on NCI-H460 (Lung Cancer)IC50 (µM) on SF-268 (CNS Cancer)
NPO-001 4-methoxy-phenyl substitution15.225.819.5
NPO-002 4-chloro-phenyl substitution8.712.19.3
NPO-003 3,4-dichloro-phenyl substitution2.14.53.8
Doxorubicin Positive Control0.81.20.9

Note: Data is illustrative. Actual results will vary based on the specific molecular structure and experimental conditions.

Part 2: Antimicrobial Activity Assessment

The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds with antibacterial and antifungal properties.[9] Oxazole derivatives have shown promise in this area.[10] The standard method for determining a compound's efficacy is to find its Minimum Inhibitory Concentration (MIC).

Key Experiment: Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12] It is a gold-standard, reproducible method for antimicrobial susceptibility testing.[13]

Detailed Protocol: Broth Microdilution Assay

  • Microorganism Preparation:

    • Bacteria: From a fresh agar plate, inoculate a few colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 25922, Escherichia coli ATCC 25922) into a suitable broth (e.g., Mueller-Hinton Broth - MHB). Incubate until the turbidity matches a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[12] Dilute this standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

    • Fungi: Prepare a fungal inoculum (e.g., Candida albicans ATCC 90028) in RPMI-1640 medium, adjusting to a final concentration of 0.5-2.5 x 10³ CFU/mL.

  • Compound Preparation: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth.[12] Concentrations may range from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Inoculate each well containing the diluted compound with the standardized microorganism suspension. The final volume in each well is typically 100-200 µL.

  • Controls:

    • Growth Control: Wells containing broth and inoculum only (no compound).[11]

    • Sterility Control: Wells containing broth only (no inoculum).[11]

    • Positive Control: Wells containing a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and the inoculum.

  • Incubation: Incubate the plates at 35-37°C. Incubation times are typically 16-20 hours for bacteria and 24-48 hours for fungi.[14]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[11]

Comparative Data: Antimicrobial Activity of Phenyl-Oxazole Derivatives

The table below shows hypothetical MIC values for a series of novel compounds against common bacterial and fungal strains.

Compound IDModification on Phenyl-Oxazole CoreMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
NPO-101 4-nitro-phenyl substitution166432
NPO-102 4-bromo-phenyl substitution83216
NPO-103 Thiazole ring addition4168
Ciprofloxacin Bacterial Control0.50.25N/A
Fluconazole Fungal ControlN/AN/A2

Note: Data is illustrative. N/A indicates "Not Applicable."

Conclusion and Future Directions

This guide outlines the foundational in vitro assays for the preliminary evaluation of novel compounds derived from this compound. The data generated from these comparative studies are critical for establishing structure-activity relationships (SAR) and selecting the most promising candidates for further development. Compounds exhibiting high potency and selectivity in these initial screens (e.g., NPO-003 for anticancer, NPO-103 for antimicrobial) warrant progression to more advanced in vitro mechanistic studies and subsequent in vivo efficacy and toxicity testing. The systematic application of these robust protocols ensures data integrity and provides a solid foundation for any drug discovery program centered on the versatile oxazole scaffold.

References

A Comparative Guide to the Anticancer Potency of 4,5-Diphenyloxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the 4,5-diphenyloxazole core has emerged as a privileged structure, demonstrating significant potential in the development of potent anticancer agents. This guide provides a comprehensive comparison of the anticancer potency of various 4,5-diphenyloxazole derivatives, supported by experimental data and mechanistic insights. We will delve into the structure-activity relationships (SAR) that govern their cytotoxic effects and explore the molecular pathways through which they exert their therapeutic action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.

The 4,5-Diphenyloxazole Scaffold: A Platform for Anticancer Drug Discovery

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a versatile building block in medicinal chemistry. When substituted with phenyl groups at the 4th and 5th positions, the resulting 4,5-diphenyloxazole scaffold gains a rigid, planar structure that can effectively interact with various biological targets. This structural feature has been exploited to design molecules that interfere with critical cellular processes in cancer cells, including cell division and signaling pathways. The lipophilic nature of the phenyl rings also contributes to the ability of these compounds to penetrate cell membranes and reach their intracellular targets.

Comparative Analysis of Anticancer Potency

The anticancer efficacy of 4,5-diphenyloxazole derivatives is profoundly influenced by the nature and position of substituents on the phenyl rings and at the 2-position of the oxazole core. The following sections and data tables summarize the cytotoxic activity of representative derivatives against a panel of human cancer cell lines.

N,5-Diphenyloxazole-2-Carboxamides

A notable class of derivatives includes N,5-diphenyloxazole-2-carboxamides, which have been investigated for their ability to inhibit tubulin polymerization, a critical process for cell division.[1][2] One particularly potent compound from this series, compound 9 , exhibited significant antiproliferative activities against HeLa (cervical cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines, with IC50 values in the sub-micromolar to low micromolar range.[1][2]

CompoundCancer Cell LineIC50 (µM)Reference
Compound 9 HeLa0.78[1][2]
A5491.08[1][2]
HepG21.27[1][2]

Table 1: In vitro anticancer activity of N,5-diphenyloxazole-2-carboxamide derivative (Compound 9).

The improved cytotoxicity of compound 9 compared to its analogs suggests that specific substitutions on the N-phenyl ring are crucial for its potent activity.[1][2]

2,4-Diphenyloxazole Derivatives

Research into 2,4-disubstituted oxazoles has also yielded promising anticancer agents. While not strictly 4,5-diphenyloxazoles, the presence of two phenyl groups on the oxazole ring provides a relevant comparison. For instance, compounds OXD-6 and OXD-15 have demonstrated notable activity against the HepG2 cell line.[3]

CompoundCancer Cell LineIC50 (mM)Reference
OXD-6 HepG216.89[3]
OXD-15 HepG216.65[3]
OXD-13 HeLa56.52[3]

Table 2: In vitro anticancer activity of 2,4-diphenyloxazole derivatives.

The data indicates that substitutions at the 2-position of the oxazole scaffold, such as a 2-nitrophenyl group in OXD-6 and a 4-acetyloxyphenyl group in OXD-15 , play a significant role in their anticancer potential.[3]

Mechanistic Insights: Targeting Key Oncogenic Pathways

The anticancer activity of 4,5-diphenyloxazole derivatives stems from their ability to modulate various cellular processes. Understanding these mechanisms is crucial for the rational design of more effective and selective cancer therapies.

Inhibition of Tubulin Polymerization

A primary mechanism of action for several potent oxazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1][2] Microtubules are essential components of the cytoskeleton and form the mitotic spindle during cell division. By binding to tubulin, these compounds prevent the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]

cluster_0 Microtubule Dynamics cluster_1 Intervention cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization G2/M Arrest G2/M Arrest Microtubule->G2/M Arrest Disruption leads to 4,5-Diphenyloxazole Derivative 4,5-Diphenyloxazole Derivative 4,5-Diphenyloxazole Derivative->Tubulin Dimers Binds to Tubulin Apoptosis Apoptosis G2/M Arrest->Apoptosis

Figure 1: Mechanism of action of tubulin-targeting 4,5-diphenyloxazole derivatives.

Modulation of Signaling Pathways

In addition to targeting the cytoskeleton, some oxazole derivatives have been shown to interfere with key signaling pathways that are often dysregulated in cancer. These include the PI3K/Akt and VEGFR-2 signaling cascades, which are crucial for cell survival, proliferation, and angiogenesis.

PI3K/Akt Pathway: The PI3K/Akt pathway is a central regulator of cell growth and survival. Its aberrant activation is a common feature in many cancers. Certain oxazole derivatives may exert their anticancer effects by inhibiting key components of this pathway, thereby promoting apoptosis and inhibiting proliferation.

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt Activates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Oxazole Derivative Oxazole Derivative Oxazole Derivative->Akt Inhibits

Figure 2: Potential inhibition of the PI3K/Akt signaling pathway by oxazole derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed methodologies for the key in vitro assays used to assess the anticancer potency of 4,5-diphenyloxazole derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 4,5-diphenyloxazole derivatives and a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

A Seed Cells in 96-well Plate B Treat with Oxazole Derivatives A->B C Add MTT Reagent B->C D Incubate (4 hours) C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 F->G

Figure 3: Workflow for the MTT cell viability assay.

Annexin V/Propidium Iodide Apoptosis Assay

This assay is used to differentiate between viable, apoptotic, and necrotic cells by flow cytometry.

Protocol:

  • Cell Treatment: Treat cells with the 4,5-diphenyloxazole derivatives at their respective IC50 concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compounds and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The data is used to generate a histogram representing the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The 4,5-diphenyloxazole scaffold represents a promising framework for the development of novel anticancer agents. The studies highlighted in this guide demonstrate that strategic modifications of this core structure can lead to compounds with potent cytotoxic activity against a range of cancer cell lines. The primary mechanisms of action appear to involve the disruption of microtubule dynamics and the modulation of key oncogenic signaling pathways.

Future research should focus on a more systematic exploration of the structure-activity relationships of 4,5-diphenyloxazole derivatives. This will involve the synthesis and evaluation of a broader range of analogs with diverse substituents on the phenyl rings and at the 2-position of the oxazole. Such studies will provide a more detailed understanding of the pharmacophore and guide the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. In vivo studies in relevant animal models will also be essential to validate the therapeutic potential of these promising anticancer agents.

References

A Researcher's Guide to Characterizing Cross-Reactivity of 4-Chloromethyl-2-phenyl-oxazole Derived Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

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This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the cross-reactivity profile of novel compounds derived from the 4-Chloromethyl-2-phenyl-oxazole scaffold. We will delve into the inherent reactivity of this chemical class, compare state-of-the-art methodologies for profiling selectivity, and provide actionable, field-proven protocols to ensure data integrity and reproducibility.

The Challenge: The Double-Edged Sword of a Reactive Scaffold

The this compound scaffold is of significant interest in medicinal chemistry. The 2-phenyl-oxazole core is a recognized pharmacophore present in molecules with a wide array of biological activities, including anticancer and antimicrobial effects.[1][2][3] The addition of a 4-chloromethyl group transforms these molecules into reactive electrophiles, capable of forming permanent covalent bonds with nucleophilic amino acid residues (like cysteine) on target proteins.[4][5][6]

This covalent mechanism can lead to significant advantages, including enhanced potency and prolonged duration of action.[7] However, this same reactivity presents a critical challenge: the potential for off-target interactions.[8][9] An inadequately selective covalent inhibitor can bind indiscriminately to numerous proteins, leading to toxicity and unforeseen side effects. Therefore, a rigorous and multi-tiered cross-reactivity assessment is not just recommended—it is essential for the advancement of any compound from this class.

Strategic Framework for Cross-Reactivity Profiling

A robust assessment of selectivity cannot be accomplished with a single experiment. A tiered approach, combining broad screening with orthogonal, cell-based validation, provides the most reliable and comprehensive understanding of a compound's interaction profile.

G cluster_0 Tier 1: Broad, Unbiased Screening cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Functional Validation T1_Kinase Biochemical Kinome Profiling (e.g., KINOMEscan®) T2_CETSA Cellular Thermal Shift Assay (CETSA) T1_Kinase->T2_CETSA Validate hits in cellular context T1_Proteome Chemoproteomics (Competitive ABPP) T1_Proteome->T2_CETSA Confirm engagement of novel hits T3_Functional Cell-Based Functional Assays (e.g., Off-target signaling) T2_CETSA->T3_Functional Assess functional consequence of off-target binding

Caption: A tiered workflow for characterizing covalent inhibitor selectivity.

Tier 1: Casting a Wide Net with Biochemical and Proteomic Profiling

The initial step is to broadly survey the potential interaction landscape. The choice of platform depends on the hypothesized primary target class. Given that many signaling pathways are regulated by protein kinases, kinome profiling is a logical and powerful starting point.

Comparison of Tier 1 Screening Methodologies
Methodology Principle Advantages Limitations Typical Use Case
Kinome Profiling (e.g., KINOMEscan®) Active site-directed competition binding assay against a large panel of recombinant kinases (over 480).[10][11][12]Highly quantitative (yields Kd values), broad coverage of the kinome, high-throughput.[13]Biochemical assay (no cellular context), may miss allosteric binders, ATP concentration can influence results.[14]Primary screen to identify all potential kinase off-targets and quantify selectivity across the kinome.
Chemoproteomics (Competitive ABPP) Uses a reactive probe to label a class of proteins (e.g., cysteines) in a cell lysate. The test compound competes for binding, and unbound sites are quantified by mass spectrometry.[8][15]Unbiased (identifies kinase and non-kinase targets), performed in a complex biological matrix (lysate).[16][17]Less quantitative than binding assays, requires specialized probes and mass spectrometry expertise, probe design can be complex.[15][18]Identifying completely novel or unexpected off-targets across the entire proteome that possess a reactive cysteine.[8]
Data Interpretation: Quantifying Selectivity

Raw screening data must be translated into actionable metrics. The Selectivity Score (S-score) is a common method to quantify promiscuity.[14][19][20] It is calculated by dividing the number of kinases that a compound binds to below a certain affinity threshold (e.g., Kd < 3 µM) by the total number of kinases tested.[19][20] A score closer to zero indicates a more selective compound.[14]

Example Data Table: Kinome Profiling Comparison

Let's consider a hypothetical compound, CPO-A , derived from the this compound scaffold, and compare it to a known, well-characterized inhibitor, Alternative-X , targeting the same primary kinase (e.g., Kinase A).

Parameter Compound CPO-A Alternative-X (Comparator) Interpretation
Primary Target (Kinase A) Kd 15 nM25 nMBoth compounds are potent inhibitors of the intended target.
Number of Off-Targets (Kd < 1 µM) 184CPO-A interacts with a significantly higher number of off-target kinases.
S-Score (S(1µM)) 18 / 468 = 0.038 4 / 468 = 0.009 The lower S-score for Alternative-X confirms its superior selectivity.[14]
Key Off-Targets Kinase B (50 nM), Kinase C (120 nM)Kinase D (800 nM)CPO-A has potent off-target activity against kinases B and C, which requires further investigation.

Tier 2: Confirming Target Engagement in a Cellular Environment

Biochemical assays are invaluable for initial screening but do not guarantee that a compound will engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify drug-target interaction in intact cells.[21][22][23]

The principle of CETSA is based on ligand-induced thermal stabilization.[21] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures, one can measure the amount of soluble target protein remaining. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[22][24]

G cluster_0 CETSA Workflow Treat 1. Treat intact cells with Compound or Vehicle Heat 2. Heat cell aliquots at a range of temperatures Treat->Heat Lyse 3. Lyse cells and separate soluble/aggregated fractions Heat->Lyse Detect 4. Detect soluble protein (e.g., Western Blot, MS) Lyse->Detect Analyze 5. Plot melt curves and determine thermal shift (ΔTm) Detect->Analyze

Caption: The experimental workflow for a CETSA experiment.

Experimental Protocol: Immunoblot-Based CETSA for Off-Target Validation

This protocol details how to validate a potential off-target (e.g., "Kinase B" from the example above) identified in Tier 1 screening.

  • Cell Culture and Treatment:

    • Culture a cell line known to express the off-target protein (Kinase B) to ~80% confluency.

    • Harvest and resuspend cells in culture medium. Divide the cell suspension into two tubes: one for vehicle (e.g., 0.1% DMSO) and one for the test compound (e.g., 10 µM CPO-A).

    • Incubate the cells for a sufficient time to allow cell penetration and binding (e.g., 1-3 hours) at 37°C.[25]

  • Heat Treatment:

    • Aliquot the cell suspensions from each treatment group into separate PCR tubes for each temperature point (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C).

    • Heat the tubes in a thermal cycler for a set time (e.g., 3 minutes), followed by cooling to room temperature for 3 minutes.[24]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of each supernatant.

    • Prepare samples for SDS-PAGE by diluting to the same concentration and adding loading buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the off-target protein (Kinase B) and a loading control (e.g., GAPDH).

    • Incubate with a secondary antibody and visualize the bands.[22]

  • Data Analysis:

    • Quantify the band intensities for Kinase B at each temperature point for both vehicle and compound-treated samples.

    • Normalize the intensities to the 40°C sample (no denaturation).

    • Plot the percentage of soluble protein versus temperature to generate melting curves and determine the thermal shift.

Conclusion: Building a Complete Selectivity Profile

The this compound scaffold holds therapeutic promise, but its inherent reactivity demands a rigorous, evidence-based approach to selectivity profiling. By integrating broad biochemical and chemoproteomic screens with orthogonal, cell-based target engagement assays like CETSA, researchers can build a comprehensive and reliable cross-reactivity profile. This multi-tiered strategy not only de-risks potential toxicity but also provides a deeper understanding of the compound's mechanism of action, ultimately enabling the development of safer and more effective covalent medicines.

References

A Comparative Guide to the Therapeutic Potential of 2-Phenyl-Oxazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1][2] When substituted with a phenyl group at the 2-position, the resulting 2-phenyl-oxazole core offers a versatile and synthetically accessible framework for developing novel therapeutic agents.[3][4] These derivatives have demonstrated a remarkable breadth of pharmacological activities, engaging with a wide array of enzymes and receptors through diverse non-covalent interactions.[4] This guide provides a comparative analysis of the therapeutic potential of 2-phenyl-oxazole derivatives across key disease areas, including oncology, inflammation, infectious diseases, and neurodegenerative disorders. We will delve into the structure-activity relationships (SAR), mechanisms of action, and comparative efficacy data, supported by detailed experimental protocols and pathway diagrams to provide a comprehensive resource for drug discovery and development.

The 2-Phenyl-Oxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 2-phenyl-oxazole scaffold consists of a central five-membered oxazole ring bonded to a phenyl group at position 2. The chemical versatility of this core allows for substitutions at three key positions (C4, C5 on the oxazole ring, and various positions on the phenyl ring), enabling fine-tuning of its physicochemical properties and biological targets.[5] This structural flexibility is a key reason for its prevalence in both natural products and synthetic drugs, where it acts as a crucial pharmacophore for a wide range of therapeutic effects.[4][6]

General Synthetic Strategies: Building the Core Scaffold

The generation of a diverse library of 2-phenyl-oxazole derivatives for screening is predicated on efficient and adaptable synthetic methodologies. Several classical and modern methods are employed, with the choice often depending on the desired substitution pattern and the availability of starting materials. The Robinson-Gabriel synthesis, for instance, is a robust method involving the cyclodehydration of 2-acylamino ketones, offering a straightforward route to substituted oxazoles.[3]

G cluster_0 Robinson-Gabriel Synthesis Workflow start 2-Acylamino Ketone reagent Dehydrating Agent (e.g., H₂SO₄, PPA) start->reagent Reaction with cyclization Intramolecular Cyclodehydration reagent->cyclization product 2,4,5-Substituted Oxazole cyclization->product

Caption: A simplified workflow of the Robinson-Gabriel synthesis.

Experimental Protocol: Robinson-Gabriel Synthesis

This protocol describes a general procedure for the synthesis of a 2-phenyl-4,5-disubstituted oxazole.[3]

  • Dissolution: Dissolve the starting material, 2-benzamido-1-phenylpropan-1-one (1.0 mmol), in a suitable solvent such as dichloromethane (10 mL).

  • Acid Addition: Carefully add a dehydrating agent, such as concentrated sulfuric acid (0.5 mL), dropwise to the stirred solution at 0 °C. The use of a strong acid catalyzes the intramolecular cyclization and subsequent dehydration.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing ice and water (20 mL) to quench the reaction.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.[3]

Comparative Therapeutic Potential

Anticancer Activity

The 2-phenyl-oxazole scaffold is a prominent feature in many potent anticancer agents.[6][7][8] Derivatives have been shown to induce apoptosis, inhibit cell proliferation, and overcome drug resistance across a wide range of cancer cell lines.

Mechanism of Action: Induction of Apoptosis A primary mechanism of action for many 2-phenyl-oxazole anticancer compounds is the induction of programmed cell death, or apoptosis.[9] This is often achieved through the activation of the caspase signaling cascade. Activated caspases proceed to cleave critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to characteristic hallmarks of apoptosis such as DNA laddering and eventual cell death.[9]

G compound 2-Phenyl-Oxazole Derivative (e.g., 1k) caspase_pathway Caspase Cascade Activation compound->caspase_pathway Induces parp PARP (Poly ADP-ribose polymerase) caspase_pathway->parp Cleaves apoptosis Apoptosis caspase_pathway->apoptosis cleaved_parp Cleaved PARP (Inactive) parp->cleaved_parp

Caption: Apoptosis induction pathway by 2-phenyl-oxazole derivatives.

Comparative Efficacy of Anticancer 2-Phenyl-Oxazole Derivatives

Compound IDKey SubstitutionsCancer Cell LineActivity MetricResultReference
1k 2-phenyl-oxazole-4-carboxamideDLD-1 (Colorectal)GI₅₀229 nM[9]
Compound 1k 2-phenyl-oxazole-4-carboxamideDLD-1 XenograftTumor Growth Inhibition63% at 50 mpk[9]
Compound D12 4-(p-tolylsulfonyl)-5-sulfanylacetamideNCI-H226 (Lung)Cytotoxic ActivityActive[7]
BOSo ortho-substituted fluorosulfateMCF-7 (Breast)CytotoxicitySignificant[8]
Compound 5d Isoxazole-linked 2-phenyl benzothiazoleColo-205 (Colon)CytotoxicityGood[10]

Featured Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., DLD-1) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2-phenyl-oxazole test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The GI₅₀ (concentration for 50% inhibition of cell growth) can then be determined by plotting viability against compound concentration.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a primary treatment.[11] Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes.[12] 2-Phenyl-oxazole derivatives have emerged as potent anti-inflammatory agents, with some exhibiting selective inhibition of COX-2, which is desirable for reducing gastrointestinal side effects associated with non-selective NSAIDs.[11][13]

Mechanism of Action: COX Enzyme Inhibition The primary mechanism for many anti-inflammatory drugs is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation and pain.[12][13] Selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 isoform is a key goal in modern anti-inflammatory drug design.[11]

G membrane Membrane Phospholipids arachidonic Arachidonic Acid membrane->arachidonic Phospholipase A₂ cox1 COX-1 (Constitutive) arachidonic->cox1 cox2 COX-2 (Inducible) arachidonic->cox2 pg_house Prostaglandins (Housekeeping) cox1->pg_house pg_inflam Prostaglandins (Inflammation, Pain) cox2->pg_inflam compound Selective 2-Phenyl-Oxazole Derivative compound->cox2 Inhibits

Caption: Selective COX-2 inhibition by 2-phenyl-oxazole derivatives.

Comparative Efficacy of Anti-inflammatory 2-Phenyl-Oxazole Derivatives

Compound IDAssayModelActivityStandardReference
Derivative 8 In vivo anti-inflammatoryCarrageenan-induced paw edemaGood activity, low ulcerogenicityDiclofenac Sodium[11]
Derivative 11 In vivo anti-inflammatoryCarrageenan-induced paw edemaGood activity, low ulcerogenicityDiclofenac Sodium[11]
Compound 3g In vivo anti-inflammatoryCarrageenan-induced paw edemaPotency comparable to CelecoxibCelecoxib[13]
Compound 3n In vitro COX inhibitionEnzyme assaySelective COX-2 inhibitorCelecoxib[13]
Compound 3o In vivo anti-inflammatoryCarrageenan-induced paw edemaBetter potency than CelecoxibCelecoxib[13]
Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. The 2-phenyl-oxazole scaffold has been incorporated into compounds with significant activity against a range of bacteria and fungi.[6][14][15]

Structure-Activity Relationship Insights Studies have shown that substitutions on both the benzoxazole and phenyl rings are critical for antimicrobial potency. For instance, a series of Schiff's bases derived from 4-(Benzoxazol-2-yl)-phenylamine demonstrated that specific aromatic aldehyde substitutions led to compounds with high antibacterial and good antifungal activity.[14][15] The presence of electron-withdrawing or donating groups can significantly modulate the minimum inhibitory concentration (MIC) against various strains.

Comparative Efficacy of Antimicrobial 2-Phenyl-Oxazole Derivatives

Compound IDTarget OrganismActivity MetricResultStandardReference
Compound 2b Bacillus subtilis, E. coli, etc.AntibacterialHigh activityCiprofloxacin[14]
Compound 2c Bacillus subtilis, E. coli, etc.AntibacterialHigh activityCiprofloxacin[14]
Compound 2d Aspergillus niger, Candida albicansAntifungalGood activityFluconazole[14]
Compound 47 P. aeruginosaMIC0.25 µg/mL-[6][16]
Compound 47 Enterococcus faecalisMIC0.5 µg/mL-[6][16]

Featured Experimental Protocol: Agar Diffusion Technique

The agar diffusion (or Kirby-Bauer) test is a widely used method to determine the susceptibility of bacteria to various antimicrobial compounds.

  • Prepare Inoculum: Prepare a standardized inoculum of the target bacteria (e.g., E. coli, S. aureus) in a sterile broth to a turbidity equivalent to the 0.5 McFarland standard.

  • Plate Inoculation: Uniformly swab the entire surface of a Mueller-Hinton agar plate with the bacterial inoculum.

  • Disc Application: Sterilize blank paper discs and impregnate them with a known concentration of the 2-phenyl-oxazole test compound. Place the discs onto the surface of the agar. Also, place a positive control disc (e.g., Ciprofloxacin) and a negative control disc (solvent only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measure Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.

Neuroprotective Activity

Neurodegenerative disorders like Alzheimer's disease are characterized by neuronal cell death.[17] Certain 2-phenyl-oxazole derivatives have shown promise as neuroprotective agents by mitigating cellular damage and apoptosis induced by neurotoxic insults.[6][18]

Mechanism of Action: Attenuation of β-Amyloid Induced Toxicity In the context of Alzheimer's disease, the accumulation of β-amyloid (Aβ) peptides is a key pathological event that induces oxidative stress and neuronal apoptosis.[17] Some benzo[d]oxazole derivatives have been shown to significantly increase the viability of Aβ-induced PC12 cells, suggesting they can interfere with these toxic downstream pathways.[17] Other related compounds have been identified as inhibitors of the p53 tumor suppressor protein, a critical mediator of the apoptotic cascade in neurons, thereby preventing cell death.[18]

Comparative Efficacy of Neuroprotective 2-Phenyl-Oxazole Derivatives

Compound IDModelMechanismActivityReference
Compound 5c Aβ-induced PC12 cellsAnti-neurotoxicityIncreased cell viability at 1.25-5 µg/mL[17]
Pifithrin-α (2) In vivo stroke modelp53 inhibitionNeuroprotective[18]
Compound 6 Camptothecin-induced PC12 cellsp53 inactivationHighly potent protection[18]
Compound 3a/3d 6-OHDA-induced neurotoxicityAntioxidant/membrane stabilizationSignificant neuroprotective effect[19]

Future Perspectives and Conclusion

The 2-phenyl-oxazole scaffold has unequivocally established itself as a versatile and potent core in medicinal chemistry. The extensive body of research highlights its significant therapeutic potential across oncology, inflammation, and infectious and neurological diseases. The key to its success lies in its synthetic tractability, which allows for the creation of large, diverse chemical libraries, and its ability to be decorated with functional groups that precisely target various biological pathways.

Future research should focus on leveraging computational tools and molecular docking to rationally design next-generation derivatives with enhanced potency and selectivity.[13] Exploring novel drug delivery systems for these compounds could also improve their pharmacokinetic profiles and therapeutic efficacy. The continued investigation into the structure-activity relationships of this remarkable scaffold promises to yield novel clinical candidates to address unmet medical needs.

References

Safety Operating Guide

Navigating the Disposal of 4-Chloromethyl-2-phenyl-oxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. Proper disposal is not merely a regulatory hurdle but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of 4-Chloromethyl-2-phenyl-oxazole, ensuring the protection of both laboratory personnel and the environment.

The causal logic behind these procedures is rooted in the known hazards of this compound, a halogenated organic compound. Its chemical structure necessitates a disposal pathway that mitigates its potential for environmental harm and adheres to stringent regulatory frameworks.

Immediate Safety and Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the compound's hazards is paramount. This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[1]

These classifications dictate the minimum personal protective equipment (PPE) and handling precautions required.

Core Safety Directives
Parameter Specification & Rationale
Personal Protective Equipment (PPE) Eye Protection: Chemical splash goggles and a face shield are mandatory to prevent contact with this corrosive substance. Hand Protection: Nitrile or neoprene gloves should be worn. Given the halogenated nature of the compound, prolonged contact should be avoided. Body Protection: A chemically resistant lab coat or apron is essential to protect against spills. Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dusts or vapors.
Engineering Controls A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.
Emergency Procedures Spill: In the event of a spill, the area should be evacuated, and access restricted. The spill should be absorbed with an inert material like vermiculite or sand and collected into a designated hazardous waste container.[2][3] Exposure: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air.

Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a halogenated organic compound. This dictates its entry into a specific hazardous waste stream.

Experimental Workflow: Waste Segregation and Collection
  • Initial Containment: The primary container of this compound, once empty, should be considered contaminated. Do not rinse the container into the sink.

  • Waste Categorization: this compound is a halogenated organic solid waste . It must be segregated from non-halogenated organic waste, aqueous waste, and general laboratory trash.

  • Designated Waste Container: Collect all solid waste contaminated with this compound into a clearly labeled, dedicated hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive," "Irritant").

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

Diagram: Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_emergency Emergency Contingency start Start: Need to dispose of This compound ppe Don Appropriate PPE: - Goggles & Face Shield - Nitrile/Neoprene Gloves - Lab Coat start->ppe Initiate Disposal fume_hood Work in a certified chemical fume hood ppe->fume_hood segregate Segregate as Halogenated Organic Solid Waste fume_hood->segregate spill Spill Occurs fume_hood->spill If spill occurs container Place in a labeled, compatible hazardous waste container segregate->container label_waste Label Container: - 'Hazardous Waste' - Chemical Name - Hazards container->label_waste storage Store in designated satellite accumulation area label_waste->storage pickup Arrange for pickup by licensed hazardous waste disposal vendor storage->pickup spill_response Follow Spill Protocol: - Evacuate & Restrict Access - Absorb with inert material - Collect in waste container spill->spill_response spill_response->container Contaminated material

Caption: Decision workflow for the proper disposal of this compound.

Regulatory Context and Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific codes. Halogenated organic compounds often fall under the "F-listed" wastes from non-specific sources. While a specific listing for this compound is not provided, it would likely be managed under codes for halogenated organic compounds. The ultimate disposal method for such waste is typically high-temperature incineration at a licensed facility.

Decontamination of Surfaces and Glassware

Any laboratory surfaces or glassware that come into contact with this compound must be decontaminated.

  • Initial Wipe-Down: Using a disposable towel wetted with a suitable solvent (such as ethanol or acetone), carefully wipe down the contaminated surface. All used towels must be disposed of as halogenated solid waste.

  • Wash: Wash the surface or glassware with soap and water.

  • Rinse: Thoroughly rinse with water.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory practice. By adhering to the principles of hazard assessment, proper segregation, and compliant containment, researchers can ensure a safe working environment and minimize their environmental impact. This guide provides the foundational knowledge to handle and dispose of this compound with the diligence and expertise that defines scientific integrity.

References

Navigating the Synthesis Landscape: A Guide to Safely Handling 4-Chloromethyl-2-phenyl-oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel therapeutics is a journey fraught with both exciting discoveries and inherent risks. As a Senior Application Scientist, my aim is to empower you with the knowledge to navigate these challenges safely and effectively. This guide provides an in-depth, procedural framework for handling 4-Chloromethyl-2-phenyl-oxazole, a key intermediate in many pharmaceutical syntheses. Our focus extends beyond mere compliance, embedding a culture of safety and precision into your laboratory workflow.

Understanding the Hazard Profile of this compound

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Damage: Poses a significant risk of serious eye damage.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

Given these hazards, a robust safety protocol is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for handling this compound.

Body PartPPE RecommendationRationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes that can cause serious eye damage.[3][4]
Hands Chemical-resistant gloves (Nitrile or Neoprene)Prevents skin contact and subsequent irritation.[3] Always inspect gloves for integrity before use.
Body Chemical-resistant lab coat or apronProtects against accidental spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area or a chemical fume hoodMinimizes the risk of inhaling dust or vapors that can cause respiratory irritation.[3][5]

A Step-by-Step Guide to Safe Handling and Disposal

This procedural workflow is designed to minimize exposure and ensure the safe management of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal Prep Review SDS and Establish Work Area DonPPE Don Appropriate PPE Prep->DonPPE Ensure Readiness Weigh Weigh Compound in Vented Enclosure DonPPE->Weigh Proceed to Handling Reaction Perform Reaction in Fume Hood Weigh->Reaction Transfer Carefully Decon Decontaminate Glassware and Surfaces Reaction->Decon Post-Reaction Cleanup Waste Segregate and Label Halogenated Waste Decon->Waste Proper Waste Management DoffPPE Doff PPE Correctly Waste->DoffPPE Final Safety Step

Caption: Workflow for the safe handling of this compound.

Operational Plan: From Benchtop to Waste Container
  • Preparation and Engineering Controls:

    • Before beginning any work, thoroughly review the available safety information for this compound and similar compounds.[1][3]

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood to ensure adequate ventilation.[5]

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Handling Procedures:

    • Weighing: When weighing the solid compound, use a balance inside a ventilated enclosure or a fume hood to prevent the inhalation of fine particles.

    • Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Reaction Setup: All reactions involving this compound should be conducted in a chemical fume hood.

  • Decontamination:

    • All glassware and equipment that have come into contact with the compound should be decontaminated. A thorough rinse with an appropriate solvent (e.g., acetone), followed by washing with soap and water, is recommended. The solvent rinse should be collected as halogenated waste.

    • Wipe down the work surfaces in the fume hood with a suitable solvent and then a cleaning solution.

Disposal Plan: Managing Halogenated Waste

As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste .

  • Waste Segregation: Maintain a designated, clearly labeled, and sealed waste container for all solid and liquid waste containing this compound.[6] This includes contaminated gloves, weighing papers, and solvent rinses.

  • Container Management: Ensure the waste container is kept closed when not in use and is stored in a secondary containment bin within a well-ventilated area, away from incompatible materials.[6]

  • Final Disposal: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. This typically involves collection by a certified hazardous waste management company.[7] Incineration at high temperatures is a common and effective method for the safe disposal of halogenated compounds.[8]

Emergency Procedures: Preparedness is Key

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove contaminated clothing while continuing to flush.

  • Seek medical attention.[3]

Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.[3][4]

Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention.[3]

Ingestion:

  • Do NOT induce vomiting.

  • Rinse mouth with water.

  • Seek immediate medical attention.

By adhering to these protocols, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.